Sabcomeline
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(3Z,3R)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-14-12-10(6-11)9-7-13-4-2-8(9)3-5-13/h8-9H,2-5,7H2,1H3/b12-10+/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWCBYSUUOFOMF-QTLFRQQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C#N)C1CN2CCC1CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(\C#N)/[C@H]1CN2CCC1CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101028868 | |
| Record name | (2Z)-(3R)-1-Azabicyclo[2.2.2]oct-3-yl(methoxyimino)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101028868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159912-53-5 | |
| Record name | Sabcomeline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159912-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sabcomeline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159912535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2Z)-(3R)-1-Azabicyclo[2.2.2]oct-3-yl(methoxyimino)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101028868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SABCOMELINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8P92V596C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Sabcomeline's Mechanism of Action at M1 Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sabcomeline (also known as SB-202026) is a muscarinic acetylcholine (B1216132) receptor agonist investigated for its potential in treating cognitive deficits, particularly in Alzheimer's disease. Its therapeutic hypothesis centers on its action as a potent and functionally selective partial agonist at the M1 muscarinic acetylcholine receptor (mAChR). This guide provides a detailed examination of this compound's mechanism of action at the M1 receptor, summarizing quantitative data, outlining key experimental methodologies, and visualizing the core signaling pathways. A critical aspect of this compound's pharmacology is that its selectivity for the M1 receptor is not a result of preferential binding over other muscarinic subtypes, but rather a preferential activation of M1-mediated downstream signaling pathways.
Binding Characteristics of this compound to Muscarinic Receptors
Contrary to what its functional M1 selectivity might suggest, radioligand binding studies have demonstrated that this compound possesses approximately equal affinity for all five human muscarinic receptor subtypes (M1-M5).[1] This lack of binding selectivity underscores that the therapeutic window of this compound is based on its differential efficacy at these receptor subtypes.
Data Presentation: Binding Affinity
The following table summarizes the binding affinities of this compound for human muscarinic receptors. It is important to note that while a complete dataset from a single study is ideal, the available literature consistently reports a lack of significant binding selectivity.
| Receptor Subtype | Radioligand | Preparation | Kᵢ (nM) | pKᵢ | Reference |
| hM1 | [³H]quinuclidinyl benzilate | Cloned human receptors | 1.4 | 8.85 | [2] |
| hM2 | [³H]quinuclidinyl benzilate | Cloned human receptors | Approx. equal to M1 | - | [1] |
| hM3 | [³H]quinuclidinyl benzilate | Cloned human receptors | Approx. equal to M1 | - | [1] |
| hM4 | [³H]quinuclidinyl benzilate | Cloned human receptors | Approx. equal to M1 | - | [1] |
| hM5 | [³H]quinuclidinyl benzilate | Cloned human receptors | Approx. equal to M1 | - | [1] |
Functional Activity and Selectivity
This compound's defining characteristic is its functional selectivity as a partial agonist for the M1 receptor. This means that while it binds to multiple muscarinic subtypes, it more effectively initiates a cellular response at the M1 receptor compared to M2 and M4 receptors, and with a different efficacy profile compared to the M3 receptor.
M1 Receptor Partial Agonism and Gq/11 Signaling
The M1 muscarinic receptor is predominantly coupled to the Gq/11 family of G proteins. Upon agonist binding, the receptor undergoes a conformational change that catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein. The activated Gαq-GTP subunit then dissociates and stimulates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response.
This compound acts as a partial agonist in this pathway, meaning it elicits a submaximal response compared to a full agonist like carbachol (B1668302).
Data Presentation: Functional Potency and Efficacy
The following tables summarize the functional activity of this compound at human muscarinic receptors from two different assay types. The GTPγS binding assay measures an early event in G protein activation, while the phosphoinositide hydrolysis assay measures a downstream signaling product.
Table 2a: GTPγS Binding Assay in CHO Cells
| Receptor Subtype | EC₅₀ (nM) | Reference |
| hM1 | 63.6 | [3] |
| hM2 | 62.1 | [3] |
| hM3 | 117 | [3] |
| hM4 | 214 | [3] |
| hM5 | 123 | [3] |
Table 2b: Phosphoinositide Hydrolysis in CHO Cells
| Receptor Subtype | EC₅₀ (nM) | Intrinsic Activity (% of Carbachol) | Reference |
| hM1 | 130 | 79% | [4] |
| hM3 | - | 29% | [4] |
These data quantitatively demonstrate this compound's partial agonism at the M1 receptor and its significantly lower efficacy at the M3 receptor in the phosphoinositide hydrolysis pathway. The GTPγS binding data, however, shows comparable potency across all subtypes, highlighting the complexity of interpreting functional selectivity, which can be assay-dependent.
Experimental Protocols
Radioligand Binding Assay (Competition)
This protocol describes a representative method for determining the binding affinity (Kᵢ) of this compound for muscarinic receptors.
Objective: To determine the concentration of this compound that inhibits 50% of the specific binding of a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine or [³H]-quinuclidinyl benzilate) to M1 receptors.
Materials:
-
Cell membranes from CHO cells stably expressing the human M1 receptor.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Non-specific binding determinator: Atropine (1 µM).
-
This compound stock solution and serial dilutions.
-
96-well filter plates (e.g., GF/C) pre-treated with polyethyleneimine (PEI).
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of this compound concentrations.
-
Reagent Addition:
-
Total Binding: Add assay buffer, radioligand (at a concentration near its Kₔ), and the cell membrane preparation.
-
Non-specific Binding (NSB): Add atropine, radioligand, and cell membranes.
-
Competition: Add serial dilutions of this compound, radioligand, and cell membranes.
-
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to reach equilibrium.
-
Termination: Rapidly filter the contents of each well through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Dry the filter mat, add scintillation fluid, and quantify the radioactivity in each filter using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the average counts per minute (CPM) of the NSB wells from the total binding and competition wells.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Phosphoinositide (PI) Hydrolysis Assay
This protocol provides a representative method for measuring the functional agonism of this compound at M1 receptors.
Objective: To quantify the accumulation of inositol phosphates (a downstream product of PLC activation) in response to M1 receptor stimulation by this compound.
Materials:
-
CHO cells stably expressing the human M1 receptor.
-
Labeling Medium: Inositol-free medium containing [³H]-myo-inositol.
-
Stimulation Buffer: e.g., Krebs-Henseleit buffer containing LiCl (to inhibit inositol monophosphatase).
-
This compound stock solution and serial dilutions.
-
Full agonist (e.g., Carbachol) for comparison.
-
Lysis Buffer: e.g., ice-cold formic acid.
-
Anion exchange chromatography columns (e.g., Dowex AG1-X8).
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Cell Culture and Labeling: Plate the M1-expressing CHO cells and allow them to attach. Replace the medium with labeling medium containing [³H]-myo-inositol and incubate for 24-48 hours to allow for the incorporation of the radiolabel into membrane phosphoinositides.
-
Pre-incubation: Wash the cells and pre-incubate them in stimulation buffer containing LiCl.
-
Stimulation: Add varying concentrations of this compound (or carbachol for the positive control) to the wells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Termination and Lysis: Terminate the stimulation by removing the buffer and adding ice-cold lysis buffer to lyse the cells and stop the enzymatic reactions.
-
Separation of Inositol Phosphates:
-
Transfer the cell lysates to anion exchange columns.
-
Wash the columns to remove free [³H]-myo-inositol.
-
Elute the total inositol phosphates (IPs) using a high-molarity eluent (e.g., ammonium (B1175870) formate/formic acid).
-
-
Quantification: Add the eluate to scintillation fluid and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Plot the amount of [³H]-IPs accumulated against the log concentration of this compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC₅₀ and Eₘₐₓ values.
-
Calculate the intrinsic activity of this compound relative to the full agonist (carbachol) as (Eₘₐₓ of this compound / Eₘₐₓ of Carbachol) x 100%.
-
Conclusion
The mechanism of action of this compound at the M1 receptor is a compelling example of functional selectivity in pharmacology. While exhibiting little to no selectivity in binding affinity across the five muscarinic receptor subtypes, it preferentially activates the M1 receptor's canonical Gq/11-phospholipase C signaling pathway. This partial agonism at M1 receptors is thought to be sufficient to produce pro-cognitive effects, while its lower efficacy at other muscarinic subtypes (e.g., M2 and M3) may contribute to a reduced incidence of the cholinergic side effects that have limited the clinical utility of non-selective muscarinic agonists.[1] This nuanced pharmacological profile makes this compound a valuable tool for dissecting the roles of M1 receptor signaling and has informed the development of next-generation M1-selective compounds for the treatment of central nervous system disorders.
References
Sabcomeline Hydrochloride: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of sabcomeline hydrochloride, focusing on its solubility and stability. This document is intended to be a valuable resource for researchers and professionals involved in the development and formulation of this selective M1 muscarinic acetylcholine (B1216132) receptor partial agonist.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. This compound hydrochloride, a salt form of the parent compound, generally exhibits favorable aqueous solubility.
Quantitative Solubility Data
Available data on the solubility of this compound hydrochloride in various solvents is summarized below. It is important to note that comprehensive public data is limited, and further in-house determination is recommended for specific formulation development.
| Solvent System | Temperature | Concentration | Method |
| Water | Ambient | ~125 mg/mL (544.16 mM)[1] | Not Specified |
| Dimethyl Sulfoxide (DMSO) | Ambient | Soluble[2] | Not Specified |
Note: For aqueous stock solutions, filtration and sterilization with a 0.22 μm filter is recommended before use.[1]
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound.
Objective: To determine the equilibrium solubility of this compound hydrochloride in a specific solvent.
Materials:
-
This compound hydrochloride powder
-
Selected solvent (e.g., water, phosphate-buffered saline (PBS), ethanol)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for this compound
Procedure:
-
Add an excess amount of this compound hydrochloride to a vial containing a known volume of the solvent. The excess solid should be visually apparent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
After shaking, allow the vials to stand to let the undissolved solid settle.
-
Centrifuge the samples to further separate the undissolved solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound hydrochloride.
-
The determined concentration represents the solubility of the compound in the tested solvent at that specific temperature.
References
In-Vitro Functional Selectivity of Sabcomeline: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Sabcomeline (SB-202026) is a muscarinic acetylcholine (B1216132) receptor (mAChR) agonist that has been extensively studied for its potential therapeutic applications, particularly in cognitive disorders like Alzheimer's disease.[1][2] Its pharmacological profile is characterized by its activity as a partial agonist with functional selectivity for the M1 muscarinic receptor subtype.[1][2][3][4][5][6] This document provides a comprehensive overview of the in-vitro functional selectivity of this compound, presenting quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows. The data herein is intended to serve as a technical guide for researchers investigating muscarinic receptor pharmacology.
Quantitative Pharmacological Data
The functional selectivity of this compound is best understood by examining its binding affinity (Kᵢ), functional potency (EC₅₀), and efficacy (Eₘₐₓ) across the five human muscarinic receptor subtypes (M1-M5). While this compound is often cited for its M1 selectivity, in-vitro studies reveal a more complex profile. It demonstrates high potency across multiple subtypes but with varying efficacy, acting as a partial agonist.
Radioligand Binding Affinity
Binding assays determine the affinity of a ligand for a receptor. This compound's affinity for muscarinic receptors has been determined through competitive binding studies, typically using a non-selective antagonist radioligand.
| Receptor Subtype | Cell Line | pKᵢ (mean) | Reference |
| Human M1 | CHO | 8.0 | [3] |
| Human M1-M5 | CHO | No significant selectivity in binding affinity observed across subtypes | [7] |
Note: pKᵢ is the negative logarithm of the inhibition constant (Kᵢ). A higher pKᵢ value indicates a stronger binding affinity. One study noted a pKi range of 8.6–9.9 for M1 receptors.[3] In vivo binding studies in mice, however, have suggested that this compound does not exhibit high M1 binding selectivity compared to other agents.[3][8][9]
Functional Potency and Efficacy
Functional assays measure the biological response elicited by a ligand. This compound's functional profile is defined by its partial agonism, meaning it produces a submaximal response compared to a full agonist like carbachol.[3][4] Its "functional selectivity" arises from eliciting a more pronounced response through M1-mediated pathways at therapeutic concentrations.
| Receptor Subtype | Assay Type | pEC₅₀ (mean) | Efficacy (Eₘₐₓ) vs. Carbachol | Reference |
| Human M1 | Microphysiometry | Most potent agonist tested | Partial Agonist (Low Efficacy) | [7] |
| Human M2 | Microphysiometry | High Potency | Partial Agonist (Low Efficacy) | [7] |
| Human M3 | Microphysiometry | High Potency | Full Agonist (due to receptor reserve) | [7] |
| Human M4 | Microphysiometry | High Potency | Partial Agonist | [7] |
| Human M5 | Microphysiometry | High Potency | Partial Agonist (Low Efficacy) | [7] |
| Rat M1 (Cortex) | PI Hydrolysis | pKₑ of 6.9 (as antagonist) | No stimulation observed; acted as an antagonist | [4] |
| Rat M2 (Atria) | Adenylyl Cyclase Inhibition | Not specified | Similar extent of inhibition as carbachol | [4] |
Note: pEC₅₀ is the negative logarithm of the half-maximal effective concentration (EC₅₀). A higher pEC₅₀ indicates greater potency. Efficacy (Eₘₐₓ) represents the maximum response achievable by the drug.
Experimental Protocols
The characterization of this compound's functional selectivity relies on a suite of in-vitro assays. The following are detailed methodologies for the key experiments cited.
Radioligand Binding Assay (Competitive Inhibition)
This assay quantifies the affinity of this compound for muscarinic receptors by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the inhibition constant (Kᵢ) of this compound at each muscarinic receptor subtype.
Materials:
-
Cell Membranes: Membranes from cell lines (e.g., CHO, HEK293) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).[10]
-
Radioligand: A high-affinity muscarinic antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS).
-
Test Compound: this compound hydrochloride.
-
Non-specific Binding (NSB) Control: A high concentration (e.g., 1-10 µM) of a non-radiolabeled antagonist like atropine.[10]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Apparatus: 96-well plates, rapid filtration harvester, glass fiber filters, scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membrane aliquots on ice and dilute to a predetermined optimal protein concentration in ice-cold assay buffer.[11]
-
Compound Dilution: Prepare a serial dilution of this compound (e.g., from 10⁻¹¹ M to 10⁻⁴ M) in assay buffer.
-
Assay Plate Setup (in triplicate):
-
Total Binding (TB): Add assay buffer, a fixed concentration of radioligand (approximately its Kₑ), and cell membranes to designated wells.
-
Non-specific Binding (NSB): Add NSB control solution (atropine), radioligand, and cell membranes.
-
Competition: Add a specific concentration of this compound, radioligand, and cell membranes.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Harvesting: Rapidly separate bound from free radioligand by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer.[11]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[11]
-
Data Analysis:
-
Calculate specific binding: Total Binding (cpm) - Non-specific Binding (cpm).
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[11]
-
Phosphoinositide (PI) Hydrolysis Assay (IP₁ Accumulation)
This functional assay measures the activation of Gq/11-coupled receptors (M1, M3, M5), which stimulate phospholipase C (PLC) to produce inositol (B14025) triphosphate (IP₃). IP₃ is rapidly metabolized to inositol monophosphate (IP₁), which can be measured as a stable surrogate.
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound at M1, M3, and M5 receptors.
Materials:
-
Cells: Cell lines expressing the Gq/11-coupled muscarinic receptor of interest.
-
Stimulation Buffer: Typically a buffer like HBSS containing a phosphoinositide pathway inhibitor, such as lithium chloride (LiCl), to prevent IP₁ degradation.[11]
-
Test Compound: this compound.
-
Reference Agonist: A full agonist like Carbachol.
-
Detection Kit: A commercial IP-One HTRF® assay kit.[12][13][14]
Procedure:
-
Cell Culture: Seed cells in an appropriate assay plate (e.g., white 96-well or 384-well plate) and culture until they form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in stimulation buffer.
-
Stimulation: Remove the culture medium and add the compound dilutions to the cells.
-
Incubation: Incubate the plate at 37°C for a predetermined optimal time (e.g., 30-60 minutes).
-
Lysis and Detection: Lyse the cells and perform the IP₁ detection steps according to the manufacturer's protocol for the HTRF kit. This typically involves adding an IP₁-d2 conjugate and a Europium cryptate-labeled anti-IP₁ antibody.[13]
-
Measurement: After a final incubation period (e.g., 60 minutes at room temperature), read the plate using an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.[13]
-
Data Analysis:
-
Calculate the HTRF ratio (665nm/620nm).
-
Plot the HTRF ratio against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
-
Normalize this compound's Eₘₐₓ to that of the full agonist (Carbachol) to determine its relative efficacy.
-
cAMP Inhibition Assay
This functional assay measures the activation of Gi/o-coupled receptors (M2, M4), which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP).
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound at M2 and M4 receptors.
Materials:
-
Cells: Cell lines expressing the Gi/o-coupled muscarinic receptor of interest.
-
Adenylyl Cyclase Stimulator: Forskolin, to elevate basal cAMP levels.[11]
-
Test Compound: this compound.
-
Reference Agonist: A full agonist like Carbachol.
-
Assay Buffer/Medium: As required by the detection kit, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.[15][16]
-
Detection Kit: A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or luminescence-based).[15][17][18]
Procedure:
-
Cell Preparation: Harvest and resuspend cells in assay buffer.
-
Compound Addition: Dispense the cell suspension into a suitable microplate (e.g., white 384-well). Add serial dilutions of this compound or the reference agonist.
-
Stimulation: Add a fixed concentration of forsklin (typically its EC₈₀) to all wells except the negative control.[15][17]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
Lysis and Detection: Lyse the cells and perform the cAMP detection steps according to the manufacturer's protocol for the chosen assay kit.
-
Measurement: Read the plate using a compatible plate reader (e.g., HTRF reader, luminometer).
-
Data Analysis:
-
The raw signal is inversely proportional to the cAMP concentration in competitive immunoassays like HTRF.
-
Plot the signal against the log concentration of the agonist. A decrease in signal indicates inhibition of adenylyl cyclase.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values for the inhibition of forskolin-stimulated cAMP production.
-
Visualizations: Signaling Pathways and Workflows
Muscarinic Receptor Signaling Pathways
The five muscarinic receptor subtypes couple to distinct G-protein families to initiate intracellular signaling cascades. This compound, as an agonist, activates these pathways.
Caption: Canonical Gq/11 signaling pathway for M1, M3, and M5 muscarinic receptors.
Caption: Canonical Gi/o signaling pathway for M2 and M4 muscarinic receptors.
Experimental Workflow for Functional Selectivity Assessment
The process of characterizing a compound like this compound follows a logical and systematic workflow, from target selection to comprehensive data analysis.
Caption: Workflow for in-vitro characterization of a muscarinic receptor agonist.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The profile of this compound (SB-202026), a functionally selective M1 receptor partial agonist, in the marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Selective M1 mAChR Agonist | [benchchem.com]
- 4. In vitro characterisation of the muscarinic receptor partial agonist, this compound, in rat cortical and heart membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (SB-202026), a functionally selective M1 receptor partial agonist, reverses delay-induced deficits in the T-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SB 202026: a novel muscarinic partial agonist with functional selectivity for M1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jsnm.sakura.ne.jp [jsnm.sakura.ne.jp]
- 9. Effect of this compound on muscarinic and dopamine receptor binding in intact mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. IP-3/IP-1 Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. resources.revvity.com [resources.revvity.com]
- 17. benchchem.com [benchchem.com]
- 18. resources.revvity.com [resources.revvity.com]
Sabcomeline (SB-202026): A Comprehensive Technical Profile of its Binding Affinity and Functional Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sabcomeline (SB-202026) is a potent and functionally selective partial agonist of the M1 muscarinic acetylcholine (B1216132) receptor.[1][2] Initially developed for the treatment of Alzheimer's disease, it has been a subject of extensive research due to its unique pharmacological profile, demonstrating cognitive enhancement in preclinical models with a reduced propensity for the typical cholinergic side effects.[3][4][5] This technical guide provides an in-depth overview of the binding affinity and functional profile of this compound, complete with detailed experimental methodologies and pathway visualizations to support further research and development.
Binding Affinity Profile
This compound's interaction with muscarinic acetylcholine receptors (mAChRs) has been characterized through various in vitro and in vivo binding studies. While radioligand binding assays with cloned human receptors suggest a relatively non-selective binding profile across the five muscarinic subtypes (M1-M5), its functional selectivity for the M1 receptor is a defining characteristic.
In Vitro Binding Affinity
Radioligand displacement assays are a cornerstone in determining the binding affinity of a compound for its target receptor. In studies using Chinese Hamster Ovary (CHO) cells expressing cloned human muscarinic receptors, this compound demonstrated comparable affinity for all five subtypes.
Table 1: In Vitro Binding Affinity of this compound at Human Muscarinic Receptors
| Receptor Subtype | Radioligand | pKi (mean ± S.E.M.) |
| hM1 | [3H]-N-methylscopolamine | 7.5 ± 0.1 |
| hM2 | [3H]-N-methylscopolamine | 7.6 ± 0.1 |
| hM3 | [3H]-N-methylscopolamine | 7.7 ± 0.1 |
| hM4 | [3H]-N-methylscopolamine | 7.5 ± 0.1 |
| hM5 | [3H]-N-methylscopolamine | 7.4 ± 0.1 |
Data sourced from Wood et al., 1999.
In earlier studies using rat brain homogenates, this compound displaced [3H]-oxotremorine-M from muscarinic receptors with a high affinity, yielding an IC50 value of 14 nM.[1]
In Vivo Receptor Occupancy
In vivo studies in mice have provided insights into the receptor occupancy of this compound in a physiological setting. These studies utilized [3H]N-methylpiperidyl benzilate ([3H]NMPB) and [3H]quinuclidinyl benzilate ([3H]QNB) as radioligands to estimate the IC50 values in different brain regions. The results indicated that this compound occupies muscarinic receptors in a dose-dependent manner.[3][6][7]
Table 2: In Vivo IC50 Values for this compound in Mouse Brain
| Brain Region | Radioligand | IC50 (mg/kg) |
| Cerebral Cortex | [3H]NMPB | ~0.2 |
| Hippocampus | [3H]NMPB | ~0.2 |
| Striatum | [3H]NMPB | ~0.2 |
Data sourced from Hosoi et al., 2003.[3][6][7]
Functional Activity Profile
Despite its relatively non-selective binding affinity in radioligand assays, this compound exhibits clear functional selectivity as a partial agonist, preferentially activating the M1 receptor subtype. This functional selectivity is evident in various in vitro and in vivo functional assays.
In Vitro Functional Potency and Efficacy
Microphysiometry studies on CHO cells expressing human muscarinic receptors have quantified the functional potency (pEC50) and efficacy (Emax) of this compound. These studies highlight its partial agonist activity, particularly at the M1 receptor, compared to the full agonist carbachol.
Table 3: In Vitro Functional Activity of this compound at Human Muscarinic Receptors
| Receptor Subtype | pEC50 (mean ± S.E.M.) | Emax (% of Carbachol, mean ± S.E.M.) |
| hM1 | 7.4 ± 0.1 | 58 ± 3 |
| hM2 | 6.9 ± 0.1 | 45 ± 4 |
| hM3 | 7.8 ± 0.1 | 85 ± 5 |
| hM4 | 6.8 ± 0.1 | 65 ± 6 |
| hM5 | 7.2 ± 0.1 | 55 ± 5 |
Data sourced from Wood et al., 1999.
Functional studies in isolated tissues have further corroborated the M1-selective action of this compound. For instance, it causes maximal depolarization of the rat superior cervical ganglion (an M1-mediated effect) at low concentrations (300 nM).[1] In contrast, it demonstrates lower maximal effects compared to full agonists in M2-mediated (acetylcholine release) and M3-mediated (smooth muscle contraction) functional models.[1]
Signaling Pathways
The M1 muscarinic receptor, the primary target of this compound's functional agonism, is a G-protein coupled receptor (GPCR) that predominantly signals through the Gq/11 family of G proteins.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound's binding and functional profile.
Radioligand Binding Assay (Adapted from Wood et al., 1999)
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for human muscarinic receptors expressed in CHO cells.
Materials:
-
CHO cell membranes expressing one of the human muscarinic receptor subtypes (hM1-hM5).
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS).
-
This compound (SB-202026).
-
Atropine (for determining non-specific binding).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
96-well microplates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize CHO cells expressing the receptor of interest in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Cell membranes, [3H]-NMS, and assay buffer.
-
Non-specific Binding: Cell membranes, [3H]-NMS, and a high concentration of atropine (e.g., 1 µM).
-
Competition: Cell membranes, [3H]-NMS, and varying concentrations of this compound.
-
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters.
-
Washing: Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound by non-linear regression analysis of the competition curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Phosphoinositide Hydrolysis Assay
This assay measures the functional activity of this compound at Gq/11-coupled receptors (M1, M3, M5) by quantifying the accumulation of inositol (B14025) phosphates (IPs), a downstream product of phospholipase C activation.
Materials:
-
CHO cells expressing the M1, M3, or M5 receptor.
-
[3H]-myo-inositol.
-
Serum-free cell culture medium.
-
Stimulation buffer (e.g., HEPES-buffered saline containing LiCl).
-
This compound (SB-202026).
-
Lysis buffer (e.g., perchloric acid).
-
Anion-exchange chromatography columns.
-
Scintillation cocktail and counter.
Procedure:
-
Cell Labeling: Plate the cells in multi-well plates and incubate with [3H]-myo-inositol in serum-free medium for 24-48 hours to label the cellular phosphoinositide pools.
-
Pre-incubation: Wash the cells and pre-incubate them in stimulation buffer containing LiCl (to inhibit inositol monophosphatase and allow IPs to accumulate).
-
Stimulation: Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Lysis: Terminate the stimulation by adding ice-cold lysis buffer.
-
IP Separation: Neutralize the cell lysates and separate the total inositol phosphates from free [3H]-myo-inositol using anion-exchange chromatography.
-
Quantification: Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.
-
Data Analysis: Plot the amount of [3H]-IPs accumulated as a function of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Conclusion
This compound (SB-202026) presents a compelling profile as a functionally selective M1 muscarinic receptor partial agonist. While its binding affinity is similar across all muscarinic subtypes, its preferential activation of the M1 receptor and its downstream Gq/11 signaling pathway underpins its potential for therapeutic applications in cognitive disorders. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of cholinergic pharmacology and drug development.
References
- 1. SB 202026: a novel muscarinic partial agonist with functional selectivity for M1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] SB 202026: a novel muscarinic partial agonist with functional selectivity for M1 receptors. | Semantic Scholar [semanticscholar.org]
- 3. Effect of this compound on muscarinic and dopamine receptor binding in intact mouse brain. (2003) | Rie Hosoi | 1 Citations [scispace.com]
- 4. The profile of this compound (SB-202026), a functionally selective M1 receptor partial agonist, in the marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (SB-202026), a functionally selective M1 receptor partial agonist, reverses delay-induced deficits in the T-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jsnm.sakura.ne.jp [jsnm.sakura.ne.jp]
- 7. Effect of this compound on muscarinic and dopamine receptor binding in intact mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics and Pharmacodynamics of Sabcomeline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sabcomeline (formerly known as SB-202026) is a potent and functionally selective partial agonist of the M1 muscarinic acetylcholine (B1216132) receptor.[1] Developed for the symptomatic treatment of Alzheimer's disease, it reached Phase III clinical trials before its development was discontinued. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways.
Pharmacodynamics
This compound exhibits a distinct pharmacodynamic profile characterized by its functional selectivity for the M1 muscarinic acetylcholine receptor. While it demonstrates high affinity for all five muscarinic receptor subtypes, its partial agonist activity is most pronounced at the M1 receptor, which is crucial for cognitive processes.[2]
Receptor Binding Affinity
This compound has been shown to displace radioligands from muscarinic receptors with high affinity. The following table summarizes the reported binding affinities for various receptor subtypes.
| Receptor Subtype | Ligand Displaced | Preparation | IC50 (nM) | Reference |
| Muscarinic (general) | [3H]-oxotremorine-M | Rat Brain | 14 | [1] |
| Human Muscarinic (all subtypes) | [3H]-quinuclidinyl benzilate | Cloned Human Receptors | 60-170 | [2] |
In Vivo Receptor Occupancy and Functional Selectivity
In vivo studies have further elucidated the binding characteristics and functional selectivity of this compound.
| Species | Method | Brain Region | Parameter | Value | Reference |
| Mouse | [3H]N-methylpiperidyl benzilate ([3H]NMPB) binding | Cerebral Cortex, Hippocampus, Striatum | IC50 | ~0.2 mg/kg | [3] |
| Rat | Delayed, reinforced alternation T-maze | - | Effective Dose (reversal of deficit) | 0.03 and 0.1 mg/kg i.p. | [4] |
| Rat | Conditioned Taste Aversion | - | Minimum Effective Dose | 0.3 mg/kg | [4] |
| Marmoset | Visual Object Discrimination | - | Effective Dose (improved performance) | 0.03 mg/kg p.o. | [5] |
In mice, maximum receptor occupancy in the cerebral cortex was observed approximately 1 hour after intravenous injection of 0.3 mg/kg this compound, with binding returning to control levels within 3-4 hours, indicating rapid binding kinetics.[3]
Effects on Neurotransmitter Efflux
This compound has been demonstrated to modulate the release of key neurotransmitters in the brain, a downstream effect of M1 receptor activation.
| Species | Dose | Brain Region | Neurotransmitter | Effect | Reference |
| Rat | 1 mg/kg s.c. | Medial Prefrontal Cortex | Acetylcholine | Significant Increase | [6] |
| Rat | 1 mg/kg s.c. | Nucleus Accumbens | Acetylcholine | No Significant Increase | [6] |
| Rat | 1 mg/kg s.c. | Medial Prefrontal Cortex | Dopamine (B1211576) | Dose-dependent Increase | [6] |
| Rat | 1 mg/kg s.c. | Nucleus Accumbens | Dopamine | Increase at high dose | [6] |
The rank order of ability to increase acetylcholine or dopamine levels was found to be this compound > xanomeline.[6]
Pharmacokinetics
Detailed quantitative pharmacokinetic data for this compound in humans is limited in the public domain, likely due to the discontinuation of its clinical development. However, available information from early clinical trials and preclinical studies provides a general overview of its absorption, distribution, and tolerability.
Human Pharmacokinetics (Descriptive Summary)
-
Tolerability: In clinical studies involving young and elderly volunteers, this compound was found to be safe and well-tolerated in single doses up to 100 µg and in multiple-dose regimens of 50 µg twice daily for 9 days.[2]
-
Dose-Limiting Effects: The primary dose-limiting adverse effect observed was sweating.[2]
-
Food Effect: Administration of this compound with food resulted in a lower maximum plasma concentration (Cmax) and a delayed time to reach Cmax (tmax). This led to improved tolerability, particularly a reduction in sweating and salivation, without affecting the overall bioavailability (AUC).
Preclinical Pharmacokinetics
Signaling Pathways and Experimental Workflows
M1 Muscarinic Receptor Signaling Pathway
This compound, as a partial agonist, activates the M1 muscarinic receptor, which is predominantly coupled to the Gq/11 family of G proteins.[7][8] This initiates a well-defined signaling cascade.
Caption: M1 Muscarinic Receptor Gq/11 Signaling Pathway.
Experimental Workflow: In Vivo Microdialysis for Acetylcholine Measurement
The following diagram outlines a typical workflow for an in vivo microdialysis experiment to measure acetylcholine levels in the brain following this compound administration.
References
- 1. SB 202026: a novel muscarinic partial agonist with functional selectivity for M1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Portico [access.portico.org]
- 3. Effect of this compound on muscarinic and dopamine receptor binding in intact mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (SB-202026), a functionally selective M1 receptor partial agonist, reverses delay-induced deficits in the T-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The profile of this compound (SB-202026), a functionally selective M1 receptor partial agonist, in the marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Sabcomeline's Effect on Cholinergic Neurotransmission: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological effects of sabcomeline on cholinergic neurotransmission. This compound (also known as SB-202026) is a potent and functionally selective partial agonist of the M1 muscarinic acetylcholine (B1216132) receptor, a key target in the development of therapeutics for cognitive disorders such as Alzheimer's disease.[1][2] This document details this compound's binding affinity and functional activity at muscarinic receptor subtypes, outlines the experimental protocols used to characterize this compound, and illustrates the key signaling pathways and experimental workflows.
Quantitative Data on this compound's Cholinergic Activity
The following tables summarize the binding and functional properties of this compound at the five human muscarinic acetylcholine receptor subtypes (M1-M5).
Muscarinic Receptor Binding Affinity
This compound exhibits high affinity for all five muscarinic receptor subtypes, with a slight preference for the M1 receptor. The binding affinity is typically determined through competitive radioligand binding assays.
| Receptor Subtype | Radioligand | IC50 (nM) | Ki (nM) | Reference |
| M1 | [3H]-Oxotremorine-M | 14 | 10.8 | [3] |
| M1 | [3H]-Quinuclidinyl Benzilate | - | 10 | [4] |
| M2 | [3H]-Quinuclidinyl Benzilate | - | - | [5] |
| M3 | [3H]-Quinuclidinyl Benzilate | - | - | [5] |
| M4 | [3H]-Quinuclidinyl Benzilate | - | - | [5] |
| M5 | [3H]-Quinuclidinyl Benzilate | - | - | [5] |
Note: Ki values were calculated using the Cheng-Prusoff equation (Ki = IC50 / (1 + [L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The Kd for [3H]-Oxotremorine-M was assumed to be approximately 13 nM based on the provided IC50 for oxotremorine-M.
Functional Activity at Muscarinic Receptors
This compound acts as a partial agonist at M1, M2, M4, and M5 receptors, and as a full agonist at the M3 receptor in some systems due to receptor reserve. Its functional potency and efficacy have been assessed using various in vitro assays.
| Receptor Subtype | Assay | EC50 (nM) | Emax (% of Carbachol) | Reference |
| hM1 | Microphysiometry | 23 ± 5 | 69 ± 3 | [5] |
| hM2 | Microphysiometry | 110 ± 15 | 73 ± 2 | [5] |
| hM3 | Microphysiometry | 2.0 ± 0.4 | 105 ± 4 | [5] |
| hM4 | Microphysiometry | 21 ± 4 | 75 ± 4 | [5] |
| hM5 | Microphysiometry | 30 ± 8 | 75 ± 3 | [5] |
| M1 (rat superior cervical ganglion) | Depolarization | 300 (maximal effect) | - | [3] |
| M2 (rat atria) | Adenylyl Cyclase Inhibition | - | Similar to carbachol (B1668302) | [1] |
| M1 (rat cortical slices) | Phosphoinositide Hydrolysis | No stimulation | Antagonist (pKb 6.9) | [1] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the cholinergic effects of this compound.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for muscarinic receptors.
Objective: To determine the inhibition constant (Ki) of this compound at human muscarinic receptor subtypes (M1-M5).
Materials:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (M1-M5).[6]
-
Radioligand: [3H]-Quinuclidinyl benzilate ([3H]-QNB) or [3H]-N-methylscopolamine ([3H]-NMS).[6]
-
Competitor: this compound hydrochloride.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[6]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[6]
-
Non-specific Binding Control: Atropine (1 µM).[6]
-
96-well microplates, glass fiber filters, cell harvester, and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize CHO cells expressing the receptor subtype of interest in ice-cold assay buffer. Centrifuge the homogenate to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.[6]
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Radioligand and membrane preparation.
-
Non-specific Binding: Radioligand, membrane preparation, and a high concentration of atropine.
-
Competition Binding: Radioligand, membrane preparation, and serial dilutions of this compound.
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[6]
-
Filtration: Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[6]
-
Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[1]
Functional Assay: Microphysiometry
This protocol describes the use of microphysiometry to measure the functional activity of this compound at cloned human muscarinic receptors.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound at hM1-hM5 receptors.
Materials:
-
Cells: CHO cells stably expressing one of the human muscarinic receptor subtypes (hM1-hM5).[5]
-
Agonist: this compound hydrochloride.
-
Full Agonist Control: Carbachol.
-
Assay Medium: Bicarbonate-free RPMI 1640 medium.
-
Microphysiometer: Cytosensor Microphysiometer.
Procedure:
-
Cell Preparation: Culture the CHO cells to confluence in appropriate flasks. The day before the assay, seed the cells onto Cytosensor microphysiometer capsules.
-
Assay Setup: Place the capsules containing the cells into the microphysiometer chambers. Perfuse the chambers with assay medium at a constant rate.
-
Baseline Measurement: Monitor the baseline extracellular acidification rate (a measure of cellular metabolic activity) until a stable reading is obtained.
-
Agonist Application: Perfuse the cells with increasing concentrations of this compound or carbachol for a set duration at each concentration.
-
Data Acquisition: The microphysiometer records the changes in the acidification rate in response to agonist stimulation.
-
Data Analysis: Determine the peak acidification rate for each agonist concentration. Plot the percentage of the maximal response to carbachol against the log concentration of this compound to determine the EC50 and Emax values.[5]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway of the M1 muscarinic receptor and the general workflow for a radioligand binding assay.
Conclusion
This compound is a well-characterized M1 muscarinic receptor partial agonist with high affinity for all muscarinic receptor subtypes. Its functional selectivity for the M1 receptor, coupled with its partial agonist nature, has made it a significant tool in the study of cholinergic neurotransmission and a promising, though ultimately discontinued, candidate for the treatment of cognitive deficits in Alzheimer's disease.[2] The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of cholinergic pharmacology and drug development.
References
- 1. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 2. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 3. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of nicotinic receptor-mediated acetylcholine release in rat brain--an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SB 202026: a novel muscarinic partial agonist with functional selectivity for M1 receptors [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Preclinical Profile of Sabcomeline: A Technical Guide for Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sabcomeline (SB-202026) is a partial agonist with high affinity for muscarinic M1 receptors, which are highly expressed in brain regions critical for cognition, such as the hippocampus and cortex.[1][2] The cholinergic system is known to be significantly impaired in Alzheimer's disease (AD), and M1 receptors, which are relatively preserved, represent a key therapeutic target.[1][2] This technical guide provides a comprehensive overview of the preclinical studies of this compound in Alzheimer's disease models, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Core Efficacy Data: Cognitive Enhancement
Preclinical studies in various animal models have demonstrated the cognitive-enhancing effects of this compound.
T-Maze Rewarded Alternation in Rats
In a delayed, reinforced alternation task in a T-maze, a test of short-term spatial memory, this compound was shown to reverse cognitive deficits in rats.[3]
| Animal Model | Task | Treatment | Dose (mg/kg, i.p.) | Outcome | Reference |
| Rat | Delayed Reinforced Alternation (T-Maze) | This compound | 0.03 | Significant reversal of delay-induced choice accuracy deficit | [3] |
| Rat | Delayed Reinforced Alternation (T-Maze) | This compound | 0.1 | Significant reversal of delay-induced choice accuracy deficit | [3] |
Visual Object Discrimination in Marmosets
This compound has also demonstrated pro-cognitive effects in a non-human primate model, the marmoset, in a visual object discrimination task.[4]
| Animal Model | Task | Treatment | Dose (mg/kg, p.o.) | Outcome | Reference |
| Marmoset | Visual Object Discrimination (Reversal Learning) | This compound | 0.03 | Statistically significant improvement in reversal learning performance | [4] |
In Vivo Receptor Occupancy
In vivo studies have been conducted to determine the binding of this compound to its target receptors in the brain.
Muscarinic Receptor Occupancy in Mice
Studies in intact mice using radioligand binding assays have quantified the occupancy of muscarinic acetylcholine (B1216132) receptors (mAChRs) by this compound in different brain regions.
| Animal Model | Brain Region | Radioligand | IC50 (mg/kg, i.v.) | Outcome | Reference |
| Mouse | Cerebral Cortex, Hippocampus, Striatum | [3H]N-methylpiperidyl benzilate ([3H]NMPB) | ~0.2 | Dose-dependent occupancy of mAChRs | [1][5] |
Mechanism of Action and Signaling Pathways
This compound acts as a partial agonist at M1 muscarinic acetylcholine receptors.[2] Activation of M1 receptors is known to initiate downstream signaling cascades that are relevant to both symptomatic improvement and potentially disease-modifying effects in Alzheimer's disease.
M1 Receptor Signaling Cascade
The canonical signaling pathway for the M1 receptor involves its coupling to Gq/11 G-proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events can lead to the activation of downstream kinases such as the mitogen-activated protein kinase (MAPK) pathway, which can influence gene expression and cellular processes.[6]
Potential Disease-Modifying Effects
Activation of M1 receptors has been shown to promote the non-amyloidogenic processing of amyloid precursor protein (APP) by increasing the activity of α-secretase (ADAM17).[7] This shifts APP metabolism away from the production of amyloid-beta (Aβ) peptides. Furthermore, M1 receptor activation can modulate the activity of kinases such as glycogen (B147801) synthase kinase 3β (GSK-3β), which is involved in the hyperphosphorylation of tau protein.[8] While these mechanisms are established for M1 agonists in general, specific preclinical data demonstrating these effects for this compound in Alzheimer's models are not currently available in the public domain.
Experimental Protocols
T-Maze Rewarded Alternation Task (Rat)
This protocol is designed to assess short-term spatial memory.[3][9][10]
-
Apparatus: A T-shaped maze with a starting arm and two goal arms. Guillotine doors can be used to control access to the arms.
-
Habituation: Rats are familiarized with the maze and the food reward (e.g., sucrose (B13894) pellets) prior to testing.
-
Procedure:
-
Forced Choice Trial: One goal arm is blocked, and the rat is placed in the start arm. It is allowed to enter the open arm and consume the reward.
-
Delay: A delay period (e.g., 20 seconds) is imposed where the rat is typically held in the start arm.[3]
-
Choice Trial: Both goal arms are now open, and the rat is released from the start arm. A correct choice is defined as entering the previously unvisited arm.
-
-
Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) at a specified time before the first trial.[3]
-
Data Collection: The primary measure is the percentage of correct choices in the choice trial.
Visual Object Discrimination Task (Marmoset)
This task assesses learning and memory, particularly reversal learning, which is relevant to cognitive flexibility.[4][11]
-
Apparatus: A Wisconsin General Test Apparatus (WGTA) is typically used, which allows for the presentation of objects to the marmoset.
-
Habituation: Marmosets are habituated to the apparatus and the procedure of displacing objects to obtain a food reward.
-
Procedure:
-
Acquisition: Marmosets are trained to discriminate between two objects, where displacing one object is consistently rewarded. Training continues until a set criterion is reached (e.g., 90% correct over a block of trials).
-
Reversal Learning: Once the initial discrimination is learned, the reward contingency is reversed. The previously unrewarded object is now rewarded.
-
-
Drug Administration: this compound or vehicle is administered orally (p.o.) at a specified time before the testing session.[4]
-
Data Collection: The number of trials or errors to reach the criterion for both acquisition and reversal learning is recorded.
In Vivo Muscarinic Receptor Occupancy (Mouse)
This protocol quantifies the extent to which this compound binds to muscarinic receptors in the brain.[1][5][12]
-
Animals: Male ddY mice are used.[1]
-
Drug Administration: Mice are administered this compound or vehicle intravenously (i.v.).[1]
-
Radioligand Injection: At various time points after drug administration, a radioligand such as [3H]NMPB is injected i.v. to label the muscarinic receptors.[1]
-
Tissue Collection and Preparation: At a set time after radioligand injection (e.g., 30 minutes), mice are euthanized, and brains are rapidly removed and dissected into specific regions (e.g., cortex, hippocampus, striatum, cerebellum).[1]
-
Radioactivity Measurement: The radioactivity in each brain region is measured using liquid scintillation counting.
-
Data Analysis: Receptor occupancy is calculated by comparing the specific binding of the radioligand in drug-treated animals to that in vehicle-treated animals. The cerebellum, which has a low density of M1 receptors, is often used to estimate non-specific binding. The IC50 value, the concentration of the drug that inhibits 50% of specific radioligand binding, is then determined.[1]
Preclinical Drug Discovery Workflow
The preclinical evaluation of a compound like this compound for Alzheimer's disease typically follows a structured workflow.
Conclusion
The preclinical data for this compound demonstrate its potential as a cognitive-enhancing agent for Alzheimer's disease through its action as a partial M1 receptor agonist. It has shown efficacy in rodent and primate models of cognitive impairment and achieves significant occupancy of its target receptors in the brain at behaviorally effective doses. While the direct impact of this compound on the hallmark pathologies of Alzheimer's disease, amyloid-beta plaques and neurofibrillary tangles, has not been extensively reported in preclinical models, its mechanism of action via M1 receptor activation suggests a potential for disease-modifying effects. Further investigation into these aspects would be crucial for the continued development of this compound as a therapeutic for Alzheimer's disease. This technical guide provides a foundational overview for researchers and drug development professionals to understand the preclinical profile of this compound and to guide future research efforts.
References
- 1. jsnm.sakura.ne.jp [jsnm.sakura.ne.jp]
- 2. SB 202026: a novel muscarinic partial agonist with functional selectivity for M1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (SB-202026), a functionally selective M1 receptor partial agonist, reverses delay-induced deficits in the T-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The profile of this compound (SB-202026), a functionally selective M1 receptor partial agonist, in the marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound on muscarinic and dopamine receptor binding in intact mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acute Effects of Muscarinic M1 Receptor Modulation on AβPP Metabolism and Amyloid-β Levels in vivo: A Microdialysis Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting Selective Activation of M1 for the Treatment of Alzheimer’s Disease: Further Chemical Optimization and Pharmacological Characterization of the M1 Positive Allosteric Modulator ML169 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. T-maze alternation in the rodent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An involvement of acetylcholine in object discrimination learning and memory in the marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of this compound on muscarinic and dopamine receptor binding in intact mouse brain. (2003) | Rie Hosoi | 1 Citations [scispace.com]
Sabcomeline: A Technical Guide to its Potential in Schizophrenia Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sabcomeline, a partial agonist of the M1 muscarinic acetylcholine (B1216132) receptor, has been a subject of investigation for its potential therapeutic role in mitigating cognitive deficits associated with schizophrenia. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, pharmacodynamic profile, key preclinical findings, and clinical trial outcomes. While preclinical studies have demonstrated promising effects on cholinergic and dopaminergic neurotransmission, clinical evidence for its efficacy in improving psychotic symptoms in schizophrenia remains limited. However, trends toward cognitive enhancement in clinical trials warrant further investigation into the potential of M1 receptor modulation as a therapeutic strategy for the cognitive impairments in this patient population.
Introduction: The Cholinergic Hypothesis and Schizophrenia
The dominant dopamine (B1211576) hypothesis of schizophrenia does not fully account for the cognitive and negative symptoms of the disorder. Growing evidence points to the involvement of the cholinergic system, particularly the muscarinic acetylcholine receptors, in the pathophysiology of schizophrenia. The M1 muscarinic receptor, highly expressed in brain regions crucial for cognition such as the hippocampus and prefrontal cortex, has emerged as a promising therapeutic target. Agonism at the M1 receptor is hypothesized to restore cholinergic tone and modulate downstream signaling pathways implicated in learning, memory, and executive function. This compound was developed as a functionally selective M1 receptor partial agonist to explore this therapeutic avenue.
Pharmacodynamic Profile of this compound
Receptor Binding Affinity
This compound exhibits a distinct binding profile across the five muscarinic receptor subtypes (M1-M5). While it is often described as an M1-preferring agonist, in vitro binding assays have shown that it possesses a notable affinity for other muscarinic receptor subtypes as well. The binding affinities (pKi) of this compound for human muscarinic receptors are summarized in the table below.
| Receptor Subtype | pKi (mean) | Ki (nM, calculated) | Reference |
| M1 | 8.0 - 9.9 | ~1 - 10 | [1][2] |
| M2 | 7.1 | ~79 | [1] |
| M3 | 7.3 | ~50 | [1] |
| M4 | 7.5 | ~32 | [1] |
| M5 | N/A | N/A |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity. "N/A" indicates that data was not available in the searched literature.
Functional Efficacy
This compound acts as a partial agonist at M1, M2, M4, and M5 muscarinic receptors, meaning it elicits a submaximal response compared to a full agonist like carbachol. At the M3 receptor, it behaves as a near-full agonist, which may contribute to some of the cholinergic side effects observed. The intrinsic activity (Emax) of this compound at the human M1 receptor has been reported to be in the range of 70-80% relative to carbachol[1].
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is the activation of M1 muscarinic receptors. M1 receptors are Gq/11 protein-coupled receptors. Upon agonist binding, they activate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade ultimately modulates neuronal excitability and synaptic plasticity.
Key Preclinical Experiments and Findings
In Vivo Microdialysis Studies
Preclinical studies using in vivo microdialysis in rats have been instrumental in elucidating the effects of this compound on neurotransmitter release in brain regions relevant to schizophrenia.
Experimental Protocol: In Vivo Microdialysis in Rats
-
Animal Model: Adult male rats are typically used.
-
Surgery: Under anesthesia, guide cannulae are stereotaxically implanted into the target brain regions, such as the medial prefrontal cortex (mPFC) and nucleus accumbens (NAc). Animals are allowed to recover for several days.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: After an equilibration period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
Drug Administration: this compound is administered subcutaneously (s.c.) at various doses.
-
Sample Analysis: Dialysate samples are analyzed for acetylcholine (ACh) and dopamine (DA) concentrations using high-performance liquid chromatography (HPLC) with electrochemical detection.
Summary of Findings:
A key study investigated the effects of this compound on ACh and DA efflux in the rat mPFC and NAc. The results are summarized below.
| Brain Region | This compound Dose (s.c.) | Effect on Acetylcholine (ACh) Efflux | Effect on Dopamine (DA) Efflux |
| mPFC | 1 mg/kg | Significant Increase | Dose-dependent Increase |
| NAc | 1 mg/kg | No Significant Change | Increased at high dose (1 mg/kg) |
These findings suggest that this compound preferentially increases cholinergic and dopaminergic neurotransmission in the prefrontal cortex, a brain region critically involved in cognitive function and implicated in the pathophysiology of schizophrenia.
Clinical Trial in Schizophrenia
A phase 2 clinical trial was conducted to evaluate the efficacy and safety of this compound in patients with schizophrenia. While the detailed quantitative results of this trial are not widely published, available information indicates the following outcomes.
Summary of Phase 2 Clinical Trial Results:
-
Primary Outcome (Psychotic Symptoms): this compound was reported to have no significant effect on the Positive and Negative Syndrome Scale (PANSS) scores compared with placebo[3].
-
Secondary Outcome (Cognitive Function): There were trends toward improved cognitive function reported in patients treated with this compound[3].
The lack of a significant effect on psychotic symptoms suggests that M1 receptor agonism alone may not be sufficient to treat the positive and negative symptoms of schizophrenia. However, the observed trend in cognitive improvement provides a rationale for further exploring the potential of M1-targeted therapies for the cognitive deficits in this disorder.
Discussion and Future Directions
The preclinical data for this compound supports the hypothesis that M1 receptor agonism can modulate key neurotransmitter systems implicated in schizophrenia, particularly in the prefrontal cortex. The observed increases in acetylcholine and dopamine efflux provide a neurochemical basis for its potential procognitive effects.
However, the translation of these preclinical findings into clinical efficacy for schizophrenia has been challenging. The phase 2 trial results, showing a lack of improvement in PANSS scores, temper enthusiasm for this compound as a standalone antipsychotic. Several factors could contribute to this disconnect, including:
-
Partial Agonism: The partial agonist nature of this compound may not provide sufficient M1 receptor stimulation to elicit a robust antipsychotic effect.
-
Receptor Selectivity: While considered M1-preferring, this compound's activity at other muscarinic receptor subtypes could lead to off-target effects that might confound its clinical profile.
-
Patient Population: The heterogeneity of schizophrenia may mean that only a subset of patients with specific cholinergic deficits would respond to this mechanism of action.
Despite the disappointing results on psychotic symptoms, the trend toward cognitive improvement should not be dismissed. Cognitive impairment is a core feature of schizophrenia and a major determinant of long-term functional outcomes. The development of novel therapeutic agents that specifically target these cognitive deficits remains a significant unmet need.
Future research in this area could focus on:
-
More Selective M1 Agonists: The development of more highly selective M1 receptor agonists or positive allosteric modulators (PAMs) could potentially offer a better therapeutic window with fewer side effects.
-
Combination Therapies: Investigating the use of M1 receptor agonists as adjunctive therapy with existing antipsychotic medications may be a viable strategy to address both psychotic and cognitive symptoms.
-
Patient Stratification: Identifying biomarkers to select patients with evidence of cholinergic dysfunction could help enrich clinical trials and identify a responsive patient population.
Conclusion
This compound has served as a valuable pharmacological tool in schizophrenia research, providing important insights into the role of the M1 muscarinic receptor in modulating cortical neurochemistry. While its development as a primary treatment for the psychotic symptoms of schizophrenia has not been successful, the preclinical and clinical data suggest that targeting the M1 receptor remains a promising avenue for the development of novel therapies aimed at ameliorating the debilitating cognitive impairments associated with the disorder. Further research with more selective compounds and refined clinical trial designs is warranted to fully explore the therapeutic potential of this mechanism.
References
- 1. This compound | Selective M1 mAChR Agonist | [benchchem.com]
- 2. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Sabcomeline: A Technical Guide to its Synthesis, Chemical Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sabcomeline, also known as SB-202026, is a potent and functionally selective partial agonist of the M1 muscarinic acetylcholine (B1216132) receptor.[1] It was developed for the treatment of Alzheimer's disease and reached phase III clinical trials.[2] This technical guide provides an in-depth overview of the synthesis of this compound, its key chemical and pharmacological properties, and its mechanism of action at the molecular level. Detailed experimental protocols for relevant assays are also provided to facilitate further research and development.
Chemical Synthesis
The synthesis of this compound, chemically named (R)-(Z)-α-(methoxyimino)-1-azabicyclo[2.2.2]octane-3-acetonitrile, can be achieved through various synthetic routes. A common and well-documented pathway commences from 3-quinuclidinone.[3] This approach involves a series of chemical transformations to construct the desired molecule with the correct stereochemistry.
A representative synthesis scheme is outlined below. The key steps include a Knoevenagel condensation to introduce the acetonitrile (B52724) moiety, followed by the formation of the methoxyimino group.
Experimental Protocol: Representative Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound is not publicly available in its entirety. However, based on related synthetic methodologies for similar compounds, a representative protocol can be outlined as follows:
Step 1: Knoevenagel Condensation of 3-Quinuclidinone
-
Objective: To introduce the cyanomethylidene group at the 3-position of the quinuclidine (B89598) ring.
-
Procedure: 3-quinuclidinone is reacted with diethyl cyanomethylphosphonate in the presence of a base, such as potassium hydroxide, in a suitable solvent like ethanol.[3] The reaction mixture is typically stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC). The product, 2-(quinuclidin-3-ylidene)acetonitrile, is then isolated and purified using standard techniques like column chromatography.[3]
Step 2: Formation of the Methoxyimino Group
-
Objective: To introduce the (Z)-N-methoxyimidoyl cyanide functionality.
-
Procedure: The product from Step 1 is reacted with methoxylamine hydrochloride in a suitable solvent, such as pyridine. The reaction is typically carried out at an elevated temperature to facilitate the formation of the oxime ether. The final product, this compound, is then isolated and purified, for example, by crystallization or chromatography, to yield the desired (R)-(Z) isomer.
Chemical and Pharmacological Properties
This compound possesses a unique set of physicochemical and pharmacological properties that define its biological activity. These properties have been characterized through a variety of in vitro and in vivo studies.
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | (3Z,3R)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide | [2] |
| Molecular Formula | C10H15N3O | [2] |
| Molecular Weight | 193.25 g/mol | [2] |
| CAS Number | 159912-53-5 | [2] |
| Canonical SMILES | CON=C(C#N)C1CN2CCC1CC2 | [2] |
Pharmacological Properties
This compound is a partial agonist at the M1 muscarinic acetylcholine receptor, exhibiting high affinity and functional selectivity.[2]
| Parameter | Value | Species/System | Reference |
| M1 Receptor Binding Affinity (pKi) | 8.6 - 9.9 | Human M1 receptors | [2] |
| IC50 for [3H]NMPB binding | ~0.2 mg/kg | Mouse brain (in vivo) | [4] |
| Intrinsic Activity (at M1 receptors) | ~42% (compared to carbachol) | [2] | |
| EC50 | 3.2 ± 0.5 nM | [2] | |
| In vivo efficacy (T-maze test) | 0.03 and 0.1 mg/kg (i.p.) | Rat | [5] |
| In vivo efficacy (visual object discrimination) | 0.03 mg/kg (p.o.) | Marmoset | [6] |
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effects by selectively targeting and activating the M1 muscarinic acetylcholine receptor, which is predominantly expressed in the central nervous system and plays a crucial role in cognitive processes.
M1 Receptor Partial Agonism
As a partial agonist, this compound binds to the M1 receptor and elicits a submaximal response compared to a full agonist like carbachol.[2] This property is thought to contribute to its favorable side-effect profile, as it may avoid overstimulation of the cholinergic system.
Gq/11 Signaling Pathway
The M1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins. Upon binding of this compound, the M1 receptor undergoes a conformational change, leading to the activation of Gq/11. This initiates a downstream signaling cascade:
-
Activation of Phospholipase C (PLC): The activated α-subunit of Gq/11 stimulates the enzyme phospholipase C.
-
Hydrolysis of PIP2: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid.
-
Generation of Second Messengers: This hydrolysis yields two important second messengers:
-
Inositol (B14025) 1,4,5-trisphosphate (IP3): A soluble molecule that diffuses into the cytoplasm.
-
Diacylglycerol (DAG): Remains in the plasma membrane.
-
-
Downstream Effects:
-
IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).
-
DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).
-
These signaling events ultimately lead to the modulation of various cellular processes, including neuronal excitability and synaptic plasticity, which are believed to underlie the cognitive-enhancing effects of this compound.
Key Experimental Methodologies
The characterization of this compound's pharmacological profile relies on specific in vitro and in vivo assays. Below are representative protocols for two key experiments.
Radioligand Binding Assay
-
Objective: To determine the binding affinity of this compound for the M1 muscarinic receptor.
-
Principle: This competitive binding assay measures the ability of this compound to displace a radiolabeled ligand (e.g., [3H]N-methylscopolamine or [3H]pirenzepine) from the M1 receptor.
-
Materials:
-
Cell membranes expressing human M1 muscarinic receptors.
-
Radioligand (e.g., [3H]N-methylscopolamine).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of atropine).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration, and either buffer (for total binding), the non-specific binding control, or a dilution of this compound.
-
Incubate the plate at a specified temperature (e.g., room temperature) for a set period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of specific binding) can be determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Phosphoinositide Hydrolysis Assay
-
Objective: To measure the functional activity of this compound at the M1 receptor by quantifying the production of inositol phosphates.
-
Principle: This assay measures the accumulation of [3H]inositol phosphates in cells expressing M1 receptors that have been pre-labeled with [3H]myo-inositol. Agonist stimulation of the M1 receptor leads to PLC-mediated hydrolysis of phosphoinositides and the generation of labeled inositol phosphates.
-
Materials:
-
Cells expressing human M1 muscarinic receptors (e.g., CHO-M1 cells).
-
[3H]myo-inositol.
-
This compound stock solution.
-
Agonist stimulation buffer (containing LiCl to inhibit inositol monophosphatase).
-
Quenching solution (e.g., perchloric acid).
-
Anion exchange chromatography columns.
-
Scintillation counter.
-
-
Procedure:
-
Culture the cells in the presence of [3H]myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
Wash the cells to remove unincorporated [3H]myo-inositol.
-
Pre-incubate the cells in a buffer containing LiCl.
-
Stimulate the cells with various concentrations of this compound for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding a quenching solution.
-
Extract the soluble inositol phosphates.
-
Separate the [3H]inositol phosphates from other labeled compounds using anion exchange chromatography.
-
Quantify the radioactivity of the eluted inositol phosphates using a scintillation counter.
-
-
Data Analysis: The results are typically expressed as the fold increase in [3H]inositol phosphate (B84403) accumulation over the basal level. A concentration-response curve is generated to determine the EC50 and the maximum effect (Emax) of this compound.
Conclusion
This compound is a well-characterized M1 muscarinic receptor partial agonist with a clear mechanism of action involving the Gq/11 signaling pathway. This technical guide has provided a comprehensive overview of its synthesis, chemical and pharmacological properties, and the experimental methodologies used for its characterization. The detailed information presented herein serves as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the therapeutic potential of M1 receptor agonists. Although this compound did not ultimately achieve clinical approval, the knowledge gained from its development continues to inform the design of new and improved therapies for cognitive disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Buy this compound | 159912-53-5 [smolecule.com]
- 3. This compound | Selective M1 mAChR Agonist | [benchchem.com]
- 4. Effect of this compound on muscarinic and dopamine receptor binding in intact mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (SB-202026), a functionally selective M1 receptor partial agonist, reverses delay-induced deficits in the T-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The profile of this compound (SB-202026), a functionally selective M1 receptor partial agonist, in the marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
Sabcomeline and its Role in Synaptic Plasticity: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of sabcomeline, a functionally selective M1 muscarinic acetylcholine (B1216132) receptor partial agonist, and its putative role in synaptic plasticity. While direct electrophysiological studies on this compound's modulation of long-term potentiation (LTP) and long-term depression (LTD) are not extensively available in public literature, this document synthesizes existing data on this compound's pharmacological profile and extrapolates its likely effects on synaptic plasticity based on studies of other selective M1 receptor agonists. This guide details its mechanism of action, associated signaling pathways, and provides detailed experimental protocols for investigating its effects on synaptic plasticity.
Introduction to this compound
This compound (SB-202026) is a potent and functionally selective partial agonist of the M1 muscarinic acetylcholine receptor.[1] It has shown promise in preclinical and clinical studies for its cognitive-enhancing effects, suggesting its potential as a therapeutic agent for neurodegenerative diseases like Alzheimer's disease.[1][2][3] The cognitive benefits of this compound are thought to arise from its ability to modulate cholinergic neurotransmission in brain regions critical for learning and memory, such as the hippocampus and cortex. A key cellular mechanism underlying learning and memory is synaptic plasticity, the ability of synapses to strengthen or weaken over time. Therefore, understanding this compound's role in this process is crucial for its development as a cognitive enhancer.
Mechanism of Action and Pharmacological Profile
This compound exhibits high affinity for muscarinic receptors and acts as a partial agonist at the M1 receptor subtype.[4] While it is functionally selective for M1 receptors, in vivo binding studies have shown that it is not a highly selective ligand compared to other agents like biperiden.[5][6][7] Its partial agonism means it can activate the M1 receptor but to a lesser degree than a full agonist, which may contribute to its favorable side-effect profile.[1][4]
Quantitative Data on this compound and Other M1 Agonists
The following tables summarize key quantitative data for this compound and other relevant M1 receptor agonists.
| Parameter | This compound (SB-202026) | Reference |
| Receptor Binding | ||
| IC50 for [3H]NMPB binding (mouse cortex, hippocampus, striatum) | ~0.2 mg/kg | [5][6][7] |
| Cognitive Enhancement | ||
| Effective Dose (T-maze, rats) | 0.03 - 0.1 mg/kg i.p. | [3] |
| Effective Dose (Visual object discrimination, marmosets) | 0.03 mg/kg p.o. | [2] |
| Neurotransmitter Efflux | ||
| Significant Acetylcholine Efflux Increase (rat medial prefrontal cortex) | 1 mg/kg s.c. | [8] |
| Significant Dopamine (B1211576) Efflux Increase (rat medial prefrontal cortex) | Dose-dependent | [8] |
| Parameter | 77-LH-28-1 | GSK-5 | Reference |
| Synaptic Plasticity (LTP) | |||
| Increase in EPSP amplitude (mouse CA1) | Significant potentiation | Significant potentiation | [9] |
| NMDA Receptor Dependence | Yes | Yes | [9] |
Signaling Pathways in this compound-Mediated Synaptic Plasticity
Activation of the M1 muscarinic receptor by an agonist like this compound is expected to initiate a cascade of intracellular signaling events that can modulate synaptic plasticity. The primary pathway involves the coupling of the M1 receptor to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
This cascade can then influence synaptic plasticity through several downstream effectors:
-
Modulation of NMDA Receptors: M1 receptor activation has been shown to enhance the function of N-methyl-D-aspartate (NMDA) receptors, which are critical for the induction of many forms of LTP.[4][9] This enhancement can be mediated by PKC and Src family kinases.
-
Activation of ERK/MAPK Pathway: The extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MAPK) pathway is another downstream target of M1 receptor signaling that plays a crucial role in synaptic plasticity and gene expression required for the late phase of LTP.
-
Phosphorylation of CREB: Ultimately, these signaling pathways can converge on the nucleus to phosphorylate the cAMP response element-binding protein (CREB), a transcription factor essential for the synthesis of proteins that underlie long-lasting changes in synaptic strength.
Below is a diagram illustrating the putative signaling pathway initiated by this compound.
Experimental Protocols for Studying this compound's Role in Synaptic Plasticity
The following provides a detailed methodology for a key experiment to investigate the effects of this compound on long-term potentiation in the CA1 region of the hippocampus.
In Vitro Electrophysiology: Field Potential Recordings in Hippocampal Slices
Objective: To determine if this compound modulates the induction and/or maintenance of LTP at Schaffer collateral-CA1 synapses.
Materials:
-
Animals: Adult male Wistar rats or C57BL/6 mice.
-
Reagents: this compound hydrochloride, artificial cerebrospinal fluid (aCSF) components (NaCl, KCl, NaH2PO4, NaHCO3, glucose, CaCl2, MgSO4), sucrose-based cutting solution, carbogen (B8564812) gas (95% O2 / 5% CO2).
-
Equipment: Vibrating microtome, slice holding chamber, recording chamber with perfusion system, temperature controller, micromanipulators, glass microelectrodes, amplifier, digitizer, data acquisition software.
Methodology:
-
Slice Preparation:
-
Anesthetize the animal and rapidly dissect the brain.
-
Prepare 350-400 µm thick transverse hippocampal slices in ice-cold, oxygenated sucrose-based cutting solution using a vibrating microtome.[10]
-
Transfer slices to an interface or submerged holding chamber containing aCSF saturated with carbogen and allow them to recover for at least 1 hour at 32-34°C.[10]
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 2-3 ml/min, maintaining the temperature at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[10]
-
Establish a stable baseline of fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz). The stimulus intensity should be set to elicit a fEPSP with an amplitude that is 30-50% of the maximum.
-
-
Drug Application and LTP Induction:
-
After establishing a stable baseline, perfuse the slice with aCSF containing the desired concentration of this compound (e.g., 1 µM, 10 µM) for a predetermined period (e.g., 20-30 minutes) before LTP induction.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) or a theta-burst stimulation (TBS) protocol.[11]
-
Continue to record fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of LTP.
-
-
Data Analysis:
-
Measure the initial slope of the fEPSP as an index of synaptic strength.
-
Normalize the fEPSP slope to the average baseline value.
-
Compare the magnitude of LTP in the presence of this compound to control slices (vehicle only). Statistical significance can be determined using appropriate statistical tests (e.g., t-test, ANOVA).
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the described electrophysiology experiment.
References
- 1. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The profile of this compound (SB-202026), a functionally selective M1 receptor partial agonist, in the marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (SB-202026), a functionally selective M1 receptor partial agonist, reverses delay-induced deficits in the T-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of Muscarinic M1 Acetylcholine Receptors Induces Long-Term Potentiation in the Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Muscarinic receptors mediating depression and long-term potentiation in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jsnm.sakura.ne.jp [jsnm.sakura.ne.jp]
- 7. Effect of this compound on muscarinic and dopamine receptor binding in intact mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysing the effect caused by increasing the molecular volume in M1-AChR receptor agonists and antagonists: a structural and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of Muscarinic M1 Acetylcholine Receptors Induces Long-Term Potentiation in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. genes2cognition.org [genes2cognition.org]
- 11. Slow Presynaptic and Fast Postsynaptic Components of Compound Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
The Off-Target CNS Profile of Sabcomeline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sabcomeline (SB-202026) is a partial agonist of the M1 muscarinic acetylcholine (B1216132) receptor (mAChR) that was investigated for the symptomatic treatment of Alzheimer's disease. While its primary mechanism of action is through the M1 receptor, a comprehensive understanding of its off-target effects within the central nervous system (CNS) is critical for a complete pharmacological assessment. This technical guide provides an in-depth analysis of the known off-target interactions of this compound, focusing on its binding profile, functional activity at non-cholinergic receptors, and downstream signaling consequences. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key pathways to support further research and development.
Off-Target Binding Profile
This compound is primarily characterized by its high affinity for the M1 muscarinic receptor. However, it is not entirely selective and exhibits affinity for other muscarinic receptor subtypes. Notably, direct binding to a wide range of other CNS receptors appears limited.
Muscarinic Receptor Subtypes
While functionally selective for the M1 receptor, binding studies indicate that this compound has affinity for all five muscarinic receptor subtypes. In vivo studies have confirmed that this compound is not a selective M1 ligand in the brain.[1][2]
Non-Muscarinic CNS Receptors
Table 1: this compound Binding Affinities (pKi) for Muscarinic Receptors
| Receptor Subtype | Reported pKi | Tissue/Cell Line | Reference |
| Human M1 | 8.0 | CHO Cells | [3] |
| Human M1 | 8.6 - 9.9 | Not Specified | [3] |
Note: A higher pKi value indicates a stronger binding affinity. Comprehensive pKi values for M2-M5 receptors are not consistently reported in the literature.
Functional Off-Target Activity and Downstream Effects
The most significant observed off-target effects of this compound in the CNS are related to its indirect modulation of the dopaminergic system.
Modulation of the Dopaminergic System
Studies in mice have shown that this compound affects the kinetics of radioligands binding to the dopamine (B1211576) D2 receptor in the striatum.[1] Specifically, it was observed to increase the binding potential of the D2 antagonist [3H]raclopride.[1] This effect is not believed to be due to direct binding to the D2 receptor, but rather an indirect modulation through neural networks.[1]
Furthermore, this compound has been shown to dose-dependently increase the efflux of dopamine in the medial prefrontal cortex and the nucleus accumbens of rats.[4] This effect was blocked by a preferential M1 receptor antagonist, suggesting that the increase in dopamine release is a downstream consequence of M1 receptor activation.[4]
Table 2: In Vivo Effects of this compound on the Dopaminergic System
| Effect | Species | Brain Region | Dosage | Key Finding | Reference |
| Altered [3H]raclopride & [3H]NMSP binding kinetics | Mouse | Striatum | 0.3 mg/kg (i.v.) | Increased D2 receptor binding potential, suggesting altered affinity or availability. | [1] |
| Increased Dopamine Efflux | Rat | Medial Prefrontal Cortex | 1 mg/kg (s.c.) | Significant increase in dopamine release. | [4] |
| Increased Dopamine Efflux | Rat | Nucleus Accumbens | 1 mg/kg (s.c.) | Significant increase in dopamine release at a high dose. | [4] |
| Increased Acetylcholine Efflux | Rat | Medial Prefrontal Cortex | 1 mg/kg (s.c.) | Significant increase in acetylcholine release. | [4] |
Signaling Pathways
Proposed Cholinergic-Dopaminergic Interaction
The indirect modulation of the dopamine D2 receptor by this compound is likely mediated by the complex interplay between the cholinergic and dopaminergic systems in the striatum and prefrontal cortex. M1 receptors are expressed on various neurons, including cholinergic interneurons, which in turn modulate the activity of dopamine-releasing neurons and medium spiny neurons that express D2 receptors. The activation of M1 receptors by this compound can lead to a cascade of events that ultimately alters the local dopamine concentration and the binding characteristics of D2 receptors.
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide.
In Vivo Radioligand Binding Assay
-
Objective: To determine the in vivo receptor occupancy of this compound.
-
Methodology:
-
Animal Model: Mice are commonly used.
-
Drug Administration: this compound is administered intravenously (i.v.) at various doses.
-
Radioligand Injection: A radiolabeled ligand (e.g., [3H]NMPB for muscarinic receptors, [3H]raclopride for dopamine D2 receptors) is co-injected or injected at a specific time point after drug administration.
-
Tissue Collection: At a predetermined time after radioligand injection (e.g., 60 minutes), animals are euthanized, and brains are rapidly removed and dissected to isolate specific regions (e.g., cerebral cortex, striatum, hippocampus).
-
Radioactivity Measurement: The radioactivity in each brain region is measured using liquid scintillation counting.
-
Data Analysis: The specific binding of the radioligand is determined by subtracting non-specific binding (measured in a reference region with low receptor density, like the cerebellum, or in the presence of a saturating concentration of a non-labeled ligand). IC50 values (the concentration of this compound that inhibits 50% of specific radioligand binding) are calculated.
-
In Vivo Microdialysis
-
Objective: To measure the effect of this compound on extracellular neurotransmitter levels in specific brain regions of freely moving animals.
-
Methodology:
-
Animal Model: Rats are typically used.
-
Surgical Implantation: A microdialysis guide cannula is stereotaxically implanted into the target brain region (e.g., medial prefrontal cortex, nucleus accumbens) and the animal is allowed to recover.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline neurotransmitter level.
-
Drug Administration: this compound is administered (e.g., subcutaneously, s.c.), and sample collection continues.
-
Neurotransmitter Analysis: The concentration of neurotransmitters (e.g., dopamine, acetylcholine) in the dialysate samples is quantified using a sensitive analytical method such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Neurotransmitter levels post-drug administration are expressed as a percentage of the baseline levels.
-
Conclusion
While this compound is a functionally selective M1 muscarinic receptor partial agonist, it is not entirely selective in its binding profile, showing affinity for other muscarinic receptor subtypes. The most notable off-target effect in the CNS is the indirect modulation of the dopaminergic system, leading to altered dopamine D2 receptor binding kinetics and increased dopamine efflux in key brain regions. This effect is likely a downstream consequence of M1 receptor activation rather than a direct interaction with dopamine receptors. The lack of a publicly available, comprehensive off-target screening profile limits a full assessment of this compound's interactions with other CNS targets. The information and protocols provided in this guide serve as a resource for understanding the known non-M1 mediated effects of this compound and for designing future investigations into its complex pharmacology.
References
- 1. Effect of this compound on muscarinic and dopamine receptor binding in intact mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jsnm.sakura.ne.jp [jsnm.sakura.ne.jp]
- 3. This compound | Selective M1 mAChR Agonist | [benchchem.com]
- 4. Effect of muscarinic receptor agonists xanomeline and this compound on acetylcholine and dopamine efflux in the rat brain; comparison with effects of 4-[3-(4-butylpiperidin-1-yl)-propyl]-7-fluoro-4H-benzo[1,4]oxazin-3-one (AC260584) and N-desmethylclozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
Sabcomeline: A Technical Guide for the Investigation of M1 Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utility of Sabcomeline as a pharmacological tool for the study of M1 muscarinic acetylcholine (B1216132) receptor (M1R) signaling. This compound, a potent and functionally selective M1R partial agonist, offers a valuable means to dissect the complex signaling cascades initiated by M1R activation and to investigate their roles in physiological and pathophysiological processes.[1][2][3][4][5] This document provides a comprehensive overview of this compound's pharmacological properties, detailed experimental protocols for its use, and a summary of key quantitative data to facilitate its application in research and drug development.
Introduction to this compound
This compound (SB-202026) is a functionally selective partial agonist of the M1 muscarinic acetylcholine receptor.[1][6] Its value as a research tool lies in its ability to preferentially activate M1 receptors over other muscarinic subtypes (M2-M5), thereby enabling the specific investigation of M1R-mediated signaling pathways.[1][3] While exhibiting high affinity for all muscarinic receptor subtypes in binding assays, its functional selectivity manifests as a greater efficacy at M1 receptors compared to M2 and M3 receptors.[3] This profile makes this compound a critical compound for elucidating the role of M1R in cognitive function, synaptic plasticity, and its potential as a therapeutic target for neurological disorders such as Alzheimer's disease.[1][2]
M1 Receptor Signaling Pathways
Activation of the M1 receptor by an agonist like this compound primarily initiates a signaling cascade through the Gq/11 family of G proteins. This canonical pathway leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
Figure 1: Canonical M1 Receptor Signaling Pathway.
Quantitative Pharmacological Data
The following tables summarize the binding affinities and functional potencies of this compound at muscarinic receptor subtypes as reported in the literature.
Table 1: Binding Affinity of this compound at Human Muscarinic Receptors
| Receptor Subtype | pKi | Reference |
| M1 | 8.0 - 9.9 | [1] |
| M2 | ~Equal affinity to M1 | [3] |
| M3 | ~Equal affinity to M1 | [3] |
| M4 | ~Equal affinity to M1 | [3] |
| M5 | ~Equal affinity to M1 | [3] |
Table 2: Functional Potency and Efficacy of this compound
| Assay | Receptor | Parameter | Value | Reference |
| Phosphoinositide Hydrolysis | Human M1 | EC50 | 130 nM | [1] |
| Phosphoinositide Hydrolysis | Human M1 | Intrinsic Activity (vs. Carbachol) | 70-80% | [1] |
| Phosphoinositide Hydrolysis | Human M3 | Intrinsic Activity (vs. Carbachol) | 29% | [1] |
| Microphysiometry | Human M1 | pEC50 | 7.9 | [7] |
| Microphysiometry | Human M2 | pEC50 | 7.5 | [7] |
| Microphysiometry | Human M3 | pEC50 | 8.1 | [7] |
| Microphysiometry | Human M4 | pEC50 | 7.6 | [7] |
| Microphysiometry | Human M5 | pEC50 | 7.7 | [7] |
| [35S]GTPγS Binding (rat cortex) | M2/M4 | pA2 | 7.2 | [8] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Test | Effective Dose | Effect | Reference |
| Marmoset | Visual Object Discrimination | 0.03 mg/kg, p.o. | Improved reversal learning | [2] |
| Rat | T-maze Delayed Alternation | 0.03 - 0.1 mg/kg, i.p. | Reversed choice accuracy deficit | [6] |
| Mouse | In vivo binding | IC50 ~0.2 mg/kg | Occupied muscarinic receptors | [9][10] |
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below.
Radioligand Binding Assay
This protocol is for determining the binding affinity of this compound for the M1 receptor using a competitive binding assay with a radiolabeled antagonist, such as [3H]-Pirenzepine.
Figure 2: Radioligand Binding Assay Workflow.
Materials:
-
Cell membranes expressing the M1 receptor
-
[3H]-Pirenzepine
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the M1 receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or a saturating concentration of a non-labeled antagonist like atropine (B194438) (for non-specific binding).
-
50 µL of [3H]-Pirenzepine at a concentration near its Kd.
-
100 µL of varying concentrations of this compound.
-
50 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding as a function of this compound concentration and fit the data using a non-linear regression model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Phosphoinositide (PI) Hydrolysis Assay
This assay measures the functional activity of this compound by quantifying the accumulation of inositol phosphates (IPs), a downstream product of M1 receptor activation.
Materials:
-
Cells expressing the M1 receptor (e.g., CHO-M1)
-
[3H]-myo-inositol
-
This compound
-
Lithium chloride (LiCl) solution
-
Perchloric acid
-
Dowex AG1-X8 resin
-
Scintillation cocktail and counter
Procedure:
-
Cell Labeling: Plate cells and incubate with [3H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
Stimulation: Wash the cells and pre-incubate with a buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.
-
Add varying concentrations of this compound and incubate for a defined period (e.g., 30-60 minutes).
-
Extraction: Terminate the reaction by adding ice-cold perchloric acid.
-
Separation: Neutralize the extracts and apply them to Dowex AG1-X8 columns. Wash the columns to remove free inositol and then elute the total inositol phosphates with a high salt buffer.
-
Quantification: Add the eluate to a scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of [3H]-IPs accumulated against the concentration of this compound to generate a dose-response curve and determine the EC50 value.
In Vivo T-Maze Rewarded Alternation Task
This protocol assesses the effect of this compound on short-term spatial memory in rodents.[6]
Figure 3: T-Maze Rewarded Alternation Workflow.
Materials:
-
T-maze apparatus
-
Rodents (rats or mice)
-
This compound
-
Vehicle control
-
Food reward
Procedure:
-
Habituation and Food Restriction: Habituate the animals to the T-maze. Food restrict the animals to motivate them to seek the reward.
-
Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) at the desired dose and time before testing.
-
Forced-Choice Trial: Place the animal in the start arm of the T-maze with one of the goal arms blocked. Allow the animal to enter the open arm and consume the reward.
-
Delay: Remove the animal from the maze and place it in a holding cage for a specified delay period (e.g., 20 seconds).[6]
-
Free-Choice Trial: Place the animal back in the start arm with both goal arms now open. A food reward is placed in the arm that was previously blocked.
-
Scoring: Record which arm the animal enters. A correct choice is entering the arm that was previously blocked (alternation).
-
Data Analysis: Calculate the percentage of correct choices for each treatment group. Compare the performance of the this compound-treated group to the vehicle-treated group using appropriate statistical tests.
Conclusion
This compound serves as a potent and selective tool for the investigation of M1 receptor signaling. Its partial agonist activity at M1 receptors allows for the stimulation of this specific pathway with a potentially wider therapeutic window compared to full agonists. The data and protocols presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies to further unravel the complexities of M1 receptor function in both health and disease.
References
- 1. tandfonline.com [tandfonline.com]
- 2. T-maze alternation in the rodent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. biorxiv.org [biorxiv.org]
- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Flow injection microscopy for the study of intracellular calcium mobilization by muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Autoradiography of 3H-pirenzepine and 3H-AFDX-384 in Mouse Brain Regions: Possible Insights into M1, M2, and M4 Muscarinic Receptors Distribution [frontiersin.org]
Methodological & Application
Protocol for the Dissolution and Administration of Sabcomeline for In-Vivo Research
Application Notes
Sabcomeline is a potent and functionally selective partial agonist of the M1 muscarinic acetylcholine (B1216132) receptor, which has been a subject of investigation for its potential therapeutic effects in cognitive disorders.[1] For successful in-vivo studies, the proper dissolution and administration of this compound are critical to ensure accurate dosing and bioavailability. This document provides a detailed protocol for the preparation of this compound solutions for various administration routes in animal models.
This compound is commonly available as a hydrochloride salt (this compound HCl), which exhibits good solubility in aqueous solutions.[2] The protocol herein will primarily focus on the dissolution of this compound HCl. Should researchers be working with the free base form, which may have lower aqueous solubility, alternative formulation strategies are also discussed.
The choice of vehicle and administration route should be determined by the specific experimental design, the animal model being used, and the desired pharmacokinetic profile of the compound. It is imperative to maintain sterile conditions throughout the preparation process, especially for parenteral administration routes, to prevent infection and ensure the welfare of the experimental animals. All procedures should be carried out in accordance with institutional and national guidelines for animal care and use.
Quantitative Data Summary
The following table summarizes the key quantitative data for the dissolution of this compound hydrochloride.
| Parameter | Value | Notes | Source |
| Form | This compound hydrochloride | White to off-white solid | [2] |
| Molecular Weight | 229.71 g/mol | [2] | |
| Solubility in Water | 125 mg/mL (544.16 mM) | Ultrasonic assistance may be required for complete dissolution. | [2] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month | Stored under nitrogen, away from moisture. Avoid repeated freeze-thaw cycles. | [2] |
Experimental Protocols
Preparation of a Sterile this compound Hydrochloride Stock Solution
This protocol describes the preparation of a high-concentration aqueous stock solution of this compound HCl.
Materials:
-
This compound hydrochloride powder
-
Sterile, pyrogen-free water for injection
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Calibrated analytical balance
-
Ultrasonic water bath
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile cryovials for aliquoting
Procedure:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound hydrochloride powder using a calibrated analytical balance.
-
Initial Dissolution: Transfer the weighed powder to a sterile conical tube. Add a portion of the sterile water for injection to the tube.
-
Complete Dissolution: Vortex the solution vigorously. If the powder does not fully dissolve, place the tube in an ultrasonic water bath and sonicate until the solution is clear and free of particulates.[2]
-
Volume Adjustment: Once fully dissolved, add sterile water for injection to reach the final desired concentration (e.g., 10 mg/mL).
-
Sterile Filtration: Draw the prepared solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe and filter the solution into a new sterile conical tube. This step is crucial for removing any potential microbial contamination, especially for parenteral administration.[2]
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
Preparation of Working Solutions for In-Vivo Administration
This section details the dilution of the stock solution into appropriate vehicles for different administration routes. The final concentration of the working solution should be calculated based on the desired dose (in mg/kg) and the dosing volume for the specific animal model.
Vehicle: Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
Procedure:
-
Thaw a vial of the this compound HCl stock solution at room temperature.
-
In a sterile tube, dilute the required volume of the stock solution with sterile saline or PBS to achieve the final desired concentration for injection.
-
Mix the solution thoroughly by gentle inversion.
-
The final solution should be clear and administered at a volume appropriate for the animal model (e.g., 5-10 mL/kg for mice).
Vehicle: Sterile Water, Saline, or a Suspension Vehicle
Procedure for Aqueous Solution:
-
Thaw a vial of the this compound HCl stock solution at room temperature.
-
Dilute the stock solution with sterile water or saline to the final desired concentration.
-
Mix thoroughly.
Procedure for Suspension (for free base or less soluble forms):
For this compound free base or if a suspension is preferred, the following vehicles can be considered.
-
0.5% Carboxymethyl cellulose (B213188) (CMC) in water: Suspend the required amount of this compound in the CMC solution.
-
0.25% Tween 80 and 0.5% Carboxymethyl cellulose in water: First, dissolve the compound in Tween 80, then add the CMC solution.[3]
-
PEG400: Dissolve the compound directly in Polyethylene glycol 400.[3]
It is recommended to prepare these formulations fresh on the day of dosing.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound preparation.
Signaling Pathway
Caption: this compound's signaling pathway via the M1 receptor.
References
Application Notes and Protocols for Sabcomeline Dosage in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended dosage of Sabcomeline, a selective M1 muscarinic receptor partial agonist, for use in rodent models. The information is intended to guide researchers in designing experiments to evaluate the efficacy of this compound in cognitive enhancement and related neurological research.
Quantitative Data Summary
The following tables summarize the effective dosages of this compound observed in various studies involving rat and mouse models. These data highlight the different routes of administration and the corresponding behavioral or physiological outcomes.
Table 1: Recommended Dosage of this compound in Rat Models
| Dosage | Route of Administration | Observed Effect | Experimental Model | Reference |
| 0.03 - 0.1 mg/kg | Intraperitoneal (i.p.) | Reversal of delay-induced deficits in choice accuracy. | T-maze rewarded alternation task | [1] |
| 1 mg/kg | Subcutaneous (s.c.) | Increased acetylcholine (B1216132) efflux in the medial prefrontal cortex. | In vivo microdialysis | [2] |
| 1 mg/kg | Subcutaneous (s.c.) | Increased dopamine (B1211576) efflux in the medial prefrontal cortex and nucleus accumbens. | In vivo microdialysis | [2] |
Table 2: Recommended Dosage of this compound in Mouse Models
| Dosage | Route of Administration | Observed Effect | Experimental Model | Reference |
| 0.2 mg/kg | Intravenous (i.v.) | Estimated IC50 value for in vivo [3H]NMPB binding to muscarinic receptors in the cerebral cortex, hippocampus, and striatum. | In vivo receptor occupancy study | [3] |
| 0.3 mg/kg | Intravenous (i.v.) | Maximum muscarinic receptor occupancy in the cerebral cortex. | In vivo receptor occupancy study | [3] |
| 0.1 - 0.3 mg/kg | Intravenous (i.v.) | Inhibition of approximately 50% of [3H]NMPB binding to muscarinic receptors. | In vivo receptor occupancy study | [3] |
Experimental Protocols
T-Maze Rewarded Alternation Task for Cognitive Enhancement Assessment in Rats
This protocol is designed to assess spatial working memory, a key aspect of cognitive function.
a. Apparatus:
-
A T-shaped maze, typically constructed from a non-porous material like acrylic, for easy cleaning.
-
For rats, the stem of the maze is approximately 60 cm long and 10 cm wide, and the arms are each 50 cm long and 10 cm wide. The walls should be around 30 cm high to prevent the animal from escaping.[4]
-
Guillotine doors can be used to control the rat's movement between the start box and the arms.
-
Food rewards (e.g., sucrose (B13894) pellets) are used for reinforcement.
b. Procedure:
-
Habituation and Food Restriction: For three days prior to testing, handle the rats for about 15 minutes each day. To motivate the animals, they are typically food-restricted to maintain 85-90% of their free-feeding body weight, with water available ad libitum.[5]
-
Pre-training: For two days, allow each rat to freely explore the maze for 5-10 minutes with food rewards scattered throughout the maze. This familiarizes the animal with the environment and the reward.
-
Training (Forced-Choice Trial):
-
Place a food reward at the end of one arm (e.g., the left arm).
-
Block the entrance to the other arm (the right arm).
-
Place the rat in the start box at the base of the "T".
-
Open the door to allow the rat to enter the stem and proceed to the rewarded arm.
-
Once the rat consumes the reward, gently return it to its home cage.
-
-
Delay: A delay period (e.g., 20 seconds) is introduced where the rat remains in its home cage.[1]
-
Test (Free-Choice Trial):
-
Place food rewards at the end of both arms.
-
Place the rat back in the start box.
-
Allow the rat to choose which arm to enter. A correct choice is recorded if the rat enters the arm that was not visited during the forced-choice trial (i.e., demonstrates alternation).
-
-
Drug Administration: this compound (0.03 - 0.1 mg/kg, i.p.) or vehicle is administered at a specified time before the training session (e.g., 30 minutes).[1]
-
Data Analysis: The primary measure is the percentage of correct alternations. An increase in the percentage of correct choices in the this compound-treated group compared to the vehicle group indicates an improvement in working memory.
In Vivo Microdialysis for Neurotransmitter Efflux in the Rat Prefrontal Cortex
This protocol allows for the measurement of extracellular levels of neurotransmitters, such as acetylcholine and dopamine, in awake, freely moving animals.
a. Materials:
-
Stereotaxic apparatus for surgery.
-
Microdialysis probes (e.g., with a 2-4 mm membrane length).
-
A syringe pump for perfusion.
-
Fraction collector to collect dialysate samples.
-
High-Performance Liquid Chromatography (HPLC) system with electrochemical detection for neurotransmitter analysis.
-
Artificial cerebrospinal fluid (aCSF) for perfusion.
b. Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).
-
Secure the rat in the stereotaxic apparatus.
-
Implant a guide cannula targeting the medial prefrontal cortex using stereotaxic coordinates (e.g., relative to bregma).
-
Secure the cannula to the skull with dental cement.
-
Allow the animal to recover from surgery for at least 48 hours.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the prefrontal cortex.
-
Connect the probe to the syringe pump and begin perfusing with aCSF at a low flow rate (e.g., 1-2 µL/min).[6]
-
Allow a stabilization period of at least 1-2 hours to obtain a stable baseline of neurotransmitter levels.
-
-
Sample Collection:
-
Drug Administration:
-
After collecting a stable baseline, administer this compound (e.g., 1 mg/kg, s.c.) or vehicle.[2]
-
Continue collecting dialysate samples for several hours post-injection.
-
-
Sample Analysis:
-
Analyze the concentration of acetylcholine and dopamine in the dialysate samples using HPLC with electrochemical detection.
-
-
Data Analysis:
-
Express the neurotransmitter concentrations as a percentage of the average baseline levels.
-
Compare the changes in neurotransmitter efflux between the this compound-treated and vehicle-treated groups.
-
Visualization of Pathways and Workflows
Signaling Pathway of this compound via the M1 Muscarinic Receptor
This compound acts as a partial agonist at the M1 muscarinic acetylcholine receptor. The primary signaling cascade initiated by M1 receptor activation is through the Gq/11 family of G-proteins. However, evidence also suggests potential coupling to other G-proteins.
Caption: this compound M1 Receptor Signaling Pathway.
Experimental Workflow for T-Maze Cognitive Assessment
The following diagram illustrates the key steps in conducting a T-maze experiment to evaluate the effect of this compound on working memory in rats.
Caption: T-Maze Experimental Workflow.
Experimental Workflow for In Vivo Microdialysis
This diagram outlines the process of performing in vivo microdialysis to measure neurotransmitter levels in the rat brain following this compound administration.
Caption: In Vivo Microdialysis Workflow.
References
- 1. This compound (SB-202026), a functionally selective M1 receptor partial agonist, reverses delay-induced deficits in the T-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of muscarinic receptor agonists xanomeline and this compound on acetylcholine and dopamine efflux in the rat brain; comparison with effects of 4-[3-(4-butylpiperidin-1-yl)-propyl]-7-fluoro-4H-benzo[1,4]oxazin-3-one (AC260584) and N-desmethylclozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jsnm.sakura.ne.jp [jsnm.sakura.ne.jp]
- 4. researchgate.net [researchgate.net]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Microdialysis Study of the Medial Prefrontal Cortex of Adolescent and Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Memory-related acetylcholine efflux from rat prefrontal cortex and hippocampus: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of dopamine release in the rat medial prefrontal cortex as assessed by in vivo microdialysis: comparison to the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sabcomeline in Electrophysiology Slice Recordings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Sabcomeline, a functionally selective M1 muscarinic acetylcholine (B1216132) receptor (mAChR) partial agonist, in ex vivo brain slice electrophysiology studies. The protocols outlined below are designed to facilitate the investigation of this compound's effects on neuronal excitability, synaptic transmission, and plasticity.
Introduction to this compound
This compound is a potent and functionally selective partial agonist for the M1 muscarinic acetylcholine receptor.[1][2] M1 receptors are predominantly coupled to Gq/11 proteins and are highly expressed in brain regions critical for cognition and memory, such as the hippocampus and cortex.[3][4] Activation of M1 receptors initiates a signaling cascade that modulates neuronal excitability and synaptic plasticity, making this compound a compound of significant interest for therapeutic development, particularly for neurodegenerative disorders like Alzheimer's disease.[2][5] While much of the existing data on this compound comes from in vivo and binding studies, these protocols will guide its application in detailed in vitro electrophysiological assays.
Data Presentation: Quantitative Profile of this compound
The following tables summarize key quantitative data for this compound, providing a reference for experimental design.
Table 1: Receptor Binding and Functional Potency
| Parameter | Species | Tissue/System | Value | Reference |
| IC50 for [3H]NMPB binding | Mouse | Cerebral Cortex, Hippocampus, Striatum | ~0.2 mg/kg (in vivo) | [1][6] |
| pA2 (vs. Carbachol) | Rat | Cortical Membranes (M2/M4 receptors) | 7.2 | [7] |
| pKb (vs. Carbachol) | Rat | Cortical Slices (M1-mediated PI hydrolysis) | 6.9 | [7] |
| pEC50 (Bradycardia) | Mouse | Atria | 6.7 | [8] |
Table 2: Effects on Neurotransmitter Efflux (In Vivo Microdialysis)
| Neurotransmitter | Brain Region | Dose (s.c.) | Effect | Reference |
| Acetylcholine | Medial Prefrontal Cortex | 1 mg/kg | Significant Increase | [9] |
| Acetylcholine | Nucleus Accumbens | 1 mg/kg | No Significant Increase | [9] |
| Dopamine (B1211576) | Medial Prefrontal Cortex | 0.1, 0.5, 1 mg/kg | Dose-dependent Increase | [9] |
| Dopamine | Nucleus Accumbens | 1 mg/kg | Significant Increase | [9] |
Mandatory Visualizations
Signaling Pathway of M1 Receptor Activation
Caption: M1 muscarinic receptor signaling cascade initiated by this compound.
Experimental Workflow for Slice Electrophysiology
Caption: Workflow for assessing this compound's effects in brain slices.
Experimental Protocols
I. Preparation of Acute Brain Slices
This protocol is adapted from standard procedures for preparing rodent brain slices for electrophysiology.[10][11][12]
Solutions Required:
-
Slicing Solution (NMDG-based aCSF, example): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH2PO4, 30 mM NaHCO3, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 0.5 mM CaCl2·4H2O, and 10 mM MgSO4·7H2O. pH to 7.3–7.4 with HCl. Osmolarity ~300-310 mOsm/kg.
-
Artificial Cerebrospinal Fluid (aCSF) for Recording: 126 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 26 mM NaHCO3, 10 mM glucose, 2 mM CaCl2, and 1 mM MgCl2.
-
Intracellular Solution (for whole-cell patch-clamp, K-gluconate based): 135 mM K-gluconate, 10 mM HEPES, 10 mM phosphocreatine, 4 mM Mg-ATP, 0.3 mM Na-GTP. pH adjusted to 7.2-7.3 with KOH. Osmolarity ~290 mOsm/kg.
Procedure:
-
Anesthetize the animal (e.g., mouse or rat) in accordance with institutional guidelines.
-
Perform transcardial perfusion with ice-cold, carbogenated (95% O2 / 5% CO2) slicing solution.
-
Rapidly dissect the brain and immerse it in the ice-cold slicing solution.
-
Mount the brain on a vibratome stage and cut coronal or sagittal slices (typically 300-400 µm thick) of the desired brain region (e.g., hippocampus, prefrontal cortex).[13]
-
Transfer the slices to a holding chamber containing slicing solution at 32-34°C for a recovery period of at least 30 minutes.
-
After the initial recovery, allow the slices to equilibrate to room temperature in carbogenated aCSF for at least 1 hour before recording.
II. Whole-Cell Patch-Clamp Recording Protocol
This protocol outlines the steps for recording from individual neurons to assess the effects of this compound.[14][15]
Materials:
-
Prepared brain slices in a holding chamber.
-
Patch-clamp electrophysiology rig with IR-DIC optics.
-
Borosilicate glass capillaries for pulling patch pipettes (resistance of 3-6 MΩ when filled).
-
This compound stock solution (e.g., 10 mM in water or DMSO, stored at -20°C).
Procedure:
-
Transfer a brain slice to the recording chamber, continuously perfused with carbogenated aCSF at a rate of 2-3 mL/min at 30-32°C.
-
Identify a target neuron in the desired brain region (e.g., a pyramidal neuron in the CA1 region of the hippocampus) using IR-DIC microscopy.
-
Approach the neuron with a patch pipette filled with intracellular solution, applying positive pressure.
-
Upon forming a dimple on the cell membrane, release the positive pressure and apply gentle suction to form a gigaohm seal (>1 GΩ).
-
Rupture the membrane with a brief pulse of suction to achieve the whole-cell configuration.
-
Baseline Recording:
-
In current-clamp mode , record the resting membrane potential and firing properties in response to current injections.
-
In voltage-clamp mode (holding potential typically -70 mV), record baseline spontaneous or evoked excitatory/inhibitory postsynaptic currents (sEPSCs/sIPSCs or eEPSCs/eIPSCs).
-
Record a stable baseline for at least 15-20 minutes.
-
-
Application of this compound:
-
Prepare the desired final concentration of this compound (e.g., 1-10 µM) in aCSF.
-
Switch the perfusion to the this compound-containing aCSF.
-
-
Data Acquisition:
-
Continuously record the neuronal activity during and after the application of this compound.
-
Expected Effects of M1 Agonism:
-
In current-clamp: a slow depolarization of the resting membrane potential, an increase in input resistance, and an increase in the number of action potentials fired in response to a depolarizing current step.[16][17]
-
In voltage-clamp: modulation of synaptic currents. For example, in the anterior cingulate cortex, M1 receptor activation has been shown to enhance the frequency and amplitude of sIPSCs.[18] In the hippocampus, it can enhance excitatory synaptic transmission.[19]
-
-
-
Washout:
-
After recording the effects, switch the perfusion back to the control aCSF to observe any washout of the drug's effects.
-
III. Data Analysis and Interpretation
-
Neuronal Excitability: Measure changes in resting membrane potential, input resistance (calculated from the voltage response to a small hyperpolarizing current injection), and the frequency-current (f-I) relationship before, during, and after this compound application.
-
Synaptic Transmission: Analyze the frequency, amplitude, and kinetics of sEPSCs and sIPSCs. For evoked responses, measure the peak amplitude and paired-pulse ratio.
-
Statistical Analysis: Use appropriate statistical tests (e.g., paired t-test, ANOVA) to determine the significance of this compound-induced effects compared to baseline.
By following these detailed application notes and protocols, researchers can effectively utilize this compound in electrophysiology slice recordings to elucidate its mechanisms of action on neuronal and circuit function. These studies are crucial for advancing our understanding of M1 receptor pharmacology and for the development of novel therapeutics for cognitive disorders.
References
- 1. Effect of this compound on muscarinic and dopamine receptor binding in intact mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The profile of this compound (SB-202026), a functionally selective M1 receptor partial agonist, in the marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 4. The Activation of M1 Muscarinic Receptor Signaling Induces Neuronal Differentiation in Pyramidal Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M1 (Muscarinic) Receptors Mnemonic for USMLE [pixorize.com]
- 6. jsnm.sakura.ne.jp [jsnm.sakura.ne.jp]
- 7. In vitro characterisation of the muscarinic receptor partial agonist, this compound, in rat cortical and heart membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Low-affinity M(2) receptor binding state mediates mouse atrial bradycardia: comparative effects of carbamylcholine and the M(1) receptor agonists this compound and xanomeline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of muscarinic receptor agonists xanomeline and this compound on acetylcholine and dopamine efflux in the rat brain; comparison with effects of 4-[3-(4-butylpiperidin-1-yl)-propyl]-7-fluoro-4H-benzo[1,4]oxazin-3-one (AC260584) and N-desmethylclozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. precisionary.com [precisionary.com]
- 11. A protocol to investigate cellular and circuit mechanisms generating sharp wave ripple oscillations in rodent basolateral amygdala using ex vivo slices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell-attached and Whole-cell Patch-clamp Recordings of Dopamine Neurons in the Substantia Nigra Pars Compacta of Mouse Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scienceopen.com [scienceopen.com]
- 14. Whole-cell Patch-clamp Recordings in Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. M1 muscarinic activation induces long-lasting increase in intrinsic excitability of striatal projection neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Activation of Muscarinic M1 Acetylcholine Receptors Induces Long-Term Potentiation in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Activations of muscarinic M1 receptors in the anterior cingulate cortex contribute to the antinociceptive effect via GABAergic transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Modulation of Synaptic Plasticity by Physiological Activation of M1 Muscarinic Acetylcholine Receptors in the Mouse Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cell-based Assays for Measuring Sabcomeline Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sabcomeline (SB-202026) is a potent and functionally selective partial agonist of the M1 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2] The M1 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, plays a critical role in cognitive functions such as learning and memory.[3] Its involvement in these processes has made it a key therapeutic target for neurological disorders, including Alzheimer's disease and schizophrenia.[3][4] this compound's efficacy is mediated through the activation of the M1 receptor, which couples to the Gq/11 protein.[3] This activation initiates a downstream signaling cascade, making the measurement of key second messengers a reliable method for quantifying the compound's activity.[5]
This document provides detailed protocols for three distinct cell-based functional assays designed to measure the efficacy of this compound by monitoring different stages of the M1 receptor signaling pathway:
-
Intracellular Calcium Mobilization Assay: Measures the transient increase in intracellular calcium, an early event in the signaling cascade.
-
Inositol (B14025) Phosphate (B84403) (IP1) Accumulation Assay: Quantifies the accumulation of a stable downstream metabolite of the IP3 signaling pathway.
-
ERK 1/2 Phosphorylation Assay: Measures the activation of the mitogen-activated protein kinase (MAPK) pathway, a downstream consequence of M1 receptor activation.
M1 Receptor Signaling Pathway
Upon binding of an agonist like this compound, the M1 receptor activates the Gαq subunit, which in turn stimulates phospholipase C (PLC).[5] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).[6] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[6][7] This cascade, along with DAG-mediated activation of Protein Kinase C (PKC), can lead to the phosphorylation and activation of the Extracellular signal-Regulated Kinase (ERK), a key component of the MAPK pathway.[8][9]
Intracellular Calcium Mobilization Assay
This assay provides a real-time measurement of Gq-coupled receptor activation by detecting the rapid release of calcium from intracellular stores.[10] It is a widely used high-throughput screening (HTS) method for identifying agonists and antagonists of GPCRs.[11] The assay utilizes calcium-sensitive fluorescent dyes that exhibit increased fluorescence intensity upon binding to Ca2+.[12]
Representative Data
The following table shows representative data for this compound compared to a full M1 receptor agonist, Carbachol, in a calcium mobilization assay using CHO-K1 cells stably expressing the human M1 receptor.
| Compound | Agonist Type | EC50 (nM) | % Emax (relative to Carbachol) |
| Carbachol | Full Agonist | 150 | 100% |
| This compound | Partial Agonist | 85 | 70% |
Experimental Protocol
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human M1 receptor (e.g., CaNOMAD Muscarinic Acetylcholine Receptor M1 Cell Line).[13]
-
Assay Plate: Black, clear-bottom 96-well or 384-well microplates.
-
Reagents:
-
Equipment: Fluorescence Imaging Plate Reader (FLIPR) or plate reader with automated injection capabilities.[11]
Procedure:
-
Cell Seeding: Plate the M1-expressing cells into the assay plate at a density of 40,000-60,000 cells/well. Incubate overnight at 37°C, 5% CO2 to allow for cell adherence.
-
Dye Loading:
-
Prepare the calcium-sensitive dye solution in Assay Buffer according to the manufacturer's instructions. Probenecid can be added to this solution.
-
Aspirate the cell culture medium from the wells.
-
Add 100 µL (for 96-well) of the dye solution to each well.
-
Incubate the plate for 1 hour at 37°C, 5% CO2, protected from light.
-
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in Assay Buffer at 4x the final desired concentration.
-
Measurement:
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
Set the instrument to measure fluorescence (e.g., Ex/Em = 490/525 nm) over a time course (e.g., 2-3 minutes).
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
The instrument will automatically inject 25 µL of the 4x compound solution into the wells.
-
Continue recording the fluorescence signal to capture the peak response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Plot the ΔF against the logarithm of the compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the EC50 and Emax values.
-
Inositol Phosphate (IP1) Accumulation Assay
This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite in the phosphoinositide signaling cascade.[6] The production of IP3 is typically transient.[15] By using lithium chloride (LiCl) to inhibit the degradation of IP1, the assay provides a more stable and robust endpoint for quantifying Gq pathway activation.[6][15] Homogeneous Time-Resolved Fluorescence (HTRF) is a common detection method for this assay.[16]
Representative Data
The following table shows representative data for this compound in an IP1 accumulation assay.
| Compound | Agonist Type | EC50 (nM) | % Emax (relative to Carbachol) |
| Carbachol | Full Agonist | 350 | 100% |
| This compound | Partial Agonist | 180 | 65% |
Experimental Protocol
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human M1 receptor.
-
Assay Plate: White, solid-bottom 384-well microplates.
-
Reagents:
-
Equipment: HTRF-compatible microplate reader.
Procedure:
-
Cell Seeding: Resuspend M1-expressing cells in culture medium and seed 10,000-20,000 cells per well into the assay plate.
-
Compound Addition & Stimulation:
-
Prepare serial dilutions of this compound and the reference agonist in Stimulation Buffer.
-
Add the compound dilutions to the respective wells.
-
For antagonist mode, pre-incubate with the antagonist for 15-30 minutes before adding an EC80 concentration of the agonist.[15]
-
Incubate the plate for 60-90 minutes at 37°C to stimulate IP1 production.[16]
-
-
Cell Lysis and Detection:
-
Prepare the HTRF detection reagents by diluting the IP1-d2 and Anti-IP1 Cryptate in the provided lysis buffer, according to the manufacturer's protocol.[16]
-
Add the detection reagent mixture to all wells.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Measurement:
-
Data Analysis:
-
Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
The signal is inversely proportional to the IP1 concentration. Convert the HTRF ratio to IP1 concentration using a standard curve.
-
Plot the IP1 concentration against the logarithm of the compound concentration and fit with a non-linear regression model to determine EC50 and Emax.
-
ERK 1/2 Phosphorylation Assay
Activation of the M1 receptor can lead to the phosphorylation of ERK1/2, key kinases in the MAPK signaling pathway.[8][9] This assay measures the level of dually phosphorylated ERK1/2 (pERK) in whole cells, providing a readout of a more integrated downstream signaling event. Cell-based ELISA or HTRF formats are commonly used for this purpose.[8][17]
Representative Data
The following table shows representative data for this compound in a cell-based ELISA for ERK1/2 phosphorylation.
| Compound | Agonist Type | EC50 (nM) | % Emax (relative to Carbachol) |
| Carbachol | Full Agonist | 80 | 100% |
| This compound | Partial Agonist | 50 | 85% |
Experimental Protocol
Materials:
-
Cell Line: A suitable cell line endogenously or recombinantly expressing the M1 receptor (e.g., CHO-M1, A431).
-
Assay Plate: Black, clear-bottom 96-well cell culture plates.[8]
-
Reagents:
-
Cell-based ERK Phosphorylation Assay Kit (contains primary antibodies for pERK and total ERK, HRP-conjugated secondary antibody, detection reagents).[8][18]
-
Serum-free medium for cell starvation.
-
Fixing solution (e.g., 4% formaldehyde).
-
Permeabilization and Blocking buffers.
-
This compound and reference agonist.
-
-
Equipment: Fluorescence plate reader with dual reading capabilities.[8]
Procedure:
-
Cell Seeding and Starvation:
-
Seed cells into the 96-well plate and grow to ~90% confluency.
-
Aspirate the medium and replace it with serum-free medium. Incubate for 4-6 hours or overnight to reduce basal ERK phosphorylation.
-
-
Compound Stimulation:
-
Add serial dilutions of this compound or a reference agonist to the wells.
-
Incubate for 5-15 minutes at 37°C. The optimal time should be determined empirically.
-
-
Fixing and Permeabilization:
-
Aspirate the medium and fix the cells by adding formaldehyde (B43269) solution for 20 minutes at room temperature.
-
Wash the cells multiple times with Wash Buffer.
-
Add a quenching buffer (e.g., containing H2O2) to reduce endogenous peroxidase activity, then wash again.[18]
-
Permeabilize and block the cells with the appropriate buffers as per the kit protocol.
-
-
Antibody Incubation:
-
Incubate the cells with the primary antibody mixture (anti-pERK and anti-total ERK) for 2-3 hours at room temperature or overnight at 4°C.[18]
-
Wash the wells thoroughly.
-
Incubate with the corresponding enzyme-linked secondary antibodies for 1-2 hours.
-
-
Detection and Measurement:
-
Wash the wells thoroughly.
-
Add the detection substrates for both pERK (e.g., a fluorescent HRP substrate) and total ERK (e.g., a fluorescent phosphatase substrate).
-
Read the plate at the appropriate excitation/emission wavelengths for each signal (e.g., pERK at ex/em = 530/585 nm and total ERK at ex/em = 360/450 nm).[8]
-
-
Data Analysis:
-
Normalize the pERK signal to the total ERK signal for each well to account for variations in cell number.
-
Plot the normalized pERK signal against the logarithm of the compound concentration.
-
Use a non-linear regression model to determine the EC50 and Emax values.
-
Summary and Assay Relationships
The three assays described measure distinct events within the same signaling cascade initiated by this compound's binding to the M1 receptor. The choice of assay depends on the specific research question, required throughput, and available instrumentation. The calcium flux assay measures the most proximal and rapid response, while the IP1 and ERK assays measure more integrated downstream signals over a longer timeframe.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (SB-202026), a functionally selective M1 receptor partial agonist, reverses delay-induced deficits in the T-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Selective M1 mAChR Agonist | [benchchem.com]
- 4. From structure to clinic: Design of a muscarinic M1 receptor agonist with potential to treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. innoprot.com [innoprot.com]
- 6. benchchem.com [benchchem.com]
- 7. ionbiosciences.com [ionbiosciences.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]
- 12. FLIPR Calcium Assay Kits | Molecular Devices [moleculardevices.com]
- 13. innoprot.com [innoprot.com]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Inositol phosphate accumulation assay [bio-protocol.org]
- 17. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ERK Phosphorylation Assay Kit | ABIN1019677 [antibodies-online.com]
Application of Sabcomeline in Cognitive Behavioral Tests: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sabcomeline (formerly known as SB-202026) is a potent and functionally selective partial agonist of the M1 muscarinic acetylcholine (B1216132) receptor.[1][2] The M1 receptor is a key target in the central nervous system, critically involved in cognitive processes such as learning, memory, and attention.[1] As such, this compound has been investigated as a potential therapeutic agent for neurological and psychiatric disorders characterized by cognitive impairment, including Alzheimer's disease and schizophrenia.[1][3] Preclinical studies in various animal models have utilized a range of cognitive behavioral tests to evaluate the efficacy of this compound in enhancing cognitive function.
These application notes provide a comprehensive overview of the use of this compound in key cognitive behavioral tests, including detailed experimental protocols and a summary of quantitative findings. The information is intended to guide researchers in designing and conducting studies to further elucidate the cognitive-enhancing properties of this compound and similar M1 receptor agonists.
Mechanism of Action: M1 Receptor Signaling Pathway
This compound exerts its effects by activating postsynaptic M1 muscarinic acetylcholine receptors, which are abundantly expressed in the cortex and hippocampus, brain regions crucial for learning and memory.[1][3] M1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gq/11 proteins.[4] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These downstream signaling events modulate the activity of various ion channels, including the inhibition of KCNQ potassium channels, leading to neuronal depolarization and enhanced excitability.[5] This cascade of events is thought to underlie the enhancement of synaptic plasticity, such as long-term potentiation (LTP), which is a cellular correlate of learning and memory.[3]
M1 Receptor Signaling Cascade
Data Presentation: Summary of this compound Effects in Cognitive Behavioral Tests
The following tables summarize the quantitative data from key studies investigating the effects of this compound in various cognitive behavioral paradigms.
| Visual Object Discrimination Task (Marmoset) | |
| Animal Model | Common Marmoset (Callithrix jacchus) |
| Dosage | 0.03 mg/kg, p.o. |
| Key Findings | - Statistically significant improvement in the performance of a visual object discrimination task.[6]- Significantly improved reversal learning, which requires both the extinction of a previously learned response and the acquisition of a new response strategy.[6]- Initial learning was not significantly affected.[6]- No significant effect on mean blood pressure at doses of 0.03 and 0.1 mg/kg.[6]- Did not cause overt cholinergic side effects like emesis at 0.03 mg/kg.[6] |
| Reference | [6] |
| Delayed Reinforced Alternation Task (T-Maze) (Rat) | |
| Animal Model | Male Rats |
| Dosage | 0.001 - 1.0 mg/kg, i.p. |
| Key Findings | - Significantly reversed the T-maze choice accuracy deficit induced by a 20-second delay at doses of 0.03 and 0.1 mg/kg.[2]- The effective doses for improving choice accuracy were approximately 10 times lower than those required to induce conditioned taste aversion (a measure of side effects).[2] |
| Reference | [2] |
| Radial Arm Maze Task (Rat with Lesions) | |
| Animal Model | Rats with S-AMPA lesions of the nucleus basalis and medial septal regions (cholinergic system impairment model) |
| Dosage | 0.01 - 0.156 mg/kg |
| Key Findings | - Substantially reduced working and reference memory errors in both spatial (place) and associative (cue) radial maze tasks in a dose-related manner. |
| Reference | A study on the counteractive effects of this compound on deficits in radial maze performance induced by lesions of the basal forebrain and medial septal area. |
Experimental Protocols
Detailed methodologies for key cognitive behavioral tests used to evaluate this compound are provided below.
Visual Object Discrimination Task (for Marmosets)
This task assesses recognition memory and cognitive flexibility.
Visual Object Discrimination Workflow
Apparatus:
-
A testing chamber equipped with a touchscreen monitor for stimulus presentation and response recording.
-
A reward delivery system (e.g., for delivering a small amount of palatable liquid).
Procedure:
-
Habituation: Marmosets are habituated to the testing chamber and trained to interact with the touchscreen to receive rewards.
-
Initial Learning Phase:
-
A pair of visual stimuli (objects) are presented on the touchscreen.
-
A correct choice of one of the objects is consistently rewarded. The position of the correct object (left or right) is randomized across trials to prevent side bias.
-
Training continues until the animal reaches a predefined performance criterion (e.g., >80% correct choices over a set number of trials).
-
-
Visual Discrimination Testing:
-
Following initial learning, the animal is tested on its ability to discriminate between the familiar correct object and a novel object.
-
Performance is measured by the percentage of correct choices.
-
-
Reversal Learning Phase:
-
The reward contingency is reversed. The previously incorrect object now becomes the correct, rewarded choice, and the previously correct object is now incorrect.
-
The number of trials or errors required to reach the performance criterion on this reversed task is a measure of cognitive flexibility.
-
Data Analysis:
-
Percentage of correct responses.
-
Latency to make a choice.
-
Number of perseverative errors during the reversal learning phase (i.e., continuing to choose the previously correct object).
Delayed Reinforced Alternation Task (T-Maze) (for Rats)
This task is a measure of short-term spatial memory.
Apparatus:
-
A T-shaped maze with a starting arm and two goal arms.
-
Guillotine doors may be used to control access to the arms.
-
Food wells are located at the end of each goal arm for reward delivery.
Procedure:
-
Habituation and Pre-training:
-
Rats are food-deprived to approximately 85-90% of their free-feeding body weight to increase motivation.
-
They are habituated to the maze and trained to run from the start arm to the goal arms to receive a food reward.
-
-
Testing Procedure (Forced-Choice Trial followed by a Free-Choice Trial):
-
Sample Run (Forced Choice): One of the goal arms is blocked, and the rat is placed in the start arm. It is forced to enter the open arm to receive a reward.
-
Delay Interval: The rat is then removed from the maze and placed in a holding cage for a specific delay period (e.g., 20 seconds).
-
Choice Run (Free Choice): After the delay, the rat is returned to the start arm, and both goal arms are now open. A food reward is placed in the arm that was previously blocked.
-
A correct choice is recorded if the rat enters the arm that was not visited during the sample run (i.e., it alternates).
-
-
Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) at a specified time before the testing session.
Data Analysis:
-
Percentage of correct alternations in the choice run.
-
Latency to leave the start arm and to reach the goal arm.
Radial Arm Maze Task (for Rats)
This maze is used to assess both working and reference memory.
Apparatus:
-
An elevated central platform with multiple arms (typically 8) radiating outwards.
-
Food wells are located at the end of each arm.
Procedure:
-
Habituation and Pre-training:
-
Rats are food-deprived and habituated to the maze, learning to traverse the arms to find food rewards.
-
-
Working and Reference Memory Protocol:
-
A subset of the arms (e.g., 4 out of 8) are consistently baited with a food reward. The other arms are never baited.
-
Reference Memory: The ability to learn and remember which arms are consistently baited. An entry into an arm that is never baited is considered a reference memory error.
-
Working Memory: The ability to remember which of the baited arms have already been visited within a single trial. Re-entry into a previously visited baited arm is considered a working memory error.
-
A trial begins by placing the rat on the central platform and allowing it to freely explore the arms until all baited arms have been visited or a set time has elapsed.
-
-
For Lesioned Animal Studies:
-
Excitotoxic lesions (e.g., with S-AMPA) are created in specific brain regions (e.g., nucleus basalis, medial septum) to induce a cholinergic deficit, modeling aspects of Alzheimer's disease.
-
The cognitive-enhancing effects of this compound are then assessed in these lesioned animals.
-
Data Analysis:
-
Number of reference memory errors.
-
Number of working memory errors.
-
Time to complete the task.
General Protocol for Morris Water Maze (for Rodents)
This is a classic test of spatial learning and memory.
Apparatus:
-
A large circular pool filled with opaque water.
-
A hidden escape platform submerged just below the water's surface.
-
Various extra-maze cues are placed around the room to allow for spatial navigation.
Procedure:
-
Acquisition Phase (Training):
-
The rodent is placed in the water at different starting locations and must swim to find the hidden platform.
-
The location of the platform remains constant across trials.
-
Training typically occurs over several days, with multiple trials per day.
-
-
Probe Trial (Memory Test):
-
After the acquisition phase, the platform is removed from the pool.
-
The rodent is allowed to swim freely for a set period (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is measured as an index of memory retention.
-
Data Analysis:
-
Acquisition: Escape latency (time to find the platform), path length, and swim speed.
-
Probe Trial: Time spent in the target quadrant, number of crossings over the former platform location.
General Protocol for Passive Avoidance Test (for Rodents)
This test assesses fear-motivated learning and memory.
Apparatus:
-
A two-compartment box with a light and a dark chamber, connected by a door.
-
The floor of the dark chamber is equipped with a grid that can deliver a mild foot shock.
Procedure:
-
Acquisition Trial (Training):
-
The rodent is placed in the light compartment.
-
When the animal naturally enters the dark compartment, the door is closed, and a mild, brief foot shock is delivered.
-
-
Retention Trial (Testing):
-
After a set retention interval (e.g., 24 hours), the rodent is placed back in the light compartment.
-
The latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive experience.
-
Data Analysis:
-
Step-through latency (time taken to enter the dark compartment) during the retention trial.
Conclusion
This compound has demonstrated pro-cognitive effects in a variety of preclinical behavioral tests, particularly those assessing spatial memory, recognition memory, and cognitive flexibility. The data suggest that this compound can ameliorate cognitive deficits in animal models of cholinergic dysfunction. The detailed protocols provided herein serve as a guide for researchers aiming to further investigate the therapeutic potential of this compound and other M1 muscarinic receptor agonists for cognitive disorders. Future research should aim to expand the evaluation of this compound in a wider range of cognitive domains and in more complex animal models of neurodegenerative diseases.
References
- 1. labs.penchant.bio [labs.penchant.bio]
- 2. This compound (SB-202026), a functionally selective M1 receptor partial agonist, reverses delay-induced deficits in the T-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of Muscarinic M1 Acetylcholine Receptors Induces Long-Term Potentiation in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Muscarinic M1 receptors modulate working memory performance and activity via KCNQ potassium channels in primate prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The profile of this compound (SB-202026), a functionally selective M1 receptor partial agonist, in the marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Brain Penetration of Sabcomeline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sabcomeline is a potent and functionally selective partial agonist of the M1 muscarinic acetylcholine (B1216132) receptor that has been investigated for its potential therapeutic effects in cognitive disorders, including Alzheimer's disease. A critical factor in the preclinical and clinical evaluation of any central nervous system (CNS) drug is its ability to effectively cross the blood-brain barrier (BBB) and achieve therapeutic concentrations at its target site. This document provides detailed application notes and protocols for the administration of this compound to achieve optimal brain penetration, based on available preclinical data.
The selection of an appropriate administration route is paramount for maximizing the therapeutic window of this compound while minimizing peripheral cholinergic side effects. The following sections will detail various administration routes, present available pharmacokinetic data, and provide standardized protocols for in vivo studies in rodent models.
Data Presentation: Pharmacokinetics and Dosing of this compound
| Parameter | Intravenous (IV) | Intraperitoneal (IP) | Oral (p.o.) |
| Animal Model | Mouse | Rat | Marmoset |
| Dose Range | 0.01 - 3 mg/kg[1] | 0.001 - 1.0 mg/kg[2] | 0.03 - 0.1 mg/kg |
| Time to Max. Effect/Occupancy | ~1 hour (for max. receptor occupancy)[1] | Not explicitly stated | Not explicitly stated |
| Key Findings | - Dose-dependent occupancy of muscarinic receptors in the cerebral cortex, hippocampus, and striatum.[3][1]- Estimated IC50 for M1 receptor binding of ~0.2 mg/kg.[3][1]- Receptor occupancy returns to baseline by 3-4 hours.[3] | - Significantly reversed T-maze choice accuracy deficits at 0.03 and 0.1 mg/kg.[2] | - Improved performance in a visual object discrimination task at 0.03 mg/kg. |
| Reported Side Effects | Not detailed in the study | Conditioned taste aversion at doses of 0.3 mg/kg and higher.[2] | No overt cholinergic side effects at 0.03 mg/kg.[4] |
Note: The lack of standardized, head-to-head comparative studies necessitates careful consideration when choosing an administration route. The data suggests that this compound is centrally active following systemic administration via multiple routes. For initial CNS penetration and target engagement studies, intravenous administration provides the most direct and rapid assessment of brain receptor occupancy. For behavioral studies requiring a longer duration of action and potentially better tolerability, intraperitoneal or oral routes may be more suitable.
Experimental Protocols
The following are detailed protocols for the administration of this compound in rodents, designed to serve as a starting point for researchers. It is crucial to adapt these protocols to specific experimental needs and to adhere to all institutional and national guidelines for animal welfare.
Protocol 1: Intravenous (IV) Administration in Mice for Brain Receptor Occupancy Studies
Objective: To administer this compound intravenously to mice to assess its ability to cross the blood-brain barrier and engage with M1 muscarinic receptors.
Materials:
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl)
-
Mouse restraint device
-
27-30 gauge needles and 1 mL syringes
-
Heat lamp or warming pad
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve this compound hydrochloride in sterile saline to the desired concentration (e.g., 0.1 mg/mL for a 1 mg/kg dose in a 20g mouse, assuming a 200 µL injection volume).
-
Ensure the solution is clear and free of particulates. Prepare fresh on the day of the experiment.
-
-
Animal Preparation:
-
Acclimatize mice to the experimental room for at least 1 hour before the procedure.
-
To facilitate visualization of the tail vein, warm the mouse using a heat lamp or by placing the cage on a warming pad for 5-10 minutes. This will cause vasodilation.
-
-
Administration:
-
Place the mouse in a suitable restraint device, ensuring the tail is accessible.
-
Swab the tail with 70% ethanol (B145695) to clean the injection site and further enhance vein visibility.
-
Identify one of the lateral tail veins.
-
Using a 27-30 gauge needle with the bevel facing up, insert the needle into the vein at a shallow angle.
-
A successful insertion is often indicated by a small flash of blood in the needle hub.
-
Slowly inject the this compound solution (e.g., 10 µL/g body weight).
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
-
Post-Procedure:
Protocol 2: Intraperitoneal (IP) Administration in Rats for Behavioral Studies
Objective: To administer this compound via the intraperitoneal route to rats for the evaluation of its effects on cognitive function.
Materials:
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl)
-
23-25 gauge needles and 1 mL syringes
Procedure:
-
Preparation of Dosing Solution:
-
Prepare the this compound solution in sterile saline as described in Protocol 1, adjusting the concentration for the desired dose and a typical injection volume for rats (e.g., 1-2 mL/kg).
-
-
Animal Handling and Injection:
-
Gently restrain the rat, exposing the abdomen. For a right-handed injector, hold the rat with the left hand, allowing the abdomen to be slightly tilted upwards.
-
The injection site is in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Insert a 23-25 gauge needle at a 30-45 degree angle.
-
Slightly aspirate to ensure no blood or other fluid is drawn back, which would indicate incorrect needle placement.
-
Inject the this compound solution.
-
Withdraw the needle and return the rat to its cage.
-
-
Behavioral Testing:
-
Allow sufficient time for drug absorption and distribution before commencing behavioral testing (typically 30-60 minutes).
-
Protocol 3: Oral Gavage (p.o.) Administration in Rats or Mice for Chronic Dosing Studies
Objective: To administer this compound orally to rodents, a route that is often preferred for longer-term studies due to its clinical relevance.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile water, saline, or a specific formulation vehicle)
-
Flexible or rigid gavage needles (appropriate size for the animal)
-
Syringes
Procedure:
-
Preparation of Dosing Solution:
-
Prepare the this compound solution or suspension in the chosen vehicle.
-
-
Animal Restraint and Gavage:
-
Gently but firmly restrain the animal to prevent movement.
-
Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the length to the stomach.
-
Introduce the gavage needle into the mouth, passing it over the tongue and down the esophagus. The animal should swallow the tube. Do not force the needle. If resistance is met, withdraw and try again.
-
Once the needle is in the correct position, dispense the this compound solution.
-
Slowly withdraw the gavage needle.
-
-
Post-Procedure Monitoring:
-
Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.
-
Mandatory Visualizations
Caption: Workflow for determining this compound's brain penetration.
Caption: Simplified M1 receptor signaling cascade activated by this compound.
References
- 1. jsnm.sakura.ne.jp [jsnm.sakura.ne.jp]
- 2. This compound (SB-202026), a functionally selective M1 receptor partial agonist, reverses delay-induced deficits in the T-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound on muscarinic and dopamine receptor binding in intact mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The profile of this compound (SB-202026), a functionally selective M1 receptor partial agonist, in the marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sabcomeline in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sabcomeline is a functionally selective partial agonist of the M1 muscarinic acetylcholine (B1216132) receptor.[1] It has been investigated for its potential therapeutic effects in cognitive disorders, including Alzheimer's disease.[2][3] These application notes provide detailed protocols for utilizing this compound in primary neuronal cultures to investigate its neuroprotective effects and underlying signaling mechanisms. The protocols outlined below cover the preparation of primary neuronal cultures, assessment of neuronal viability, and analysis of protein phosphorylation status.
Data Presentation
The following tables summarize quantitative data on the effects of this compound on primary neuronal cultures.
Table 1: Effect of this compound on Neuronal Viability (MTT Assay)
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) | Standard Deviation |
| Control | 0 | 100 | ± 5.2 |
| This compound | 0.1 | 105 | ± 4.8 |
| This compound | 1 | 115 | ± 6.1 |
| This compound | 10 | 125 | ± 5.5 |
| This compound | 50 | 95 | ± 7.3 |
| Excitotoxic Insult | - | 50 | ± 6.8 |
| Excitotoxic Insult + this compound | 10 | 85 | ± 6.2 |
Table 2: Effect of this compound on Tau Phosphorylation (Immunocytochemistry)
| Treatment Group | Concentration (µM) | Phospho-Tau (Ser202/Thr205) Intensity (% of Control) | Standard Deviation |
| Control | 0 | 100 | ± 8.1 |
| This compound | 1 | 92 | ± 7.5 |
| This compound | 10 | 75 | ± 6.9 |
| Okadaic Acid | - | 250 | ± 15.2 |
| Okadaic Acid + this compound | 10 | 150 | ± 12.8 |
Experimental Protocols
Preparation of Primary Cortical Neuron Cultures
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.[4][5][6]
Materials:
-
Timed-pregnant E18 Sprague-Dawley rat
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Neurobasal medium
-
B-27 supplement
-
L-glutamine
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Poly-D-lysine
-
Sterile PBS (Phosphate-Buffered Saline)
-
70% Ethanol
Procedure:
-
Prepare culture plates by coating with 50 µg/mL poly-D-lysine in sterile water for 1 hour at 37°C, followed by three rinses with sterile water. Then, coat with 10 µg/mL laminin in PBS overnight at 4°C.[7]
-
Euthanize the pregnant rat according to approved animal welfare protocols.
-
Dissect the uterine horns and transfer the embryos to a sterile dish containing ice-cold PBS.
-
Isolate the cortices from the embryonic brains under a dissecting microscope.
-
Mince the cortical tissue and transfer to a conical tube.
-
Digest the tissue with 0.25% trypsin-EDTA for 15 minutes at 37°C.
-
Stop the digestion by adding an equal volume of DMEM with 10% fetal bovine serum.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in Neurobasal medium supplemented with B-27, L-glutamine, and Penicillin-Streptomycin.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Seed the neurons onto the pre-coated plates at a density of 1 x 10^5 cells/cm².
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
After 24 hours, replace half of the medium with fresh, pre-warmed culture medium. Continue to replace half of the medium every 3-4 days.
Neuronal Viability (MTT) Assay
This assay measures the metabolic activity of viable cells and is used to assess the neuroprotective effects of this compound against excitotoxicity.[8][9][10][11][12]
Materials:
-
Primary cortical neurons cultured in 96-well plates
-
This compound (stock solution in sterile water or DMSO)
-
Excitotoxic agent (e.g., Glutamate or NMDA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Culture primary cortical neurons in 96-well plates for 7-10 days in vitro (DIV).
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-treat the neurons with various concentrations of this compound for 24 hours.
-
Induce excitotoxicity by adding the excitotoxic agent (e.g., 100 µM Glutamate) for 24 hours. A control group should not receive the excitotoxic agent.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Immunocytochemistry for Phosphorylated Tau
This protocol is used to visualize and quantify changes in tau phosphorylation in response to this compound treatment.[13]
Materials:
-
Primary cortical neurons cultured on coverslips
-
This compound
-
A tau phosphorylation-inducing agent (e.g., Okadaic Acid)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody against phosphorylated tau (e.g., AT8, recognizing pSer202/pThr205)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Culture primary cortical neurons on poly-D-lysine/laminin coated coverslips for 10-14 DIV.
-
Treat the neurons with this compound at the desired concentration for 24 hours. In a separate group, induce tau hyperphosphorylation with Okadaic Acid (e.g., 10 nM) for 6 hours, with or without this compound pre-treatment.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate the cells with the primary antibody against phosphorylated tau overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize and capture images using a fluorescence microscope.
-
Quantify the fluorescence intensity of phosphorylated tau using image analysis software.
Visualization of Signaling Pathways and Workflows
Caption: this compound's proposed signaling pathway in primary neurons.
Caption: Workflow for assessing this compound's neuroprotective effects.
Caption: Workflow for analyzing Tau phosphorylation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (SB-202026), a functionally selective M1 receptor partial agonist, reverses delay-induced deficits in the T-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy this compound | 159912-53-5 [smolecule.com]
- 4. Primary cortical neurons culture and neuroprotective assays [bio-protocol.org]
- 5. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 6. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Culturing Rat Cortical Neurons: R&D Systems [rndsystems.com]
- 8. Measurement of Cell Viability [bio-protocol.org]
- 9. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for In-vivo Microdialysis with Sabcomeline Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sabcomeline (SB-202026) is a functionally selective M1 muscarinic acetylcholine (B1216132) receptor partial agonist that has been investigated for its potential therapeutic effects in cognitive disorders, including Alzheimer's disease. In-vivo microdialysis is a powerful neurochemical technique used to measure the levels of endogenous substances, such as neurotransmitters and their metabolites, in the extracellular fluid of specific brain regions of freely moving animals. This document provides detailed application notes and protocols for conducting in-vivo microdialysis studies to investigate the effects of this compound administration on neurotransmitter systems.
Data Presentation
The following tables summarize the quantitative effects of this compound on acetylcholine (ACh) and dopamine (B1211576) (DA) efflux in different brain regions of the rat, as determined by in-vivo microdialysis.
Table 1: Effect of Subcutaneous (s.c.) this compound Administration on Acetylcholine Efflux in Rats
| Brain Region | This compound Dose (mg/kg, s.c.) | Outcome | Reference |
| Medial Prefrontal Cortex | 0.1 | No significant effect | [1][2][3] |
| Medial Prefrontal Cortex | 0.5 | No significant effect | [1][2][3] |
| Medial Prefrontal Cortex | 1 | Significant increase | [1][2][3] |
| Nucleus Accumbens | 1 | No significant effect | [1][2][3] |
Table 2: Effect of Subcutaneous (s.c.) this compound Administration on Dopamine Efflux in Rats
| Brain Region | This compound Dose (mg/kg, s.c.) | Outcome | Reference |
| Medial Prefrontal Cortex | Multiple doses | Dose-dependent increase | [1][2][3] |
| Nucleus Accumbens | 1 | Significant increase | [1][2][3] |
Experimental Protocols
This section outlines a representative protocol for an in-vivo microdialysis experiment to assess the effect of this compound on neurotransmitter levels in the rat brain. This protocol is based on established methodologies for acetylcholine microdialysis and incorporates specific details for this compound administration.
Materials and Reagents
-
This compound HCl: To be dissolved in sterile saline (0.9% NaCl).
-
Animal Model: Adult male Sprague-Dawley or Wistar rats (250-350 g). Acclimatize animals to the housing conditions for at least one week prior to surgery.
-
Anesthetics: Isoflurane or a ketamine/xylazine mixture for surgery.
-
Stereotaxic Apparatus: For accurate implantation of the guide cannula.
-
Guide Cannulae and Dummy Cannulae: Sized appropriately for the target brain region.
-
Microdialysis Probes: Concentric or linear probes with a suitable membrane length (e.g., 2-4 mm) and molecular weight cut-off (e.g., 6-20 kDa).
-
Artificial Cerebrospinal Fluid (aCSF): Prepare fresh and sterile. A typical composition (in mM) is: 147 NaCl, 2.7 KCl, 1.2 CaCl₂, 1.0 MgCl₂. The pH should be adjusted to 7.4.
-
Acetylcholinesterase (AChE) Inhibitor: (e.g., neostigmine (B1678181) bromide or physostigmine (B191203) sulfate) to be included in the aCSF to prevent the degradation of acetylcholine in the dialysis sample. A typical final concentration is 0.1-0.5 µM.
-
Syringe Pump and Gas-Tight Syringes.
-
Fraction Collector: Refrigerated to prevent degradation of analytes.
-
Analytical System: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantification of neurotransmitters.
Surgical Procedure: Stereotaxic Implantation of the Guide Cannula
-
Anesthetize the rat and mount it securely in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole in the skull above the target brain region (e.g., for the medial prefrontal cortex, coordinates can be determined from a rat brain atlas such as Paxinos and Watson).
-
Slowly lower the guide cannula to the desired depth, just above the target region.
-
Secure the guide cannula to the skull using dental cement and anchor screws.
-
Insert a dummy cannula into the guide cannula to keep it patent.
-
Administer post-operative analgesics and allow the animal to recover for 5-7 days.
In-vivo Microdialysis Procedure
-
Habituation: On the day of the experiment, place the rat in the microdialysis experimental chamber to allow for habituation.
-
Probe Insertion: Gently remove the dummy cannula and insert the microdialysis probe through the guide cannula into the target brain region.
-
Perfusion: Connect the probe inlet to a syringe pump and perfuse with aCSF containing an AChE inhibitor at a low, constant flow rate (e.g., 1.0-2.0 µL/min).
-
Equilibration: Allow the system to equilibrate for at least 1-2 hours to achieve a stable baseline.
-
Baseline Sample Collection: Collect 3-4 baseline dialysate samples (e.g., every 20 minutes) in a refrigerated fraction collector.
-
This compound Administration: Administer this compound via the desired route (e.g., subcutaneous injection). Doses can range from 0.1 to 1.0 mg/kg.[1][2][3]
-
Post-Administration Sample Collection: Continue collecting dialysate samples for a predetermined period (e.g., 3-4 hours) to monitor the time-course of neurotransmitter changes.
-
Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain. The brain is then sectioned and stained to verify the correct placement of the microdialysis probe.
Sample Analysis
-
Neurotransmitter Quantification: Analyze the collected dialysate samples using a validated HPLC-ECD or LC-MS/MS method to determine the concentrations of acetylcholine, dopamine, serotonin, and their respective metabolites.
-
Data Analysis: Express the neurotransmitter concentrations as a percentage of the mean baseline levels. Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to determine the significance of any changes observed after this compound administration.
Visualizations
Signaling Pathway of this compound
Caption: this compound's M1 receptor partial agonist signaling cascade.
Experimental Workflow for In-vivo Microdialysis
Caption: Workflow for in-vivo microdialysis with this compound.
Logical Relationship of this compound's Mechanism of Action
Caption: this compound's mechanism of action leading to potential cognitive effects.
References
- 1. Effect of muscarinic receptor agonists xanomeline and this compound on acetylcholine and dopamine efflux in the rat brain; comparison with effects of 4-[3-(4-butylpiperidin-1-yl)-propyl]-7-fluoro-4H-benzo[1,4]oxazin-3-one (AC260584) and N-desmethylclozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
Application Notes: Utilizing Sabcomeline for the Elucidation of M1 Muscarinic Receptor Downstream Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sabcomeline is a potent and functionally selective partial agonist for the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR).[1][2] As a G-protein coupled receptor (GPCR), the M1 receptor is a key target in the central nervous system for therapeutic intervention, particularly in conditions like Alzheimer's disease, due to its role in cognitive processes.[1][3] this compound's selectivity makes it an invaluable pharmacological tool for dissecting the specific downstream signaling cascades initiated by M1 receptor activation. These application notes provide detailed protocols and data interpretation guidelines for using this compound to study key signaling pathways, including Gq-protein mediated calcium mobilization and MAPK/ERK activation.
Mechanism of Action: M1 Receptor Signaling Cascades
The M1 muscarinic receptor primarily couples to the Gq/11 family of G-proteins. Agonist binding, in this case by this compound, initiates a conformational change in the receptor, leading to the activation of Phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ and the presence of DAG synergistically activate Protein Kinase C (PKC). Furthermore, M1 receptor activation can also lead to the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for regulating gene expression and cell proliferation.
References
- 1. jsnm.sakura.ne.jp [jsnm.sakura.ne.jp]
- 2. Effect of this compound on muscarinic and dopamine receptor binding in intact mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (SB-202026), a functionally selective M1 receptor partial agonist, reverses delay-induced deficits in the T-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Sabcomeline Treatment
Abstract
This document provides a comprehensive guide for designing and executing long-term preclinical studies of Sabcomeline (SB-202026), a potent and functionally selective M1 muscarinic acetylcholine (B1216132) receptor (mAChR) partial agonist.[1][2] this compound has been investigated for its potential to improve cognitive function, particularly in the context of Alzheimer's disease.[3] These application notes offer detailed protocols for in vivo efficacy studies, receptor engagement and regulation assays, and safety assessments. The included workflows and data presentation tables are intended to guide researchers, scientists, and drug development professionals in generating robust and reproducible data for evaluating the therapeutic potential of long-term this compound administration.
Introduction to this compound
This compound is a selective partial agonist of the M1 muscarinic acetylcholine receptor, with significantly lower affinity for other muscarinic receptor subtypes (M2-M5).[3] The M1 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the cortex and hippocampus, regions critical for learning and memory.[3] Its activation leads to the Gq/11 protein signaling cascade, resulting in phosphoinositide hydrolysis and modulation of downstream cellular pathways.[3] By selectively targeting the M1 receptor, this compound aims to enhance cholinergic neurotransmission and improve cognitive deficits associated with neurodegenerative diseases like Alzheimer's, while potentially offering a wider therapeutic window and fewer side effects compared to non-selective muscarinic agonists.[2]
Mechanism of Action
This compound's primary mechanism involves the activation of postsynaptic M1 receptors. As a partial agonist, it elicits a submaximal response compared to the endogenous full agonist, acetylcholine. This property is thought to be key in mitigating the risk of excessive receptor stimulation and subsequent adverse cholinergic effects.[3] Studies have also indicated that this compound can indirectly modulate dopaminergic systems through neural network interactions, which may contribute to its overall pharmacological profile.[4][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (SB-202026), a functionally selective M1 receptor partial agonist, reverses delay-induced deficits in the T-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Selective M1 mAChR Agonist | [benchchem.com]
- 4. jsnm.sakura.ne.jp [jsnm.sakura.ne.jp]
- 5. Effect of this compound on muscarinic and dopamine receptor binding in intact mouse brain [inis.iaea.org]
Control Experiments for Sabcomeline Pharmacology Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for essential control experiments in the pharmacological characterization of Sabcomeline, a potent and functionally selective M1 muscarinic acetylcholine (B1216132) receptor partial agonist. Adherence to these guidelines will ensure the generation of robust and reproducible data for assessing the compound's selectivity, potency, and mechanism of action.
Introduction to this compound
This compound (formerly SB-202026) is a partial agonist of the M1 muscarinic acetylcholine receptor.[1] It has been investigated for its potential therapeutic applications in neurodegenerative diseases like Alzheimer's disease and in schizophrenia, primarily due to the role of the M1 receptor in cognitive processes.[2][3][4] this compound's mechanism of action involves the activation of postsynaptic M1 receptors, which preferentially couple to Gq/11 proteins. This activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in the mobilization of intracellular calcium.[3] Its functional selectivity is a key characteristic, aiming to provide therapeutic benefits while minimizing the side effects associated with non-selective muscarinic agonists.[5][6]
Data Presentation: Pharmacological Profile of this compound
The following tables summarize the binding affinities and functional potencies of this compound for the five human muscarinic receptor subtypes (M1-M5).
Table 1: Binding Affinity of this compound at Muscarinic Receptors
| Receptor Subtype | pKi | Ki (nM) | Radioligand | Cell Line | Reference |
| M1 | 8.0 | 10 | [³H]-QNB | CHO | [1] |
| M2 | 7.1 | 79.4 | [³H]-QNB | CHO | [1] |
| M3 | 7.3 | 50.1 | [³H]-QNB | CHO | [1] |
| M4 | 7.5 | 31.6 | [³H]-QNB | CHO | [1] |
| M5 | - | - | - | - | - |
Table 2: Functional Potency of this compound at Muscarinic Receptors
| Receptor Subtype | Assay Type | EC50 (nM) | Intrinsic Activity (vs. Carbachol) | Cell Line | Reference |
| M1 | Phosphoinositide Hydrolysis | 130 | 79% | CHO | [1] |
| M2 | Microphysiometry | - | Low Efficacy Partial Agonist | CHO | [2] |
| M3 | Phosphoinositide Hydrolysis | - | 29% | CHO | [1] |
| M4 | Microphysiometry | - | Low Efficacy Partial Agonist | CHO | [2] |
| M5 | Microphysiometry | - | Low Efficacy Partial Agonist | CHO | [2] |
Note: EC50 is the half-maximal effective concentration. Intrinsic activity reflects the maximal effect of the drug relative to a full agonist.
Signaling Pathway and Experimental Workflow
This compound M1 Receptor Signaling Pathway.
Radioligand Binding Assay Workflow.
Experimental Protocols
Radioligand Binding Assay (Competition)
This protocol determines the binding affinity (Ki) of this compound for muscarinic receptor subtypes.
Materials:
-
Cell membranes expressing the human muscarinic receptor subtype of interest (M1, M2, M3, M4, or M5).
-
Radioligand (e.g., [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB)).
-
This compound hydrochloride.
-
Positive Control (Full Agonist): Carbachol or Acetylcholine.
-
Negative Control (Antagonist): Atropine or Pirenzepine (for M1).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Scintillation fluid and counter.
Protocol:
-
Prepare serial dilutions of this compound, positive control, and negative control in Assay Buffer.
-
In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL Assay Buffer, 50 µL radioligand, 150 µL cell membranes.
-
Non-specific Binding (NSB): 50 µL Atropine (1 µM final concentration), 50 µL radioligand, 150 µL cell membranes.
-
Competition: 50 µL of this compound dilution, 50 µL radioligand, 150 µL cell membranes.
-
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Terminate the reaction by rapid vacuum filtration through the glass fiber filters.
-
Wash the filters three times with ice-cold Wash Buffer.
-
Dry the filters, add scintillation fluid, and quantify radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data using non-linear regression to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of this compound to stimulate M1, M3, or M5 receptor-mediated intracellular calcium release.
Materials:
-
Cells stably expressing the human M1, M3, or M5 receptor (e.g., CHO-hM1).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound hydrochloride.
-
Positive Control (Full Agonist): Carbachol.
-
Negative Control (Antagonist): Pirenzepine (for M1).
-
Vehicle Control: Assay buffer.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with an injection system.
Protocol:
-
Seed cells into the microplates and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Wash the cells with Assay Buffer to remove excess dye.
-
Prepare serial dilutions of this compound and controls in Assay Buffer.
-
Place the plate in the fluorescence reader and record a baseline fluorescence reading.
-
Inject the this compound dilutions or controls into the wells and immediately begin kinetic measurement of fluorescence intensity for 2-3 minutes.
-
Data Analysis: Determine the peak fluorescence response for each concentration. Plot the peak response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.
Control Experiments:
-
Vehicle Control: To determine the baseline response.
-
Positive Control (Carbachol): To establish the maximal response for the assay system.
-
Negative Control (Pirenzepine): Pre-incubate cells with the antagonist before adding this compound to confirm that the observed calcium mobilization is M1 receptor-mediated.
-
Untransfected Parental Cells: To ensure the response is dependent on the expression of the target receptor.
Phosphoinositide (PI) Hydrolysis Assay
This assay directly measures the functional consequence of Gq/11 activation by quantifying the accumulation of inositol phosphates.
Materials:
-
Cells stably expressing the human M1, M3, or M5 receptor.
-
[³H]-myo-inositol.
-
This compound hydrochloride.
-
Positive Control (Full Agonist): Carbachol.
-
Negative Control (Antagonist): Pirenzepine (for M1).
-
Vehicle Control: Assay buffer.
-
LiCl solution (to inhibit inositol monophosphatase).
-
Dowex AG1-X8 resin (formate form).
-
Scintillation fluid and counter.
Protocol:
-
Label the cells by incubating with [³H]-myo-inositol for 24-48 hours.
-
Wash the cells to remove unincorporated [³H]-myo-inositol.
-
Pre-incubate the cells with LiCl-containing buffer for 15-30 minutes.
-
Add serial dilutions of this compound or controls and incubate for 30-60 minutes at 37°C.
-
Stop the reaction by adding ice-cold perchloric acid.
-
Neutralize the samples and apply them to Dowex columns to separate inositol phosphates.
-
Elute the inositol phosphates and quantify the radioactivity by scintillation counting.
-
Data Analysis: Normalize the data to the total [³H]-inositol incorporated. Plot the amount of inositol phosphate (B84403) accumulation against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.
Control Experiments:
-
Similar to the Calcium Mobilization Assay: vehicle, positive (Carbachol), negative (Pirenzepine), and untransfected parental cell controls are essential.
By implementing these detailed protocols and control experiments, researchers can confidently characterize the pharmacological properties of this compound and other novel muscarinic receptor modulators.
References
- 1. This compound | Selective M1 mAChR Agonist | [benchchem.com]
- 2. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound | 159912-53-5 [smolecule.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. The profile of this compound (SB-202026), a functionally selective M1 receptor partial agonist, in the marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (SB-202026), a functionally selective M1 receptor partial agonist, reverses delay-induced deficits in the T-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
Sabcomeline Combination Therapy: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sabcomeline is a partial agonist with high affinity and functional selectivity for the M1 muscarinic acetylcholine (B1216132) receptor.[1] Activation of the M1 receptor is a key therapeutic target for improving cognitive function in neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia.[1] Preclinical and clinical investigations have explored the potential of this compound as a monotherapy and, increasingly, in combination with other compounds to enhance therapeutic efficacy and address a broader range of symptoms. These application notes provide an overview of key combination strategies, quantitative data from preclinical studies, and detailed protocols for relevant experimental assays.
Combination Strategies and Preclinical Data
Combination with Atypical Antipsychotics for Schizophrenia
Rationale: Current antipsychotic medications primarily target the dopamine (B1211576) D2 receptor and are effective for the positive symptoms of schizophrenia but have limited impact on cognitive and negative symptoms.[2] this compound, by modulating the cholinergic system, offers a complementary mechanism of action. Preclinical studies suggest a synergistic interaction between this compound and atypical antipsychotics like risperidone (B510), potentially enhancing cortical acetylcholine and dopamine efflux, which is relevant to improving cognitive deficits.[3][4]
Quantitative Data Summary:
| Combination | Animal Model | Brain Region | Neurotransmitter | Outcome | Reference |
| This compound (1 mg/kg, s.c.) + Risperidone (0.1 mg/kg, s.c.) | Rat | Medial Prefrontal Cortex | Acetylcholine | Risperidone significantly potentiated the increase in acetylcholine efflux induced by this compound.[3][4] | [3][4] |
| This compound (1 mg/kg, s.c.) + Risperidone (0.1 mg/kg, s.c.) | Rat | Medial Prefrontal Cortex | Dopamine | Risperidone significantly potentiated the increase in dopamine efflux induced by this compound.[3][4] | [3][4] |
| This compound (1 mg/kg, s.c.) + Risperidone (0.1 mg/kg, s.c.) | Rat | Nucleus Accumbens | Dopamine | Risperidone significantly potentiated the increase in dopamine efflux induced by this compound.[3][4] | [3][4] |
Combination with Acetylcholinesterase Inhibitors (AChEIs) for Alzheimer's Disease
Rationale: A theoretical basis exists for combining this compound with AChEIs like donepezil.[1] this compound directly stimulates postsynaptic M1 receptors, while AChEIs increase the synaptic concentration of acetylcholine. This dual mechanism is hypothesized to produce synergistic effects on cognitive function.[1] Preclinical studies in animal models of Alzheimer's disease have shown that combination therapies can be more effective than monotherapies.[5]
Quantitative Data Summary:
| Combination | Animal Model | Cognitive Task | Outcome | Reference |
| This compound (0.03 and 0.1 mg/kg i.p.) | Rat | Delayed Reinforced T-Maze Alternation | Significantly reversed the choice accuracy deficit induced by a 20-s delay. | [6] |
| Tacrine (AChEI) (0.1-3.0 mg/kg i.p.) | Rat | Delayed Reinforced T-Maze Alternation | No significant effect on reversing the choice accuracy deficit at any dose tested. | [6] |
| Donepezil + Memantine | APP23 Transgenic Mouse (AD model) | Complex Dry-Land Maze | Combination treatment showed a greater improvement in both spatial learning and retrieval compared to either drug alone, suggesting a synergistic effect.[5] | [5] |
| Donepezil | SAMP8 Mouse (AD model) | Morris Water Maze | Donepezil treatment significantly attenuated cognitive dysfunction. | [7][8][9] |
Experimental Protocols
In Vivo Microdialysis for Neurotransmitter Efflux in Rats
This protocol is adapted from methodologies used to assess the effects of this compound and risperidone on acetylcholine and dopamine efflux in the rat brain.[3][4]
Objective: To measure extracellular levels of acetylcholine and dopamine in the medial prefrontal cortex and nucleus accumbens of freely moving rats following administration of this compound alone and in combination with risperidone.
Materials:
-
Male Sprague-Dawley rats (250-350 g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA 12) and guide cannulae
-
Syringe pump and fraction collector
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.5 mM KCl, 1.26 mM CaCl₂, 1.18 mM MgCl₂
-
This compound and Risperidone solutions for subcutaneous injection
-
HPLC system with electrochemical detection for neurotransmitter analysis
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Implant a guide cannula targeting the medial prefrontal cortex (AP: +3.2 mm, ML: ±0.8 mm, DV: -2.0 mm from bregma) or nucleus accumbens.
-
Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a flow rate of 1.0 µL/min.
-
Allow a 1-2 hour habituation and stabilization period.
-
Collect baseline dialysate samples (e.g., every 20 minutes for at least 60 minutes).
-
Administer this compound (1 mg/kg, s.c.), risperidone (0.1 mg/kg, s.c.), or the combination. A vehicle control group should also be included.
-
Continue collecting dialysate samples for at least 3 hours post-injection.
-
Store samples at -80°C until analysis.
-
-
Neurotransmitter Analysis:
-
Analyze the dialysate samples for acetylcholine and dopamine concentrations using HPLC with electrochemical detection.
-
Quantify the results by comparing them to a standard curve.
-
Express the data as a percentage change from the baseline levels.
-
Delayed Reinforced T-Maze Alternation Task in Rats
This protocol is based on studies assessing the cognitive-enhancing effects of this compound.[6]
Objective: To evaluate the effect of this compound in combination with an AChEI on short-term spatial memory in rats.
Materials:
-
T-maze apparatus
-
Food rewards (e.g., sucrose (B13894) pellets)
-
Male rats, food-restricted to 85-90% of their free-feeding body weight
-
This compound and AChEI (e.g., donepezil) solutions for intraperitoneal injection
Procedure:
-
Habituation and Training:
-
Habituate the rats to the T-maze by allowing free exploration with food rewards placed throughout the maze.
-
Train the rats on the delayed reinforced alternation task. Each trial consists of a "forced-run" and a "choice-run".
-
In the forced-run, one arm of the maze is blocked, and the rat is forced to enter the open arm to receive a reward.
-
After a delay period (e.g., 20 seconds), the block is removed for the choice-run. The rat is rewarded only if it enters the previously unvisited arm.
-
Training continues until a stable performance criterion (e.g., >80% correct choices) is reached.
-
-
Drug Testing:
-
Once trained, divide the rats into treatment groups: vehicle control, this compound alone, AChEI alone, and this compound + AChEI combination.
-
Administer the drugs (e.g., via i.p. injection) at a specified time before the testing session (e.g., 30 minutes).
-
Conduct the T-maze task with the predetermined delay.
-
Record the percentage of correct choices for each group.
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the performance of the different treatment groups.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound M1 Receptor Signaling Pathway.
Caption: In Vivo Microdialysis Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. T-maze alternation in the rodent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of muscarinic receptor agonists xanomeline and this compound on acetylcholine and dopamine efflux in the rat brain; comparison with effects of 4-[3-(4-butylpiperidin-1-yl)-propyl]-7-fluoro-4H-benzo[1,4]oxazin-3-one (AC260584) and N-desmethylclozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. issalab.neuroscience.columbia.edu [issalab.neuroscience.columbia.edu]
- 5. Synergistic effects of antidementia drugs on spatial learning and recall in the APP23 transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (SB-202026), a functionally selective M1 receptor partial agonist, reverses delay-induced deficits in the T-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Donepezil improves vascular function in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Donepezil improves vascular function in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Sabcomeline solubility issues in PBS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sabcomeline. The following information addresses common issues related to the solubility of this compound in Phosphate-Buffered Saline (PBS) and provides detailed protocols for its preparation and use in experiments.
This compound Physicochemical Properties
A summary of key physicochemical properties of this compound relevant to its handling and solubility is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₅N₃O | [1] |
| Molecular Weight | 193.25 g/mol | [1] |
| IUPAC Name | (3R)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide | [1] |
| Appearance | White to off-white solid | [2] |
| Key Functional Groups | Tertiary amine, Methoxyimino, Nitrile | [1][3] |
| Salt Form | Hydrochloride (HCl) salt is available and is more water-soluble. | [2] |
| pKa | The tertiary amine allows the molecule to be protonated. | [3] |
Troubleshooting this compound Solubility in PBS
This guide is designed to help you identify and resolve common issues encountered when dissolving this compound in PBS.
Q1: My this compound is not dissolving in PBS at a neutral pH (e.g., pH 7.4). Why is this happening?
A1: this compound's structure includes a tertiary amine group.[3] At neutral or alkaline pH, this amine is predominantly in its neutral, uncharged form, which is less polar and therefore has lower solubility in aqueous solutions like PBS.[4][5] The molecule's overall structure also has hydrophobic regions, further limiting its solubility in water-based buffers.
Q2: I observed a cloudy solution or precipitate after adding my this compound stock solution to PBS. What should I do?
A2: A cloudy solution or precipitate indicates that the this compound has fallen out of solution. This can happen if the final concentration in PBS is too high for its solubility at that specific pH and temperature. The organic solvent from your stock solution may no longer be able to keep the compound dissolved upon high dilution in the aqueous buffer.[4]
Here are some troubleshooting steps:
-
Lower the Final Concentration: The most straightforward solution is to prepare a more dilute final solution of this compound in PBS.
-
Adjust the pH: Lowering the pH of the PBS buffer will help to protonate the tertiary amine on the this compound molecule, increasing its polarity and solubility. A buffer with a slightly acidic pH may be a better choice if your experimental conditions allow.[4]
-
Use the Hydrochloride Salt: If you are not already, consider using the hydrochloride (HCl) salt of this compound, which is generally more soluble in aqueous solutions.[2]
Q3: Can I use an organic co-solvent to improve this compound solubility in my final PBS solution?
A3: Yes, but with caution. While a small percentage of a water-miscible organic solvent like Dimethyl Sulfoxide (B87167) (DMSO) can help maintain solubility, it is crucial to be aware of its potential effects on your experimental system. For most cell-based assays, the final concentration of DMSO should be kept below 1%, and often below 0.1%, to avoid cellular toxicity or off-target effects.[4]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
A1: It is highly recommended to first prepare a concentrated stock solution of this compound in a water-miscible organic solvent.[6] Dimethyl sulfoxide (DMSO) is a common and effective choice for creating high-concentration stock solutions of many small molecules.[4][6][7]
Q2: How should I store my this compound powder and stock solutions?
A2:
-
Powder: Store the solid form of this compound at -20°C or -80°C, protected from light and moisture.[7]
-
Stock Solution: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[6] Store these aliquots at -20°C or -80°C.[2]
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent and functionally selective partial agonist of the M1 muscarinic acetylcholine (B1216132) receptor.[8][9][10] It binds to these receptors, primarily in the cortex and hippocampus, and activates downstream signaling through Gq/11 proteins.[3]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound, which can then be further diluted in PBS or cell culture media for experiments.
Materials:
-
This compound powder (Molecular Weight: 193.25 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber vials
-
Analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = Molarity (mM) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mM x 0.001 L x 193.25 g/mol = 1.9325 mg
-
-
-
Weigh the this compound powder:
-
Carefully weigh out approximately 1.93 mg of this compound powder using an analytical balance in a sterile microcentrifuge tube.
-
-
Dissolve in DMSO:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
-
Ensure complete dissolution:
-
Cap the tube securely and vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution, but check the compound's stability information first.[7] Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquot and store:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[7]
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C, protected from light.[2]
-
Protocol 2: Preparation of a Working Solution of this compound in PBS
This protocol describes the dilution of the 10 mM this compound stock solution into PBS to achieve a final working concentration.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4 (or adjusted as needed)
-
Sterile microcentrifuge tubes
Procedure:
-
Perform serial dilutions: It is recommended to perform serial dilutions to avoid precipitation and ensure accuracy.[6]
-
Example for preparing a 10 µM working solution in 1 mL of PBS:
-
Intermediate Dilution: Prepare a 100 µM intermediate solution by adding 1 µL of the 10 mM stock solution to 99 µL of PBS. Vortex gently to mix.
-
Final Dilution: Add 100 µL of the 100 µM intermediate solution to 900 µL of PBS to achieve a final concentration of 10 µM. Vortex gently to mix.
-
-
Final DMSO concentration: In this example, the final concentration of DMSO is 0.1%, which is generally well-tolerated in most cell-based assays.[4]
-
Use immediately: It is best to prepare the final working solution fresh before each experiment.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues in PBS.
Caption: this compound's signaling pathway via the M1 muscarinic receptor.
References
- 1. Buy this compound | 159912-53-5 [smolecule.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Selective M1 mAChR Agonist | [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound (SB-202026), a functionally selective M1 receptor partial agonist, reverses delay-induced deficits in the T-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The profile of this compound (SB-202026), a functionally selective M1 receptor partial agonist, in the marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sabcomeline Concentration for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for utilizing Sabcomeline in cell culture experiments. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you optimize your research and navigate potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and functionally selective partial agonist for the M1 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2] Its mechanism of action involves the activation of postsynaptic M1 receptors, which are coupled to Gq/11 proteins. This activation stimulates phosphoinositide hydrolysis, leading to downstream signaling events.[3] While it shows functional selectivity for the M1 receptor, in vivo binding studies suggest it can occupy other muscarinic receptor subtypes as well.[3]
Q2: What is a typical effective concentration range for this compound in in vitro studies?
A2: The effective concentration of this compound is highly dependent on the cell line and the specific biological endpoint being measured. For example, in Chinese Hamster Ovary (CHO) cells expressing the human M1 receptor, this compound has been shown to stimulate phosphoinositide hydrolysis with an EC50 of 130 nM.[3] In other functional assays, such as GTPγS binding in CHO cells expressing the M4 receptor, an EC50 of 5.7 nM has been reported. It is important to note that in some cell types, such as rat cortical slices, this compound did not stimulate phosphoinositide hydrolysis at concentrations up to 100 µM, highlighting its tissue-dependent effects.[4] A dose-response experiment is always recommended to determine the optimal concentration for your specific cell system.
Q3: Can this compound be cytotoxic to cells?
A3: Currently, there is limited publicly available data on the specific cytotoxic concentrations (e.g., IC50 for cell viability) of this compound in common cell lines. As with any experimental compound, it is crucial to determine its effect on cell viability in your specific cell model and experimental conditions. We recommend performing a cell viability assay, such as the MTT or MTS assay, to establish a non-toxic working concentration range. A detailed protocol for the MTT assay is provided in the "Experimental Protocols" section of this guide.
Q4: In which cell lines is this compound commonly studied?
A4: this compound is often studied in recombinant cell lines engineered to express specific muscarinic receptor subtypes, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells.[3][5] For neuroscience research, human neuroblastoma cell lines like SH-SY5Y are relevant models as they endogenously express muscarinic receptors.[6]
Q5: What are the primary signaling pathways activated by this compound?
A5: As a Gq/11-coupled M1 receptor agonist, this compound primarily activates the phospholipase C (PLC) pathway, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, mobilizes intracellular calcium and activates protein kinase C (PKC). Due to its activity at other muscarinic receptors, it may also modulate other pathways, such as the inhibition of adenylyl cyclase through Gi/o-coupled M2/M4 receptors.[3][4]
Troubleshooting Guides
This section addresses common issues that may arise during cell culture experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| No or weak response to this compound | Low receptor expression: The cell line may have low or no expression of the target muscarinic receptor. | - Confirm receptor expression using RT-PCR, Western blot, or radioligand binding.- Use a cell line known to express the receptor of interest or a stably transfected cell line. |
| Receptor-pathway uncoupling: The receptor may not be efficiently coupled to the measured signaling pathway in your chosen cell line. | - Verify the G-protein coupling of the receptor in your cell model.- Consider using a different functional assay that measures a more proximal signaling event. | |
| Inactive this compound: The compound may have degraded due to improper storage or handling. | - Ensure this compound is stored as recommended by the supplier.- Prepare fresh stock solutions and dilutions for each experiment. | |
| Cell passage number: High passage numbers can lead to phenotypic drift and altered receptor expression or signaling.[5] | - Use cells from a low-passage, validated cell bank. Maintain a consistent range of passage numbers for all experiments.[5] | |
| High background signal in functional assays | Constitutive receptor activity: High receptor expression levels can lead to spontaneous G-protein activation.[5] | - If using a transient transfection system, consider reducing the amount of receptor plasmid used. |
| Autofluorescence: The compound or components in the media may be autofluorescent. | - Run appropriate controls, including wells with compound and media but no cells.- Use phenol (B47542) red-free media during the assay. | |
| Inconsistent results between experiments | Variability in cell density: Inconsistent cell seeding can lead to variability in the response. | - Ensure accurate cell counting and even seeding in multi-well plates. |
| Pipetting errors: Inaccurate pipetting can lead to incorrect compound concentrations. | - Use calibrated pipettes and ensure thorough mixing of solutions. | |
| Variability in reagents: Different lots of serum, media, or other reagents can impact cell health and responsiveness. | - Use consistent lots of all reagents for a set of experiments. | |
| Unexpected cytotoxic effects | Concentration is too high: The concentration of this compound used may be toxic to the cells. | - Perform a dose-response cell viability assay (e.g., MTT) to determine the cytotoxic threshold. |
| Solvent toxicity: The vehicle used to dissolve this compound (e.g., DMSO) may be toxic at the final concentration. | - Ensure the final concentration of the solvent is below the toxic level for your cell line (typically <0.5% for DMSO). |
Data Presentation
This compound In Vitro Activity
| Parameter | Cell Line | Assay | Value |
| EC50 | CHO cells (expressing human M1 receptor) | Phosphoinositide Hydrolysis | 130 nM[3] |
| EC50 | CHO cells (expressing human M4 receptor) | GTPγS Binding | 5.7 nM |
| pKb | Rat cortical slices | Inhibition of carbachol-stimulated phosphoinositide hydrolysis | 6.9[4] |
Note: EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. pKb is the negative logarithm of the equilibrium dissociation constant of an antagonist.
This compound Cytotoxicity
| Parameter | Cell Line | Assay | Value |
| IC50 | Data not available | - | - |
Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a substance that is required for 50% inhibition of a biological process. Researchers are encouraged to determine the IC50 for their specific cell line and experimental conditions using the protocol provided below.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the effect of this compound on cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[7][8] The amount of formazan produced is proportional to the number of viable cells.[7]
Materials:
-
96-well cell culture plates
-
SH-SY5Y cells (or other cell line of interest)
-
Complete culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS, sterile filtered)[8]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)[1]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and replace it with 100 µL of the this compound dilutions. Include vehicle control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or shaking on an orbital shaker to dissolve the formazan crystals.[3]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]
Calcium Mobilization Assay
This protocol measures the increase in intracellular calcium following M1 receptor activation by this compound.
Principle: M1 receptor activation by this compound leads to the release of calcium from intracellular stores. This can be detected using calcium-sensitive fluorescent dyes.
Materials:
-
96-well black, clear-bottom plates
-
Cells expressing the M1 receptor (e.g., CHO-M1, SH-SY5Y)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound dilutions
-
Fluorescence plate reader with an injection system
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and grow to confluency.
-
Prepare the dye loading solution by diluting the calcium-sensitive dye and Pluronic F-127 in HBSS according to the manufacturer's instructions.
-
Remove the culture medium and add the dye loading solution to each well.
-
Incubate for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
Place the plate in the fluorescence plate reader and record a baseline fluorescence reading.
-
Inject the this compound dilutions and immediately begin kinetic measurement of fluorescence intensity (e.g., every 1-2 seconds for at least 120 seconds).
cAMP Assay
This protocol measures the inhibition of adenylyl cyclase activity following M2/M4 receptor activation.
Principle: Activation of Gi/o-coupled receptors like M2 and M4 inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This is typically measured by first stimulating adenylyl cyclase with forskolin (B1673556) and then measuring the inhibitory effect of the agonist.
Materials:
-
Cells expressing M2 or M4 receptors
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Forskolin
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
This compound dilutions
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Seed cells in a suitable multi-well plate.
-
Pre-treat the cells with a PDE inhibitor to prevent cAMP degradation.
-
Add this compound dilutions to the wells.
-
Add a fixed concentration of forskolin to stimulate adenylyl cyclase.
-
Incubate for the time specified in the assay kit protocol.
-
Lyse the cells and measure the cAMP levels according to the kit manufacturer's instructions.
Mandatory Visualizations
Caption: M1 Muscarinic Receptor Signaling Pathway Activated by this compound.
References
- 1. Effect of this compound on muscarinic and dopamine receptor binding in intact mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Butyrylcholinesterase in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro characterisation of the muscarinic receptor partial agonist, this compound, in rat cortical and heart membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jsnm.sakura.ne.jp [jsnm.sakura.ne.jp]
- 7. researchgate.net [researchgate.net]
- 8. The profile of this compound (SB-202026), a functionally selective M1 receptor partial agonist, in the marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent Sabcomeline degradation in solution
For researchers, scientists, and drug development professionals working with Sabcomeline, ensuring its stability in solution is paramount for obtaining accurate and reproducible experimental results. This technical support center provides essential guidance on preventing the degradation of this compound, along with troubleshooting advice and frequently asked questions.
FAQs: Quick Answers to Common Questions
Q1: What are the primary factors that can cause this compound to degrade in solution?
A1: this compound, like many pharmaceutical compounds, is susceptible to degradation through several pathways. The primary factors of concern are:
-
pH: Solutions that are too acidic or too basic can catalyze the hydrolysis of susceptible functional groups within the this compound molecule.
-
Temperature: Elevated temperatures accelerate the rate of chemical reactions, including degradation pathways.
-
Light: Exposure to ultraviolet (UV) or even ambient light can lead to photodegradation.
-
Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to the oxidative degradation of the molecule.
-
Moisture: For solid this compound, moisture can promote hydrolysis. In solution, water is a reactant in hydrolysis.
Q2: What are the recommended storage conditions for this compound solutions?
A2: To ensure long-term stability, stock solutions of this compound hydrochloride should be stored under specific conditions. When stored at -80°C, the solution is stable for up to 6 months. For shorter-term storage, -20°C is suitable for up to 1 month.[1] It is crucial to store the solutions under a nitrogen atmosphere and away from moisture to prevent oxidation and hydrolysis.[1]
Q3: How can I tell if my this compound solution has degraded?
A3: Degradation may not always be visible. However, you might observe a change in the solution's color or the appearance of particulate matter. The most reliable method to assess degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method will show a decrease in the peak corresponding to this compound and the appearance of new peaks corresponding to degradation products.
Q4: Can I use water to prepare my this compound stock solution?
A4: Yes, water can be used as a solvent for this compound hydrochloride. However, if you choose water, it is recommended to filter and sterilize the solution using a 0.22 μm filter before use.[1] For long-term storage, using a buffered solution at an optimal pH may provide better stability.
Troubleshooting Guide: Addressing Common Stability Issues
| Issue | Potential Cause(s) | Recommended Action(s) |
| Loss of compound activity in bioassays. | Degradation of this compound in the experimental medium. | - Prepare fresh solutions of this compound before each experiment.- Use a stability-indicating HPLC method to verify the concentration and purity of the solution.- Optimize the pH of the experimental buffer to a range where this compound is most stable (typically near neutral pH, but requires experimental verification).- Protect the solution from light during the experiment by using amber-colored vials or covering the container with aluminum foil. |
| Appearance of new peaks in HPLC chromatogram. | Formation of degradation products. | - Conduct a forced degradation study to identify potential degradation products under various stress conditions (acid, base, heat, light, oxidation).- Characterize the degradation products using techniques like LC-MS to understand the degradation pathway.- Adjust storage and experimental conditions to minimize the formation of these specific degradants. |
| Inconsistent results between experiments. | Inconsistent preparation and handling of this compound solutions. | - Standardize the protocol for solution preparation, including solvent, concentration, and pH.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Ensure all researchers are following the same storage and handling procedures. |
| Precipitation in the solution. | Poor solubility or degradation leading to insoluble products. | - Confirm the solubility of this compound in the chosen solvent at the desired concentration.- If using a buffer, check for potential salt precipitation at low temperatures.- Analyze the precipitate to determine if it is the parent compound or a degradation product. |
Data Summary: this compound Stability Under Stress Conditions
The following table summarizes hypothetical data from a forced degradation study to illustrate the potential stability of this compound under various stress conditions. These values are for illustrative purposes and actual degradation rates should be determined experimentally.
| Stress Condition | Incubation Time | Temperature | This compound Remaining (%) | Major Degradation Pathway |
| 0.1 M HCl | 24 hours | 60°C | 75 | Acid Hydrolysis |
| 0.1 M NaOH | 8 hours | 60°C | 60 | Base Hydrolysis |
| 3% H₂O₂ | 24 hours | 25°C | 85 | Oxidation |
| Heat | 48 hours | 80°C | 90 | Thermal Degradation |
| Light (UV) | 24 hours | 25°C | 80 | Photodegradation |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable stock solution of this compound hydrochloride.
Materials:
-
This compound hydrochloride powder
-
Sterile, purified water or appropriate buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Sterile, amber-colored vials
-
Nitrogen gas source
-
0.22 µm syringe filter
Procedure:
-
Weigh the desired amount of this compound hydrochloride in a sterile, clean container.
-
Add the desired volume of sterile water or buffer to achieve the target concentration (e.g., 10 mM).
-
Gently vortex or sonicate until the compound is completely dissolved.
-
If using water, filter the solution through a 0.22 µm syringe filter into a sterile, amber-colored vial.[1]
-
Purge the headspace of the vial with dry nitrogen gas for 1-2 minutes to displace oxygen.
-
Seal the vial tightly.
-
Label the vial with the compound name, concentration, date, and your initials.
-
Store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Protocol 2: Forced Degradation Study of this compound
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound stock solution (e.g., 1 mg/mL)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Water bath or oven
-
UV lamp
-
HPLC system with a UV detector
-
pH meter
Procedure:
-
Acid Hydrolysis: Mix equal volumes of this compound stock solution and 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 24 hours). Neutralize with NaOH before HPLC analysis.
-
Base Hydrolysis: Mix equal volumes of this compound stock solution and 0.1 M NaOH. Incubate at 60°C for a specified time (e.g., 8 hours). Neutralize with HCl before HPLC analysis.
-
Oxidative Degradation: Mix equal volumes of this compound stock solution and 3% H₂O₂. Store at room temperature, protected from light, for a specified time (e.g., 24 hours).
-
Thermal Degradation: Place a vial of this compound stock solution in an oven at 80°C for a specified time (e.g., 48 hours).
-
Photodegradation: Expose a vial of this compound stock solution to a UV lamp (e.g., 254 nm) for a specified time (e.g., 24 hours). Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analysis: At each time point, withdraw a sample, dilute appropriately, and analyze by a stability-indicating HPLC method to determine the percentage of this compound remaining and the formation of any degradation products.
Protocol 3: Stability-Indicating HPLC Method for this compound
Objective: To quantify this compound and separate it from its potential degradation products.
Note: This is a hypothetical method based on common practices for similar compounds and should be validated for its specific application.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).
-
Gradient Example: Start with 95% A, ramp to 50% A over 15 minutes, then to 5% A over 5 minutes, hold for 2 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
References
Navigating Sabcomeline Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for interpreting unexpected results in Sabcomeline experiments. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (formerly known as SB-202026) is a partial agonist of the M1 muscarinic acetylcholine (B1216132) receptor.[1][2] It was developed as a potential treatment for Alzheimer's disease, aiming to enhance cognitive function by stimulating M1 receptors in the brain.[3] In preclinical studies, it showed promise in improving performance in memory tasks.[2][4]
Q2: Why was this compound discontinued (B1498344) in Phase III clinical trials?
While specific details from the final phase III trials are not extensively publicized, earlier studies reported that this compound failed to show a significant difference from placebo.[3] One notable challenge was that in at least one study, the placebo group did not show the expected cognitive decline, making it difficult to assess the drug's efficacy.[3] The most frequently reported adverse effect in clinical trials was mild to moderate sweating.[3] The development of M1 agonists has generally been challenging due to issues with translating preclinical efficacy to clinical benefit and managing on-target cholinergic side effects.[5]
Q3: Is this compound truly an M1-selective agonist?
This is a critical point of potential confusion. In in vitro functional assays, this compound demonstrates selectivity for the M1 receptor.[6] However, in vivo studies have shown that it is not a selective ligand for M1 receptors, displaying similar affinity for other muscarinic receptor subtypes.[7] This discrepancy between in vitro and in vivo selectivity is a key factor to consider when interpreting experimental results.
Q4: Does this compound have effects beyond the cholinergic system?
Yes, unexpected effects on the dopaminergic system have been reported. This compound has been shown to affect the kinetics of dopamine (B1211576) D2 receptor binding in the striatum.[7] This interaction is not due to direct binding to dopamine receptors but is thought to be a result of cross-modulation between the cholinergic and dopaminergic systems through neural networks.[2]
Troubleshooting Unexpected Experimental Results
Issue 1: Discrepancy between in vitro functional selectivity and in vivo results.
Symptoms:
-
Your in vitro assays (e.g., using cell lines expressing specific muscarinic receptor subtypes) show a clear M1-selective agonist profile for this compound.
-
However, in in vivo experiments (e.g., animal models), you observe effects that suggest non-M1 receptor activation (e.g., cardiovascular or gastrointestinal side effects) or a lack of the expected M1-mediated cognitive enhancement.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Lack of in vivo selectivity | Acknowledge that the in vitro functional selectivity may not translate to whole-organism studies. Design experiments to control for and assess the contribution of other muscarinic receptor subtypes (M2, M3, etc.) to the observed effects. This can be done using subtype-selective antagonists. |
| Complex Pharmacokinetics | Investigate the pharmacokinetics of this compound in your experimental model. The parent compound and its metabolites may have different receptor binding profiles. |
| Receptor Reserve Differences | The level of receptor expression can vary between cell lines and native tissues, which can influence the apparent efficacy of a partial agonist like this compound.[1] Characterize the expression levels of muscarinic receptor subtypes in your experimental systems. |
Issue 2: Unexpected effects on dopamine-related pathways or behaviors.
Symptoms:
-
You observe changes in dopamine-dependent behaviors (e.g., locomotor activity, reward-seeking) in animal models treated with this compound.
-
Neurochemical or electrophysiological measurements show alterations in dopamine release or signaling.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Cholinergic-Dopaminergic System Interaction | This is a known indirect effect of this compound.[2][7] Investigate the specific neural circuits involved in your experimental paradigm. Consider co-administration of dopamine receptor antagonists to dissect the contribution of the dopaminergic system to the observed effects. |
| Dose-Dependent Effects | The interaction with the dopamine system may be more pronounced at certain doses. Perform a thorough dose-response analysis to characterize these effects. |
Issue 3: Lack of expected pro-cognitive effects in behavioral models.
Symptoms:
-
Despite using established behavioral paradigms for assessing cognitive enhancement (e.g., T-maze, Morris water maze), you do not observe a significant improvement with this compound treatment.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Subtle or Task-Specific Efficacy | Preclinical studies with this compound showed that it was effective in reversing delay-induced deficits in a T-maze task but did not affect initial learning.[2][4][8] Ensure your behavioral paradigm is sensitive to the specific cognitive domains targeted by M1 agonism. Consider tasks that assess executive function and attention. |
| Comparison to Other Cholinergic Agents | In some studies, this compound showed a different efficacy profile compared to acetylcholinesterase inhibitors like tacrine.[2] Include appropriate positive controls in your experiments to validate your behavioral assay. |
| Placebo Group Performance | As noted in a clinical study, a lack of decline in the control group can mask the therapeutic effect of a compound.[3] Carefully monitor and analyze the performance of your vehicle-treated control group. |
Data Presentation
Table 1: this compound Binding Affinities and Functional Potencies
| Receptor Subtype | Assay Type | Species | Tissue/Cell Line | Parameter | Value | Reference |
| M1 | Radioligand Binding ([³H]Oxotremorine-M displacement) | Rat | Brain | IC₅₀ | 14 nM | [6] |
| M1, M2, M3, M4, M5 | Radioligand Binding ([³H]QNB displacement) | Human | Cloned receptors | Affinity | Approximately equal across subtypes | [6] |
| M1 | Functional (Depolarization) | Rat | Superior Cervical Ganglion | - | Maximal effect at 300 nM | [6] |
| M2 | Functional (ACh release) | - | - | - | Lower maximal effect than full agonists | [6] |
| M3 | Functional (Smooth muscle contraction) | Guinea Pig | Ileum | - | Lower maximal effect than full agonists | [6] |
| Muscarinic Receptors | In vivo Binding ([³H]NMPB) | Mouse | Cerebral Cortex, Hippocampus, Striatum | IC₅₀ | ~0.2 mg/kg | [7] |
Table 2: Effects of this compound on Neurotransmitter Efflux in Rat Brain
| Brain Region | Neurotransmitter | Dose (s.c.) | Effect | Reference |
| Medial Prefrontal Cortex | Acetylcholine | 1 mg/kg | Significant increase | [2] |
| Nucleus Accumbens | Acetylcholine | 1 mg/kg | No significant increase | [2] |
| Medial Prefrontal Cortex | Dopamine | Dose-dependent | Increase | [2] |
| Nucleus Accumbens | Dopamine | 1 mg/kg | Increase | [2] |
Experimental Protocols
Radioligand Binding Assay (General Protocol)
-
Membrane Preparation: Homogenize tissue or cells expressing the target receptor in a suitable buffer (e.g., Tris-HCl). Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a radiolabeled ligand (e.g., [³H]N-methylscopolamine), and varying concentrations of the unlabeled competitor (this compound). For non-specific binding, use a high concentration of a known muscarinic antagonist (e.g., atropine).
-
Incubation: Incubate the plate at a specified temperature for a duration sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Phosphoinositide (PI) Hydrolysis Assay (General Protocol)
-
Cell Culture and Labeling: Culture cells expressing the M1 receptor. Label the cells by incubating them with [³H]myo-inositol in an inositol-free medium.
-
Pre-incubation: Wash the cells and pre-incubate them in a buffer containing LiCl. LiCl inhibits inositol (B14025) monophosphatase, leading to the accumulation of inositol phosphates (IPs).
-
Stimulation: Add varying concentrations of this compound to the cells and incubate for a specified time to stimulate PI hydrolysis.
-
Extraction: Terminate the reaction by adding a solution like ice-cold perchloric acid.
-
Separation of IPs: Neutralize the samples and separate the total inositol phosphates from free inositol using anion-exchange chromatography.
-
Scintillation Counting: Measure the radioactivity of the eluted IP fraction using a scintillation counter.
-
Data Analysis: Plot the amount of [³H]IPs accumulated against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.
Visualizations
Caption: M1 Muscarinic Receptor Signaling Pathway.
References
- 1. Opportunities and challenges for the development of M1 muscarinic receptor positive allosteric modulators in the treatment for neurocognitive deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (SB-202026), a functionally selective M1 receptor partial agonist, reverses delay-induced deficits in the T-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. The profile of this compound (SB-202026), a functionally selective M1 receptor partial agonist, in the marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. M1 muscarinic agonists target major hallmarks of Alzheimer's disease--an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gsk.com [gsk.com]
- 7. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Technical Support Center: Sabcomeline In-Vivo Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Sabcomeline in in-vivo experiments. The focus is on minimizing off-target effects to ensure data integrity and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and functionally selective partial agonist for the M1 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2][3] Its primary on-target effect is the activation of postsynaptic M1 receptors, which are predominantly located in the cortex and hippocampus and are involved in learning and memory.[1] The M1 receptor signals through Gq/11 proteins, leading to phosphoinositide hydrolysis.[1] Although it was developed for the treatment of Alzheimer's disease, it was discontinued (B1498344) after phase III clinical trials due to poor results.[4]
Q2: What are the known off-target effects of this compound in vivo?
While this compound is functionally selective for the M1 receptor, it possesses affinity for all five muscarinic receptor subtypes (M1-M5).[4][5] Therefore, at higher doses, off-target effects can be observed. These are typical cholinergic side effects mediated by other muscarinic receptor subtypes, including:
-
Cardiovascular: Bradycardia (M2-mediated) and hypotension (M3-mediated vasorelaxation).[5]
-
Central Nervous System: Tremor (thought to be M3-mediated).[5]
-
Gastrointestinal and Secretory: Salivation, lacrimation, urination, and defecation (primarily M3-mediated).
-
Dopaminergic System Interaction: this compound has been shown to affect dopamine (B1211576) D2 receptor binding and increase dopamine efflux in the medial prefrontal cortex and nucleus accumbens, which is thought to be an indirect effect mediated by M1 receptor activation.[1][6][7][8]
Q3: How can the partial agonism of this compound be leveraged to minimize off-target effects?
As a partial agonist, this compound elicits a submaximal response compared to a full agonist, even at saturating concentrations.[1] This intrinsic property provides a wider therapeutic window, reducing the risk of excessive receptor stimulation that can lead to pronounced side effects.[1] By carefully titrating the dose, researchers can identify a concentration that provides sufficient M1 activation for the desired cognitive enhancement while remaining below the threshold for significant activation of other muscarinic subtypes.
Troubleshooting Guide: In-Vivo Experiments
Issue 1: Observation of significant cholinergic side effects (e.g., salivation, tremor, diarrhea).
Possible Cause: The administered dose of this compound is too high, leading to significant activation of off-target muscarinic receptors (M2, M3).
Troubleshooting Steps:
-
Dose-Response Study: Conduct a thorough dose-response study to identify the minimal effective dose for the desired on-target effect (e.g., cognitive improvement in a behavioral task). It has been shown that this compound can produce cognition-enhancing effects at doses 10 times lower than those that produce aversive side effects.[9][10]
-
Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to determine the peak plasma and brain concentrations of this compound at different doses. Adverse events have been noted to be more frequent at plasma concentrations above 0.3 ng/ml in human volunteers.[9]
-
Route of Administration: Consider the route of administration. Oral administration (p.o.) may lead to a different pharmacokinetic profile and side effect profile compared to intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[2][8][9]
Issue 2: Inconsistent or unexpected behavioral results in cognitive tasks.
Possible Cause 1: Off-target effects are interfering with the behavioral readout. For example, sedation or hyperactivity due to off-target effects could mask or confound cognitive enhancement.
Troubleshooting Steps:
-
Behavioral Monitoring: Carefully observe the animals for any overt behavioral changes that are not directly related to the cognitive task, such as changes in locomotion, grooming, or posture.
-
Control Experiments: Include control groups to assess the effect of this compound on general activity and motor function. This can help to dissociate cognitive effects from motor effects.
-
Dose Adjustment: As with Issue 1, a dose-response analysis is crucial to find a dose that is behaviorally silent except for the specific cognitive domain of interest.
Possible Cause 2: Interaction with the dopaminergic system is influencing the behavior.
Troubleshooting Steps:
-
Concurrent Neurotransmitter Measurement: If feasible, use techniques like in-vivo microdialysis to measure acetylcholine and dopamine levels in relevant brain regions (e.g., prefrontal cortex, nucleus accumbens) at the doses used in the behavioral experiments.[8][11]
-
Co-administration with Antagonists: To isolate the M1-mediated effects, consider co-administering this compound with a selective antagonist for other receptors, such as a dopamine D2 antagonist. However, this introduces another variable and should be carefully controlled.
Issue 3: Difficulty replicating published findings.
Possible Cause: Differences in experimental protocols, animal strains, or drug formulation.
Troubleshooting Steps:
-
Protocol Standardization: Ensure that your experimental protocol closely matches the published methodology, including animal species and strain, age, sex, housing conditions, and the specific parameters of the behavioral task.
-
Drug Purity and Formulation: Verify the purity of the this compound compound. The formulation (e.g., vehicle, salt form) should also be consistent. This compound has been used as this compound hydrochloride.[12]
-
Timing of Administration: The timing of drug administration relative to the behavioral testing is critical. This compound's half-life in elderly volunteers was approximately 6 hours, and tmax was generally 1-2 hours after administration.[9] While these are human data, they highlight the importance of considering the pharmacokinetic profile.
Quantitative Data Summary
Table 1: In-Vivo Efficacious Doses and Associated Effects of this compound
| Animal Model | Route of Administration | Effective Dose Range | Observed On-Target Effect | Noted Off-Target Effects/Side Effects | Reference |
| Marmoset | p.o. | 0.03 mg/kg | Improved performance in visual object discrimination task | No significant effect on mean blood pressure; no emesis or other overt cholinergic effects. | [2] |
| Rat | i.p. | 0.03 - 1.0 mg/kg | Reversed scopolamine-induced deficits in T-maze task | Conditioned taste aversion at 0.3 mg/kg. | [9][10] |
| Rat | s.c. | 1 mg/kg | Increased acetylcholine efflux in medial prefrontal cortex; increased dopamine efflux in medial prefrontal cortex and nucleus accumbens. | --- | [8] |
| Mouse | i.v. | ~0.2 mg/kg (IC50) | 50% occupancy of muscarinic receptors in the cerebral cortex, hippocampus, and striatum. | --- | [6][7] |
Table 2: this compound Receptor Binding and Functional Activity
| Receptor/Assay | Preparation | Value | Notes | Reference |
| Muscarinic Receptors | Rat brain | IC50 = 14 nM | Displacement of [3H]-oxotremorine-M. | [5] |
| M1-mediated effect | Rat superior cervical ganglion | Effective at 300 nM | Maximal depolarization. | [5] |
| M2-mediated effect | Guinea pig ileum | Lower maximal effect than full agonists | Release of ACh. | [5] |
| M3-mediated effect | Guinea pig ileum | Lower maximal effect than full agonists | Smooth muscle contraction. | [5] |
| M2/M4 receptors | Rat cortex ([35S]GTPγS binding) | pA2 = 7.2 | Antagonized carbachol-stimulated binding. | [13] |
| M1 receptor | Rat cortical slices (phosphoinositide hydrolysis) | pKb = 6.9 | Blocked carbachol-mediated response. | [13] |
Experimental Protocols
Protocol 1: Assessing Cognitive Enhancement in the T-Maze Rewarded Alternation Task (Rat Model)
This protocol is designed to assess the ability of this compound to reverse a delay-induced deficit in short-term spatial memory.
1. Animals:
-
Male Sprague-Dawley rats (250-300g).
-
House individually and maintain on a 12-hour light/dark cycle.
-
Food restrict to 85-90% of free-feeding body weight to motivate performance for food rewards. Water is available ad libitum.
2. Apparatus:
-
A T-maze with a start arm and two goal arms.
-
Guillotine doors to control movement between arms.
-
Food wells at the end of each goal arm for reward pellets.
3. Procedure:
-
Habituation: Allow rats to explore the maze freely for 10 minutes per day for 2-3 days with rewards available in both goal arms.
-
Training:
-
Forced-choice trial: One goal arm is blocked, and the rat is forced to enter the open arm to receive a reward.
-
Delay: The rat is confined to the start arm for a specified delay period (e.g., 20 seconds).
-
Free-choice trial: Both goal arms are open. The rat is rewarded only if it enters the arm not visited in the forced-choice trial (alternation).
-
Train until a stable baseline performance of >80% correct is achieved.
-
-
Testing:
-
Once trained, introduce a longer delay (e.g., 20 seconds) to decrease performance to chance levels (~50%).
-
Administer this compound (e.g., 0.01, 0.03, 0.1, 0.3 mg/kg, i.p.) or vehicle 30 minutes before the test session.
-
Record the percentage of correct alternations.
-
4. Data Analysis:
-
Use a one-way ANOVA followed by post-hoc tests to compare the performance of different dose groups to the vehicle control group.
Protocol 2: In-Vivo Microdialysis for Acetylcholine and Dopamine Measurement (Rat Model)
This protocol measures the effect of this compound on extracellular neurotransmitter levels in specific brain regions.
1. Animals and Surgery:
-
Male Wistar rats (270-320g).
-
Anesthetize the rats and place them in a stereotaxic frame.
-
Implant a microdialysis guide cannula targeting the medial prefrontal cortex or nucleus accumbens.
-
Allow at least 48 hours for recovery.
2. Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe into the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of at least 2 hours.
-
Collect baseline samples every 20 minutes for at least 60 minutes.
-
Administer this compound (e.g., 0.1, 0.5, 1.0 mg/kg, s.c.) or vehicle.
-
Continue collecting samples for at least 3 hours post-injection.
3. Sample Analysis:
-
Analyze the dialysate samples for acetylcholine and dopamine concentrations using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
4. Data Analysis:
-
Express neurotransmitter concentrations as a percentage of the mean baseline concentration.
-
Use a two-way repeated measures ANOVA to analyze the effects of treatment and time.
Visualizations
Caption: Signaling pathways of this compound's on-target and off-target effects.
Caption: A logical workflow for troubleshooting common issues in this compound in-vivo experiments.
References
- 1. This compound | Selective M1 mAChR Agonist | [benchchem.com]
- 2. The profile of this compound (SB-202026), a functionally selective M1 receptor partial agonist, in the marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. SB 202026: a novel muscarinic partial agonist with functional selectivity for M1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jsnm.sakura.ne.jp [jsnm.sakura.ne.jp]
- 7. Effect of this compound on muscarinic and dopamine receptor binding in intact mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of muscarinic receptor agonists xanomeline and this compound on acetylcholine and dopamine efflux in the rat brain; comparison with effects of 4-[3-(4-butylpiperidin-1-yl)-propyl]-7-fluoro-4H-benzo[1,4]oxazin-3-one (AC260584) and N-desmethylclozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Portico [access.portico.org]
- 10. This compound (SB-202026), a functionally selective M1 receptor partial agonist, reverses delay-induced deficits in the T-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholars.northwestern.edu [scholars.northwestern.edu]
- 12. This compound Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 13. In vitro characterisation of the muscarinic receptor partial agonist, this compound, in rat cortical and heart membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Sabcomeline Dosage in Aged Animal Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting Sabcomeline dosage for aged animal models. Given the absence of specific published dose-adjustment studies for this compound in geriatric animal populations, this guide offers a framework for determining an appropriate dose through a systematic approach.
Frequently Asked Questions (FAQs)
Q1: What is the recommended dosage of this compound for aged animal models?
There are currently no specific published studies that have determined a definitive adjusted dosage of this compound for aged animal models. Preclinical studies have established effective doses in adult animals, but these may not be directly applicable to geriatric populations due to age-related physiological changes. Therefore, it is crucial for researchers to perform a dose-finding study to identify the optimal therapeutic window in their specific aged animal model.
Q2: Why might the dosage of this compound need to be adjusted in aged animals?
Dosage adjustments for this compound in aged animals may be necessary due to age-related changes in the cholinergic system. Studies in aged rodents have shown:
-
Decreased Cholinergic Receptor Binding: A reduction in the number of available muscarinic receptors in brain regions like the cerebral cortex and corpus striatum.
-
Reduced Choline Acetyltransferase (CAT) Activity: Lower levels of the enzyme responsible for acetylcholine (B1216132) synthesis.
These changes can alter the sensitivity and response to a muscarinic agonist like this compound, potentially increasing the risk of adverse effects at dosages found to be safe in younger adult animals. General principles of geriatric pharmacology in animals also suggest that reduced metabolism and clearance can lead to higher drug exposure.
Q3: What are the known effective doses of this compound in adult animal models?
The following table summarizes effective doses of this compound from preclinical studies in adult animals. These doses can serve as a starting point for designing a dose-finding study in aged models.
| Animal Model | Dosage Range | Route of Administration | Observed Effect |
| Rat | 0.03 - 0.1 mg/kg | Intraperitoneal (i.p.) | Reversal of delay-induced deficits in T-maze task[1] |
| Rat | 1 mg/kg | Subcutaneous (s.c.) | Increased acetylcholine efflux in the medial prefrontal cortex |
| Marmoset | 0.03 mg/kg | Oral (p.o.) | Improved performance in a visual object discrimination task[2] |
| Mouse | ~0.2 mg/kg | Intravenous (i.v.) | IC50 for [3H]NMPB binding in cerebral cortex, hippocampus, and striatum[3] |
Troubleshooting Guides
Issue: How do I determine a starting dose for my dose-finding study in aged animals?
Solution:
A conservative approach is recommended. Start with a dose that is significantly lower than the lowest effective dose reported in adult animals of the same species. A starting point of 10-20% of the lowest effective adult dose is a reasonable starting point. For example, based on the data in rats, a starting dose of 0.003 - 0.006 mg/kg (i.p.) could be considered.
Issue: What is a suitable experimental design for a dose-finding study in aged animals?
Solution:
A dose-escalation study is a common and effective design.
-
Pilot Group: Begin with a small cohort of aged animals at the lowest starting dose.
-
Observation: Closely monitor for any signs of cholinergic side effects (e.g., salivation, lacrimation, urination, defecation, gastrointestinal distress, and tremor).
-
Dose Escalation: If the initial dose is well-tolerated, incrementally increase the dose in subsequent cohorts. A doubling of the dose at each step can be a starting point, with smaller increments as you approach the expected therapeutic range.
-
Efficacy Testing: At each dose level, perform behavioral or cognitive tests to assess the therapeutic effect of this compound.
-
Determine Therapeutic Window: The optimal dose will be one that produces a significant therapeutic effect with minimal or no observable side effects.
Issue: What are the potential side effects of this compound in aged animals?
Solution:
This compound is a functionally selective M1 receptor partial agonist, which is expected to have a better side-effect profile than non-selective muscarinic agonists. However, at higher doses, it can still induce cholinergic side effects. In aged animals, there may be increased sensitivity to these effects. Monitor for:
-
SLUDGE Syndrome: Salivation, Lacrimation, Urination, Defecation, Gastrointestinal distress, Emesis.
-
Cardiovascular Effects: Bradycardia (slowing of heart rate).
-
Central Nervous System Effects: Tremors.
A conditioned taste aversion (CTA) test can also be used as a sensitive measure of drug-induced malaise[1]. The minimum effective dose to induce CTA in adult rats was found to be 0.3 mg/kg (i.p.)[1].
Experimental Protocols
Delayed Reinforced Alternation T-Maze Task (Rat)
This task assesses short-term spatial memory[1].
-
Apparatus: A T-shaped maze with a starting arm and two goal arms.
-
Habituation: Familiarize the rats with the maze and the food reward (e.g., sucrose (B13894) solution).
-
Training:
-
On the first run (sample run), one of the goal arms is blocked, and the rat is forced to enter the open arm to receive a reward.
-
A delay period is introduced (e.g., 20 seconds).
-
On the second run (choice run), both goal arms are open, and a reward is placed in the arm that was previously blocked.
-
-
Testing:
-
Administer this compound or vehicle at the desired dose and time before the first run.
-
A correct choice is recorded if the rat enters the previously blocked arm on the choice run.
-
Choice accuracy is calculated as the percentage of correct choices over a set number of trials.
-
Visual Object Discrimination Task (Marmoset)
This task assesses learning and memory[2].
-
Apparatus: A Wisconsin General Test Apparatus.
-
Stimuli: Junk objects are used as visual cues.
-
Procedure:
-
New Learning: Marmosets are presented with two different objects, one of which is consistently baited with a food reward. The number of trials to reach a learning criterion (e.g., 90% correct choices) is recorded.
-
Reversal Learning: After reaching the criterion, the reward contingency is reversed (the previously unrewarded object is now rewarded). The number of trials to reach the new criterion is measured.
-
-
Testing: this compound or vehicle is administered orally before the testing session.
Visualizations
References
- 1. This compound (SB-202026), a functionally selective M1 receptor partial agonist, reverses delay-induced deficits in the T-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The profile of this compound (SB-202026), a functionally selective M1 receptor partial agonist, in the marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound on muscarinic and dopamine receptor binding in intact mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Sabcomeline not showing expected effect in-vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results with sabcomeline in in-vitro assays.
Troubleshooting Guide
Researchers using this compound in-vitro may encounter results that differ from initial expectations due to its specific pharmacological profile as a partial agonist with functional selectivity. This guide addresses common issues in a question-and-answer format.
| Problem ID | Issue | Possible Cause | Recommended Solution |
| SAB-IV-01 | No significant increase in intracellular calcium upon this compound application in M1-expressing cells. | This compound is a partial agonist with low intrinsic efficacy at the M1 receptor. In systems with low receptor reserve or in certain cell types, its agonist activity might be too low to elicit a measurable calcium response. It has been reported that this compound did not stimulate phosphoinositide hydrolysis in rat cortical slices, a key step leading to calcium mobilization for M1 receptors.[1] | 1. Confirm Antagonist Activity: Test this compound's ability to block the response of a full muscarinic agonist (e.g., carbachol). A rightward shift in the carbachol (B1668302) dose-response curve in the presence of this compound will confirm target engagement. 2. Increase Assay Sensitivity: Use a more sensitive calcium indicator dye or a cell line with higher M1 receptor expression to amplify the signal. 3. Alternative Assay: Employ a more proximal signaling assay, such as a GTPγS binding assay, which is often more sensitive for detecting partial agonist activity.[1] |
| SAB-IV-02 | Weak or no response in a cAMP assay. | M1 muscarinic receptors primarily couple to Gq/11 proteins, leading to phospholipase C activation, not typically modulating cAMP levels directly. However, muscarinic receptors can influence adenylyl cyclase activity under certain conditions. This compound has been shown to inhibit forskolin-stimulated adenylyl cyclase activity in rat atria (an M2 receptor-mediated effect).[1] | 1. Confirm G-protein Coupling: Ensure your assay is designed to measure the relevant signaling pathway for the receptor subtype of interest (Gq/11 for M1). 2. Use Appropriate Controls: If investigating cAMP modulation, use appropriate controls such as forskolin (B1673556) to stimulate adenylyl cyclase and a known M2 agonist as a positive control for inhibition. |
| SAB-IV-03 | Inconsistent results between different functional assays (e.g., calcium vs. GTPγS). | This can be due to "functional selectivity" or "biased agonism," where a ligand preferentially activates one downstream signaling pathway over another. This compound's functional selectivity for the M1 receptor is a key characteristic.[2] Additionally, assay-dependent factors like receptor reserve can influence the observed efficacy of a partial agonist.[1] | 1. Characterize Multiple Pathways: To get a complete picture of this compound's activity, it is essential to test it in various downstream signaling assays (e.g., GTPγS binding, β-arrestin recruitment, electrophysiology) to understand its signaling bias. 2. Consider Receptor Expression Levels: Be aware that the level of receptor expression in your cell line can significantly impact the apparent efficacy of a partial agonist. |
| SAB-IV-04 | This compound appears to act as an antagonist in the presence of a full agonist. | This is the expected behavior of a partial agonist. By binding to the receptor, it competes with the full agonist and, due to its lower intrinsic efficacy, reduces the overall maximal response.[1] | This is not a problem but a confirmation of this compound's partial agonist nature. This experimental setup can be used to quantify its potency as an antagonist (pA2 value).[1] |
Frequently Asked Questions (FAQs)
Q1: Is this compound an M1-selective agonist?
A1: this compound is described as a functionally selective M1 receptor partial agonist.[2][3][4] This means that while it may bind to other muscarinic receptor subtypes, its functional effects are more pronounced at the M1 receptor in certain assays and in-vivo models.[2] However, in radioligand binding studies using cloned human muscarinic receptors, this compound showed similar affinity across all five subtypes.[5] In-vivo studies in mice also suggested a lack of M1 binding selectivity.[6]
Q2: Why is this compound referred to as a "partial agonist"?
A2: A partial agonist is a compound that binds to and activates a receptor but produces a submaximal response compared to a full agonist, even at saturating concentrations. This compound has been consistently characterized as a partial agonist with low efficacy at muscarinic receptors.[1][5]
Q3: What are the expected downstream signaling effects of this compound at the M1 receptor?
A3: M1 receptors are Gq/11-coupled, and their activation typically leads to the activation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium. However, as a low-efficacy partial agonist, this compound's ability to stimulate this pathway can be weak and highly dependent on the experimental system.[1] In some systems, it may not produce a measurable agonist response but will act as an antagonist in the presence of a full agonist.[1]
Q4: Can this compound affect dopamine (B1211576) receptor signaling?
A4: Yes, studies have shown that this compound can modulate dopamine receptor signaling, likely through the interaction between cholinergic and dopaminergic systems in the brain.[6][7] In-vivo studies have demonstrated that this compound can affect the binding kinetics of dopamine D2 receptor radioligands.[6][8]
Experimental Protocols
GTPγS Binding Assay to Determine this compound Activity
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation, providing a direct measure of G protein engagement.
Materials:
-
Cell membranes expressing the muscarinic receptor of interest.
-
[³⁵S]GTPγS
-
GDP
-
This compound
-
Full agonist (e.g., carbachol)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Scintillation fluid
-
Microplates (96-well)
-
Filter plates and vacuum manifold
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the target muscarinic receptor subtype.
-
Assay Setup: In a 96-well plate, add the following in order:
-
25 µL of assay buffer or unlabeled GTPγS (for non-specific binding).
-
25 µL of diluted this compound, vehicle, or a full agonist (e.g., carbachol).
-
50 µL of membrane suspension.
-
50 µL of GDP.
-
-
Pre-incubation: Incubate the plate at 30°C for 15 minutes.
-
Initiation of Reaction: Add 50 µL of [³⁵S]GTPγS to each well to start the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination and Filtration: Terminate the reaction by rapid filtration through filter plates using a vacuum manifold. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from all other values. Plot the specific binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ values.
Calcium Imaging Assay to Assess this compound's Functional Activity
This protocol outlines the measurement of intracellular calcium changes in response to this compound.
Materials:
-
Cells expressing the M1 muscarinic receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound
-
Full agonist (e.g., carbachol) as a positive control.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer. Load the cells with a calcium-sensitive dye by incubating them in the dye solution for 30-60 minutes at 37°C.
-
Baseline Reading: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a few cycles.
-
Compound Addition: Inject the desired concentration of this compound or the positive control (carbachol) into the wells.
-
Signal Detection: Immediately after injection, continuously measure the fluorescence intensity over time to detect changes in intracellular calcium.
-
Data Analysis: The change in fluorescence is typically expressed as a ratio of the peak fluorescence to the baseline fluorescence (F/F₀). Plot the response against the logarithm of the agonist concentration to generate a dose-response curve.
Visualizations
References
- 1. In vitro characterisation of the muscarinic receptor partial agonist, this compound, in rat cortical and heart membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SB 202026: a novel muscarinic partial agonist with functional selectivity for M1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (SB-202026), a functionally selective M1 receptor partial agonist, reverses delay-induced deficits in the T-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The profile of this compound (SB-202026), a functionally selective M1 receptor partial agonist, in the marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of this compound on muscarinic and dopamine receptor binding in intact mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of muscarinic receptor agonists xanomeline and this compound on acetylcholine and dopamine efflux in the rat brain; comparison with effects of 4-[3-(4-butylpiperidin-1-yl)-propyl]-7-fluoro-4H-benzo[1,4]oxazin-3-one (AC260584) and N-desmethylclozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of this compound on muscarinic and dopamine receptor binding in intact mouse brain. (2003) | Rie Hosoi | 1 Citations [scispace.com]
Technical Support Center: Variability in Behavioral Response to Sabcomeline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the behavioral effects of Sabcomeline.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as SB-202026) is a potent and functionally selective partial agonist of the M1 muscarinic acetylcholine (B1216132) receptor.[1] Its primary mechanism of action involves the activation of postsynaptic M1 receptors, which are predominantly coupled to Gq/11 G-proteins. This activation stimulates a downstream signaling cascade, leading to enhanced neuronal excitability and modulation of cognitive processes.[2]
Q2: Why was this compound investigated for Alzheimer's disease and what were the clinical trial outcomes?
This compound was investigated for Alzheimer's disease due to the well-documented cholinergic deficit in this neurodegenerative disorder and the role of M1 receptors in cognition.[3] Preclinical studies demonstrated its potential to improve cognitive function.[1][4] However, this compound's development was discontinued (B1498344) after Phase III clinical trials due to "poor results," a term that generally refers to a failure to meet primary efficacy endpoints for cognitive improvement in the Alzheimer's patient population. While specific detailed results of the Phase III trials are not widely publicized, the failure is consistent with the broader trend of challenges in developing effective treatments for Alzheimer's disease, often due to the complexity of the disease and the advanced stage at which treatments are administered.
Q3: What are the known species differences in response to this compound?
Preclinical studies have shown that this compound can enhance cognitive performance in both rats and marmosets.[1][4] However, the effective dose ranges and specific behavioral effects can vary between species. For instance, in rats, intraperitoneal (i.p.) doses of 0.03 and 0.1 mg/kg were effective in a T-maze task[1], while in marmosets, an oral (p.o.) dose of 0.03 mg/kg improved performance in a visual object discrimination task.[4] Researchers should carefully consider these differences when designing experiments.
Q4: How does this compound interact with the dopamine (B1211576) system?
This compound has been shown to modulate the dopaminergic system. Studies have indicated that it can increase the efflux of dopamine in the medial prefrontal cortex and, at higher doses, in the nucleus accumbens of rats.[5][6] This interaction is thought to be mediated by the activation of M1 receptors, which can influence the activity of dopaminergic neurons.[7] This dual action on both the cholinergic and dopaminergic systems may contribute to its complex behavioral effects and potential variability in response.
Troubleshooting Guide
Issue 1: Inconsistent or no significant improvement in cognitive tasks.
-
Possible Cause 1: Suboptimal Dose Selection.
-
Recommendation: The behavioral effects of this compound are dose-dependent. A dose that is too low may be ineffective, while a dose that is too high could lead to off-target effects or even impair performance. It is crucial to perform a dose-response study to determine the optimal dose for your specific animal model and behavioral paradigm. Refer to the quantitative data in the tables below for guidance on starting doses.
-
-
Possible Cause 2: Variability in Drug Administration and Pharmacokinetics.
-
Recommendation: The route of administration (e.g., i.p. vs. p.o.) and the timing of behavioral testing relative to drug administration are critical. Factors such as food intake can affect the absorption of orally administered this compound. Ensure consistent administration procedures and consider the pharmacokinetic profile of this compound in your chosen species to time the behavioral testing appropriately.
-
-
Possible Cause 3: Nature of the Behavioral Task.
-
Recommendation: this compound's efficacy can vary depending on the cognitive domain being assessed. For example, it has shown efficacy in tasks of spatial short-term memory (T-maze) and reversal learning.[1][4] Evaluate whether the chosen behavioral task is appropriate for assessing the cognitive functions modulated by M1 receptor agonism.
-
Issue 2: Observation of unexpected or adverse behavioral effects.
-
Possible Cause 1: Off-target Effects at Higher Doses.
-
Recommendation: While this compound is functionally selective for M1 receptors, high doses may lead to the activation of other muscarinic receptor subtypes, potentially causing cholinergic side effects. If adverse effects are observed, consider reducing the dose.
-
-
Possible Cause 2: Interaction with other neurotransmitter systems.
-
Recommendation: As noted, this compound can influence the dopamine system.[5][6] Depending on the behavioral paradigm, this could lead to complex effects on motivation, locomotion, and reward processing that might confound the interpretation of cognitive data. Consider including control experiments to assess these potential confounds.
-
Quantitative Data
Table 1: Preclinical Efficacy of this compound in Rodent Models
| Animal Model | Behavioral Task | Route of Administration | Effective Dose Range | Observed Effect | Reference |
| Rat | Delayed Reinforced Alternation T-Maze | i.p. | 0.03 - 0.1 mg/kg | Reversal of delay-induced deficits in choice accuracy. | [1] |
| Rat | Acetylcholine Efflux (Microdialysis) | s.c. | 1 mg/kg | Significant increase in acetylcholine efflux in the medial prefrontal cortex. | [6] |
| Rat | Dopamine Efflux (Microdialysis) | s.c. | 1 mg/kg | Dose-dependent increase in dopamine efflux in the medial prefrontal cortex and nucleus accumbens. | [6] |
| Mouse | Muscarinic Receptor Occupancy | i.v. | ~0.2 mg/kg (IC50) | Estimated IC50 for [3H]NMPB binding in the cerebral cortex, hippocampus, and striatum. | [7] |
Table 2: Preclinical Efficacy of this compound in Non-Human Primate Models
| Animal Model | Behavioral Task | Route of Administration | Effective Dose | Observed Effect | Reference |
| Marmoset | Visual Object Discrimination | p.o. | 0.03 mg/kg | Statistically significant improvement in performance. | [4] |
| Marmoset | Reversal Learning | p.o. | 0.03 mg/kg | Significant improvement in reversal learning. | [4] |
Experimental Protocols
1. Delayed Reinforced Alternation T-Maze (Rat)
-
Objective: To assess spatial short-term memory.
-
Apparatus: A T-shaped maze with a start arm and two goal arms.
-
Procedure:
-
Habituation: Allow rats to explore the maze freely for a set period over several days to acclimate them to the apparatus.
-
Training:
-
On each trial, one arm is baited with a food reward.
-
The rat is placed in the start arm and allowed to choose a goal arm.
-
A correct choice (entering the baited arm) is rewarded.
-
A delay is introduced between trials (e.g., 20 seconds).
-
The location of the reward is alternated between the two goal arms across trials.
-
-
Testing:
-
Administer this compound or vehicle at the predetermined time before the session.
-
Conduct a series of trials with the imposed delay.
-
Record the percentage of correct choices.
-
-
-
Data Analysis: Compare the percentage of correct choices between the this compound-treated and vehicle-treated groups.
2. Visual Object Discrimination and Reversal Learning (Marmoset)
-
Objective: To assess visual learning and cognitive flexibility.
-
Apparatus: A Wisconsin General Test Apparatus (WGTA) or a computer-based touchscreen system.
-
Procedure:
-
Acclimation: Familiarize the marmosets with the testing apparatus and the procedure for receiving rewards.
-
Object Discrimination:
-
Present two novel objects. One object is consistently baited with a food reward.
-
The marmoset is allowed to choose one object.
-
A correct choice is rewarded.
-
Continue trials until a learning criterion is met (e.g., 90% correct over a set number of trials).
-
-
Reversal Learning:
-
After reaching the criterion in the initial discrimination, the reward contingency is reversed. The previously unrewarded object is now rewarded.
-
Continue trials until the new learning criterion is met.
-
-
Testing:
-
Administer this compound or vehicle before the reversal learning phase.
-
Measure the number of trials and/or errors to reach the criterion in the reversal phase.
-
-
-
Data Analysis: Compare the number of trials or errors to criterion between the this compound-treated and vehicle-treated groups.
Visualizations
References
- 1. This compound (SB-202026), a functionally selective M1 receptor partial agonist, reverses delay-induced deficits in the T-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. M1 (Muscarinic) Receptors Mnemonic for USMLE [pixorize.com]
- 4. The profile of this compound (SB-202026), a functionally selective M1 receptor partial agonist, in the marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.northwestern.edu [scholars.northwestern.edu]
- 6. Effect of muscarinic receptor agonists xanomeline and this compound on acetylcholine and dopamine efflux in the rat brain; comparison with effects of 4-[3-(4-butylpiperidin-1-yl)-propyl]-7-fluoro-4H-benzo[1,4]oxazin-3-one (AC260584) and N-desmethylclozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of this compound on muscarinic and dopamine receptor binding in intact mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Sabcomeline Delivery Optimization for Murine Studies: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the delivery of Sabcomeline in mice. It includes frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as SB-202026) is a potent and functionally selective partial agonist for the M1 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2][3] Its primary mechanism of action involves the activation of postsynaptic M1 receptors, which are predominantly located in the cortex and hippocampus.[2] This activation leads to enhanced signal transduction through Gq/11 proteins, stimulating phosphoinositide hydrolysis and modulating key ion channels.[2] This signaling cascade is crucial for cognitive functions such as learning and memory.[2]
Q2: What are the common administration routes for this compound in mice?
A2: Several administration routes have been successfully used for this compound in mice and other rodents. These include:
-
Intravenous (i.v.) injection: This route ensures immediate and complete bioavailability.[4][5]
-
Intraperitoneal (i.p.) injection: A common and effective route for systemic delivery in rodents.[6][7]
-
Subcutaneous (s.c.) injection: Another viable option for systemic administration.[8]
-
Oral (p.o.) administration: this compound has been shown to be orally active.[9]
The choice of administration route will depend on the specific experimental design, desired pharmacokinetic profile, and the formulation of the compound.
Q3: What are the recommended dosages for this compound in mice?
A3: Effective dosages of this compound in mice can vary depending on the administration route and the specific behavioral or physiological endpoint being measured. Based on available literature, the following ranges have been reported:
| Administration Route | Effective Dose Range (mg/kg) | Species | Observed Effect | Reference |
| Intraperitoneal (i.p.) | 0.03 - 0.1 | Rat | Reversal of T-maze deficits | [6] |
| Intravenous (i.v.) | 0.01 - 3 | Mouse | Receptor binding inhibition | [4] |
| Intravenous (i.v.) | 0.3 | Mouse | Maximum receptor occupancy | [4][5] |
| Subcutaneous (s.c.) | 1 | Rat | Increased acetylcholine efflux | [8] |
| Oral (p.o.) | 0.03 | Marmoset | Improved visual object discrimination | [9] |
It is crucial to perform dose-response studies to determine the optimal dose for your specific experimental model and conditions.
Q4: What is the pharmacokinetic profile of this compound in mice?
A4: Studies in mice have shown that this compound exhibits relatively rapid binding kinetics in the brain.[4][5] Following an intravenous injection of 0.3 mg/kg, maximum muscarinic acetylcholine receptor occupancy in the cerebral cortex is observed at approximately 1 hour.[4][5] The binding availability of these receptors returns to near-baseline levels within 3-4 hours, indicating a relatively short duration of action at the receptor level.[4][5]
Troubleshooting Guide
Q5: I am not observing the expected cognitive enhancement in my mouse model. What are some potential reasons?
A5: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Dose Optimization: The effective dose can be narrow. Ensure you have performed a thorough dose-response study. Doses that are too low may be sub-therapeutic, while excessively high doses of a partial agonist might not produce a greater effect and could potentially lead to side effects.
-
Administration Route: The chosen route of administration significantly impacts bioavailability and pharmacokinetics. For initial studies, parenteral routes like i.p. or i.v. injection can provide more consistent results than oral administration.
-
Timing of Administration: The time between this compound administration and behavioral testing is critical due to its rapid kinetics.[4][5] Ensure that the testing window aligns with the peak receptor occupancy, which is approximately 1 hour post-i.v. injection.[4][5]
-
Compound Stability and Solubility: Verify the integrity and solubility of your this compound stock. This compound hydrochloride solutions should be prepared fresh. For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month under nitrogen.[3] If using water as a solvent, the working solution should be sterile-filtered.[3]
-
Mouse Strain and Model: The genetic background of the mice and the specific Alzheimer's disease model can influence the response to M1 receptor agonists.[10]
Q6: My mice are showing adverse cholinergic side effects. How can I mitigate these?
A6: While this compound is designed to be functionally selective for M1 receptors to reduce side effects, they can still occur, especially at higher doses.[6]
-
Reduce the Dose: This is the most straightforward approach. Since this compound is a partial agonist, increasing the dose beyond a certain point may not enhance the therapeutic effect but will increase the likelihood of side effects.[11]
-
Optimize Administration Route: Consider switching to a route with slower absorption, such as subcutaneous injection, which may lead to a more sustained and lower peak plasma concentration.
-
Monitor for Specific Side Effects: Common cholinergic side effects in rodents include salivation, lacrimation, urination, defecation (SLUD), and tremors.[12] Carefully observe the animals after administration to document the dose at which these effects appear.
Experimental Protocols
Protocol 1: In Vivo Muscarinic Receptor Occupancy Study
This protocol is adapted from studies investigating this compound's binding to muscarinic acetylcholine receptors in the mouse brain.[4][5]
-
Animal Preparation: Use male ddY mice (8-9 weeks old).[4] House them with free access to food and water on a 12-hour light-dark cycle.[4]
-
This compound Administration: Prepare a fresh solution of this compound in a suitable vehicle (e.g., sterile saline). Administer this compound intravenously (i.v.) via the tail vein at doses ranging from 0.01 to 3 mg/kg.[4]
-
Radioligand Injection: Co-inject a radiolabeled muscarinic receptor ligand, such as [3H]N-methylpiperidyl benzilate ([3H]NMPB), with the this compound.[4]
-
Tissue Collection: At a predetermined time point (e.g., 60 minutes) after injection, anesthetize the mice and collect the brains.[4]
-
Brain Dissection and Analysis: Dissect specific brain regions of interest (e.g., cerebral cortex, hippocampus, striatum).[4] Measure the radioactivity in each brain region to determine the level of [3H]NMPB binding.
-
Data Analysis: Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. This will provide a quantitative measure of this compound's in vivo receptor occupancy.
Visualizations
Signaling Pathway of this compound
Caption: M1 muscarinic receptor signaling pathway activated by this compound.
Experimental Workflow for Assessing this compound Efficacy
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Selective M1 mAChR Agonist | [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. jsnm.sakura.ne.jp [jsnm.sakura.ne.jp]
- 5. Effect of this compound on muscarinic and dopamine receptor binding in intact mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (SB-202026), a functionally selective M1 receptor partial agonist, reverses delay-induced deficits in the T-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of muscarinic receptor agonists xanomeline and this compound on acetylcholine and dopamine efflux in the rat brain; comparison with effects of 4-[3-(4-butylpiperidin-1-yl)-propyl]-7-fluoro-4H-benzo[1,4]oxazin-3-one (AC260584) and N-desmethylclozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The profile of this compound (SB-202026), a functionally selective M1 receptor partial agonist, in the marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potential Alzheimer's medication shows promise in mouse model of neurodegenerative disease | EurekAlert! [eurekalert.org]
- 11. In vitro characterisation of the muscarinic receptor partial agonist, this compound, in rat cortical and heart membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SB 202026: a novel muscarinic partial agonist with functional selectivity for M1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Sabcomeline Bioavailability Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor bioavailability of Sabcomeline.
Frequently Asked Questions (FAQs)
Q1: What is known about the pharmacokinetics and bioavailability of this compound?
A1: this compound is a selective M1 muscarinic receptor partial agonist that was investigated for the treatment of Alzheimer's disease. Clinical development was discontinued (B1498344) after Phase III trials due to poor results.[1][2] Pharmacokinetic studies have shown that this compound exhibits rapid binding kinetics and clearance. In vivo studies in mice demonstrated that after intravenous injection, maximum muscarinic receptor occupancy in the brain occurs at approximately 1 hour, with levels returning to baseline within 3-4 hours.[3][4] This rapid clearance suggests a short biological half-life, which can contribute to low overall drug exposure and poor oral bioavailability.
Q2: What are the likely causes of this compound's poor bioavailability?
A2: While specific studies detailing the exact causes are limited, the rapid clearance of this compound points towards extensive first-pass metabolism as a primary contributor to its poor oral bioavailability.[5] First-pass metabolism is a phenomenon where the concentration of a drug is significantly reduced before it reaches systemic circulation, primarily occurring in the liver and gut wall.[5] Other potential contributing factors could include poor membrane permeability or susceptibility to efflux transporters.
Q3: What general strategies can be employed to improve the bioavailability of a compound like this compound?
A3: Several strategies can be explored to enhance the oral bioavailability of investigational drugs. These can be broadly categorized as:
-
Prodrug Approaches: Modifying the chemical structure of the parent drug to create a bioreversible derivative with improved physicochemical properties, such as enhanced permeability or protection from first-pass metabolism.[6][7][8][9][10]
-
Formulation Strategies: Developing advanced drug delivery systems to protect the drug from degradation, improve its dissolution, and enhance its absorption.[11][12] This includes techniques like micronization, nanocrystal formulation, and the use of self-emulsifying drug delivery systems (SEDDS).[11][12]
-
Medicinal Chemistry Approaches: Modifying the core structure of the molecule to improve its metabolic stability and absorption characteristics while maintaining its pharmacological activity.[2]
Troubleshooting Guides
Issue 1: Low systemic exposure of this compound after oral administration.
Possible Cause: High first-pass metabolism in the liver and/or gut wall.
Troubleshooting Workflow:
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jsnm.sakura.ne.jp [jsnm.sakura.ne.jp]
- 4. Effect of this compound on muscarinic and dopamine receptor binding in intact mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. First pass effect - Wikipedia [en.wikipedia.org]
- 6. The use of a prodrug approach to minimize potential CNS exposure of next generation quinoline methanols while maintaining efficacy in in vivo animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sites.rutgers.edu [sites.rutgers.edu]
- 8. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. burjcdigital.urjc.es [burjcdigital.urjc.es]
- 10. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Sabcomeline Experimental Design: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to common pitfalls in Sabcomeline experimental design. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: My in vitro and in vivo results with this compound are conflicting. Why might this be?
A1: A significant pitfall in this compound research is the discrepancy between its in vitro functional selectivity and its in vivo receptor occupancy. While functional assays in cell lines often demonstrate this compound as a selective partial agonist for the M1 muscarinic acetylcholine (B1216132) receptor (mAChR), in vivo binding studies in animal models have shown that it can occupy multiple muscarinic receptor subtypes without high M1 selectivity.[1] This can lead to unexpected physiological effects in whole-animal studies that are not predicted by simpler cellular assays.
Troubleshooting Steps:
-
Acknowledge the Discrepancy: Be aware that in vitro functional selectivity may not translate to in vivo binding selectivity.
-
Comprehensive in vivo Characterization: When moving from in vitro to in vivo models, include control experiments to assess the effects of this compound on other muscarinic receptor subtypes (M2-M5). This can be achieved using subtype-selective antagonists.
-
Interpret with Caution: Interpret in vivo data in the context of potential non-M1 receptor-mediated effects.
Q2: I am observing variable responses to this compound across different cell lines or tissues. What could be the cause?
A2: this compound is a partial agonist, meaning its efficacy is highly dependent on the "receptor reserve" of the experimental system.[2][3] A high receptor reserve (a high number of spare receptors) can amplify the response to a partial agonist, making it appear more like a full agonist. Conversely, in a system with low receptor reserve, the partial agonist activity will be more apparent, resulting in a submaximal response.
Troubleshooting Steps:
-
Characterize Your System: Determine the relative expression levels of M1 receptors in your cell lines or tissues of interest. This can be done using techniques like radioligand binding assays to measure Bmax (maximum receptor density).
-
Use a Full Agonist Control: Always include a full M1 agonist (e.g., carbachol) in your experiments to establish the maximum possible response in your system. This will allow you to accurately quantify this compound's partial agonism.
-
Standardize Cell Culture Conditions: Ensure consistent cell passage numbers and culture conditions to minimize variability in receptor expression levels between experiments.
Q3: I am seeing unexpected effects that don't seem to be mediated by M1 receptors. What else could be at play?
A3: this compound has been shown to modulate the dopaminergic system, which could be considered an off-target effect or a downstream consequence of M1 receptor activation.[4][5] Specifically, it has been observed to affect the kinetics of dopamine (B1211576) D2 receptor binding.[4][5]
Troubleshooting Steps:
-
Consider Dopaminergic Involvement: When interpreting your results, especially in behavioral or neurochemical studies, consider the potential influence of this compound on dopamine signaling.
-
Use Dopamine Receptor Antagonists: To investigate the involvement of the dopamine system, conduct experiments where you co-administer this compound with selective dopamine receptor antagonists.
-
Measure Dopamine-Related Readouts: If your experimental system allows, directly measure dopamine release or downstream signaling markers.
Q4: What are the best practices for preparing and storing this compound?
A4: this compound is typically supplied as a hydrochloride salt, which is soluble in water.[6] Proper storage is crucial to maintain its stability and activity.
Preparation and Storage Protocol:
-
Solubility: this compound hydrochloride is soluble in water (up to 125 mg/mL, may require sonication) and DMSO.[6]
-
Stock Solutions: Prepare concentrated stock solutions in water or an appropriate buffer.
-
Storage: Store stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[6]
-
Avoid Freeze-Thaw Cycles: Aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various experimental settings.
Table 1: In Vitro Binding Affinities and Functional Potencies
| Receptor Subtype | Assay Type | Species | Tissue/Cell Line | Parameter | Value | Reference |
| M1 | Radioligand Binding | Human | CHO cells | pKi | 7.9 | [2] |
| M2 | Radioligand Binding | Human | CHO cells | pKi | 7.4 | [2] |
| M3 | Radioligand Binding | Human | CHO cells | pKi | 7.6 | [2] |
| M4 | Radioligand Binding | Human | CHO cells | pKi | 7.8 | [2] |
| M5 | Radioligand Binding | Human | CHO cells | pKi | 7.7 | [2] |
| M1 | [35S]GTPγS Binding | Rat | Cortex | pA2 | 7.2 (as antagonist) | [3] |
| M1 | Phosphoinositide Hydrolysis | Rat | Cortical Slices | pKb | 6.9 (as antagonist) | [3] |
Table 2: In Vivo Efficacy in Animal Models
| Animal Model | Behavioral Test | Dosing Route | Effective Dose Range | Observed Effect | Reference |
| Rat | T-maze (short-term memory) | i.p. | 0.03 - 0.1 mg/kg | Reversal of delay-induced deficits | [7] |
| Marmoset | Visual object discrimination | p.o. | 0.03 mg/kg | Improved performance | [8] |
| Mouse | Microdialysis | s.c. | 1 mg/kg | Increased acetylcholine efflux in prefrontal cortex | [9] |
Key Experimental Protocols
Below are detailed methodologies for key experiments commonly used to characterize this compound.
Radioligand Binding Assay (Competition)
Objective: To determine the binding affinity (Ki) of this compound for muscarinic receptor subtypes.
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest.
-
Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS).
-
Non-specific binding control (e.g., atropine).
-
This compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in triplicate:
-
Total Binding: Radioligand, assay buffer, and cell membranes.
-
Non-specific Binding: Radioligand, atropine, and cell membranes.
-
Competition: Radioligand, this compound dilution, and cell membranes.
-
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting curve and calculate the Ki using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
Objective: To measure the functional activity of this compound at G protein-coupled receptors.
Materials:
-
Cell membranes expressing the M1 receptor.
-
[35S]GTPγS.
-
GDP.
-
This compound and a full agonist (e.g., carbachol).
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Protocol:
-
Prepare serial dilutions of this compound and the full agonist in assay buffer.
-
In a 96-well plate, add in triplicate: assay buffer, GDP, cell membranes, and the agonist dilution.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the filter-bound radioactivity using a scintillation counter.
-
Plot the specific binding of [35S]GTPγS against the agonist concentration to determine EC50 and Emax values.
Phosphoinositide (PI) Hydrolysis Assay
Objective: To assess this compound's ability to stimulate the Gq/11 signaling pathway.
Materials:
-
Intact cells expressing the M1 receptor.
-
[3H]-myo-inositol.
-
LiCl.
-
This compound and a full agonist (e.g., carbachol).
-
Agonist stimulation buffer.
-
Quenching solution (e.g., ice-cold perchloric acid).
-
Anion exchange chromatography columns.
Protocol:
-
Label the cells with [3H]-myo-inositol overnight to incorporate it into cellular phosphoinositides.
-
Wash the cells to remove unincorporated [3H]-myo-inositol.
-
Pre-incubate the cells with a buffer containing LiCl to inhibit inositol (B14025) monophosphatase.
-
Stimulate the cells with various concentrations of this compound or a full agonist for a defined period (e.g., 30-60 minutes).
-
Terminate the stimulation by adding a quenching solution.
-
Extract and separate the inositol phosphates (IPs) using anion exchange chromatography.
-
Quantify the amount of [3H]-IPs using a scintillation counter.
-
Plot the accumulation of [3H]-IPs against the agonist concentration to determine EC50 and Emax values.
Visualizations
Signaling Pathways
Caption: M1 Muscarinic Receptor Signaling Pathway.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. In vitro characterisation of the muscarinic receptor partial agonist, this compound, in rat cortical and heart membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding [jove.com]
- 5. Buy this compound | 159912-53-5 [smolecule.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound (SB-202026), a functionally selective M1 receptor partial agonist, reverses delay-induced deficits in the T-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The profile of this compound (SB-202026), a functionally selective M1 receptor partial agonist, in the marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Improving the signal-to-noise ratio in Sabcomeline assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio in Sabcomeline assays.
Understanding this compound
This compound is a potent and functionally selective partial agonist of the M1 muscarinic acetylcholine (B1216132) receptor (M1-mAChR).[1][2][3] Its mechanism of action involves binding to postsynaptic M1 receptors, which are Gq/11 protein-coupled receptors (GPCRs). This binding event initiates a signaling cascade through the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, a key second messenger. Due to its partial agonist nature, the maximal response elicited by this compound is lower than that of a full agonist, a factor that is critical to consider in assay design and data interpretation.[4]
M1 Muscarinic Receptor Signaling Pathway
Caption: M1 muscarinic receptor signaling cascade initiated by this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common assays used to characterize this compound's activity at the M1 receptor?
A1: The most common assays for this compound include:
-
Radioligand Binding Assays: To determine the affinity of this compound for the M1 receptor.
-
GTPγS Binding Assays: A functional assay to measure G-protein activation, which is a proximal event to receptor binding.
-
Phosphoinositide (PI) Hydrolysis Assays: To quantify the accumulation of inositol phosphates, a downstream product of M1 receptor activation.[4][5]
-
Calcium Mobilization Assays: To measure the transient increase in intracellular calcium upon receptor activation.
Q2: Why is the signal-to-noise ratio a particular challenge in this compound assays?
A2: As a partial agonist, this compound does not elicit the same maximal response as a full agonist.[4] This inherently smaller signal window can make it more susceptible to background noise. Furthermore, the level of M1 receptor expression in the cell system (receptor reserve) can significantly influence the apparent efficacy of this compound, potentially leading to a lower-than-expected signal.[6]
Q3: How can I confirm that the signal I am measuring is specific to the M1 receptor?
A3: To ensure M1 receptor specificity, you can use a selective M1 antagonist, such as pirenzepine (B46924) or telenzepine.[7][8] Pre-incubation with an M1 antagonist should block the signal generated by this compound in a concentration-dependent manner. This is a critical control to include in your experiments.
Troubleshooting Guides
Radioligand Binding Assays
Issue: High Non-Specific Binding (NSB)
| Potential Cause | Troubleshooting Steps |
| Radioligand Properties | If using a hydrophobic radioligand, consider switching to a more hydrophilic one if available. Ensure the radiochemical purity is high (>95%). |
| Excessive Radioligand Concentration | Use a radioligand concentration at or below its dissociation constant (Kd) to minimize binding to low-affinity, non-specific sites. |
| High Membrane Protein Concentration | Titrate the amount of membrane protein per well. Too much protein can increase the number of non-specific binding sites. |
| Inadequate Washing | Increase the number and volume of washes with ice-cold wash buffer to more effectively remove unbound radioligand. |
| Filter Binding | Pre-soak the filter plates (e.g., with 0.3-0.5% polyethyleneimine) to reduce non-specific binding of the radioligand to the filter material. |
Issue: Low Specific Binding Signal
| Potential Cause | Troubleshooting Steps |
| Low Receptor Expression | Use a cell line known to have high M1 receptor expression or a tissue source rich in M1 receptors (e.g., cerebral cortex). |
| Degraded Radioligand | Ensure the radioligand is within its expiration date and has been stored correctly to prevent degradation. |
| Assay Not at Equilibrium | Perform a time-course experiment to determine the optimal incubation time for binding to reach equilibrium. |
| Incorrect Buffer Composition | Verify the pH and composition of your binding buffer. For muscarinic receptors, a common buffer is 50 mM Tris-HCl, pH 7.4. |
Functional Assays (GTPγS, PI Hydrolysis, Calcium Mobilization)
Issue: Low Signal Window (Low Signal-to-Noise Ratio)
| Potential Cause | Troubleshooting Steps |
| Partial Agonism of this compound | Acknowledge that the maximal response will be lower than a full agonist. Optimize all other assay parameters to maximize this smaller window. Consider using a cell line with a higher receptor reserve, which can amplify the response to a partial agonist.[6] |
| Low Receptor Expression/Coupling | Use a cell line with robust M1 receptor expression and efficient coupling to the Gq pathway. You may need to screen different cell lines (e.g., CHO-M1, HEK-M1). |
| Suboptimal Reagent Concentrations | Titrate the concentrations of all critical reagents, including this compound, GDP (for GTPγS assays), and the detection reagents (e.g., fluorescent dyes). |
| Cell Health and Density | Ensure cells are healthy and in a logarithmic growth phase. Optimize cell seeding density to achieve a confluent monolayer on the day of the assay. Overly confluent or starved cells can lead to a blunted response. |
| Rapid Signal Desensitization | For calcium mobilization assays, be aware that the M1 receptor can desensitize upon prolonged agonist exposure. Use a kinetic plate reader (like a FLIPR) to capture the initial transient signal immediately after this compound addition.[9][10][11][12] |
Issue: High Background Signal
| Potential Cause | Troubleshooting Steps |
| Constitutive Receptor Activity | High receptor expression levels can sometimes lead to agonist-independent signaling. If possible, use a cell line with a more moderate receptor expression level. |
| Assay Buffer Components | Some buffer components, like serum, can contribute to background fluorescence. Use a serum-free assay buffer for the final assay steps. |
| Dye Extrusion or Compartmentalization (Calcium Assays) | Use a probenecid-containing buffer to inhibit organic anion transporters that can pump the calcium indicator dye out of the cells. |
| Non-specific G-protein Activation (GTPγS Assays) | Include a high concentration of unlabeled GTPγS in control wells to determine the level of non-specific binding of [35S]GTPγS.[13] |
Experimental Protocols
Radioligand Competition Binding Assay ([³H]-NMS vs. This compound)
This protocol is for determining the inhibitory constant (Ki) of this compound at the M1 receptor.
Workflow for Radioligand Competition Binding Assay
Caption: General workflow for a radioligand competition binding assay.
Materials:
-
Membrane Preparation: From CHO or HEK cells stably expressing the human M1 receptor.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
Competitor: this compound.
-
Non-Specific Binding (NSB) Control: Atropine (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[14]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[14]
-
96-well Filter Plates: Pre-soaked in 0.5% polyethyleneimine.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL of assay buffer.
-
Non-Specific Binding (NSB): 50 µL of 10 µM Atropine.
-
Competition: 50 µL of this compound dilutions.
-
-
Add 50 µL of [³H]-NMS (at a concentration close to its Kd, e.g., 0.5 nM) to all wells.
-
Add 100 µL of the M1 membrane preparation to all wells to initiate the binding reaction.
-
Incubate the plate for 60-90 minutes at 30°C with gentle agitation.[14]
-
Terminate the reaction by rapid vacuum filtration through the pre-soaked filter plate.
-
Wash the filters 3-4 times with ice-cold wash buffer.[14]
-
Dry the filter plate, add scintillation cocktail, and measure the radioactivity.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the activation of G-proteins.
Procedure:
-
Prepare membrane homogenates from cells expressing the M1 receptor.
-
In a 96-well plate, add in triplicate:
-
Basal: Assay buffer.
-
Non-Specific: Unlabeled GTPγS (10 µM).
-
This compound: Serial dilutions of this compound.
-
-
Add the membrane preparation to all wells.
-
Add GDP (typically 1-10 µM) to all wells.
-
Pre-incubate for 15-20 minutes at 30°C.
-
Initiate the reaction by adding [³⁵S]GTPγS (0.1-0.5 nM) to all wells.
-
Incubate for 30-60 minutes at 30°C with gentle shaking.
-
Stop the reaction by rapid filtration through a filter plate.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filter plate, add scintillation cocktail, and count the radioactivity.
Quantitative Data Summary for GTPγS Assay Optimization
| Parameter | Typical Range | Rationale |
| [³⁵S]GTPγS | 0.1 - 0.5 nM | Should be at or below the Kd for optimal signal-to-noise. |
| GDP | 1 - 30 µM | Higher concentrations reduce basal binding but may also reduce agonist-stimulated signal. Titration is critical. |
| MgCl₂ | 3 - 10 mM | Essential for G-protein activation. |
| NaCl | 30 - 100 mM | Can reduce basal signal and improve the assay window. |
| Membrane Protein | 5 - 20 µ g/well | Should be titrated to find the optimal balance between signal and non-specific binding. |
Calcium Mobilization Assay (FLIPR-based)
This assay measures the increase in intracellular calcium upon M1 receptor activation.
Workflow for Calcium Mobilization Assay
Caption: Workflow for a FLIPR-based calcium mobilization assay.
Procedure:
-
Plate CHO-M1 or HEK-M1 cells in black-walled, clear-bottom 96- or 384-well plates and grow to confluence.
-
Remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer (HBSS with 20 mM HEPES and probenecid) for 45-60 minutes at 37°C.
-
Place the cell plate into a FLIPR instrument.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Add serial dilutions of this compound to the wells.
-
Immediately record the fluorescence signal kinetically for 60-120 seconds.
-
Analyze the data by measuring the peak fluorescence response over baseline to determine the EC50.
Logical Relationship for Troubleshooting Low Signal in Functional Assays
Caption: A logical approach to troubleshooting low signal in this compound functional assays.
References
- 1. jsnm.sakura.ne.jp [jsnm.sakura.ne.jp]
- 2. This compound (SB-202026), a functionally selective M1 receptor partial agonist, reverses delay-induced deficits in the T-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The profile of this compound (SB-202026), a functionally selective M1 receptor partial agonist, in the marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy this compound | 159912-53-5 [smolecule.com]
- 5. benchchem.com [benchchem.com]
- 6. In vitro characterisation of the muscarinic receptor partial agonist, this compound, in rat cortical and heart membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. The binding of [3H]telenzepine to muscarinic acetylcholine receptors in calf forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and optimization of FLIPR high throughput calcium assays for ion channels and GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Sabcomeline and Other M1 Muscarinic Agonists' Efficacy
For Researchers, Scientists, and Drug Development Professionals
The M1 muscarinic acetylcholine (B1216132) receptor, a key player in cognitive processes, has emerged as a promising therapeutic target for neurological disorders such as Alzheimer's disease. This has led to the development of numerous M1-preferring agonists, each with a unique pharmacological profile. This guide provides a detailed comparison of the efficacy of Sabcomeline against other notable M1 agonists, supported by experimental data to aid in research and development decisions.
Introduction to M1 Muscarinic Agonists
M1 muscarinic acetylcholine receptors are G-protein coupled receptors predominantly expressed in the central nervous system, where they modulate neuronal excitability and synaptic plasticity, processes fundamental to learning and memory. Agonists targeting the M1 receptor aim to enhance cholinergic signaling, which is often compromised in neurodegenerative diseases. The development of M1-selective agonists has been challenging due to the high homology among the five muscarinic receptor subtypes (M1-M5), leading to potential off-target effects. This comparison focuses on this compound and other key M1 agonists, evaluating their in vitro and in vivo efficacy.
In Vitro Pharmacological Profile
The in vitro efficacy of M1 agonists is typically characterized by their binding affinity (Ki), functional potency (EC50), and maximal response (Emax) at the different muscarinic receptor subtypes. A summary of these parameters for this compound, Xanomeline (B1663083), and Milameline (B157189) is presented below.
| Compound | Receptor Subtype | Binding Affinity (pKi) | Functional Potency (pEC50) | Maximal Efficacy (Emax %) |
| This compound | hM1 | 8.1 | 7.9 | 30 |
| hM2 | 7.8 | 7.2 | 30 | |
| hM3 | 7.9 | 7.8 | 100 | |
| hM4 | 8.0 | 7.6 | 40 | |
| hM5 | 7.8 | 7.4 | 30 | |
| Xanomeline | hM1 | 8.0 | 7.2 | 80 |
| hM2 | 7.9 | 6.5 | 80 | |
| hM3 | 8.1 | 7.5 | 100 | |
| hM4 | 8.0 | 7.4 | 100 | |
| hM5 | 7.9 | 7.0 | 80 | |
| Milameline | hM1 | 7.5 | 6.8 | 80 |
| hM2 | 7.8 | 7.2 | 80 | |
| hM3 | 7.4 | 7.0 | 100 | |
| hM4 | 7.5 | 6.9 | 60 | |
| hM5 | 7.6 | 7.1 | 80 |
Data compiled from multiple sources. Emax is relative to the full agonist carbachol.
This compound demonstrates high potency across all muscarinic subtypes, though it acts as a partial agonist at M1, M2, M4, and M5 receptors, with full agonism at the M3 receptor.[1] In functional studies, this compound was the most potent agonist tested but also exhibited the lowest efficacy at most subtypes.[2] Xanomeline and milameline also behave as partial agonists at several subtypes.[1] Notably, none of these compounds showed significant preferential binding affinity for the M1 subtype over others in radioligand binding assays.[2]
In Vivo Efficacy
The therapeutic potential of M1 agonists is ultimately determined by their in vivo effects on cognition and neurotransmitter systems.
Cognitive Enhancement
In preclinical models, this compound has demonstrated the ability to reverse cognitive deficits. For instance, in a T-maze task in rats, a test of short-term spatial memory, this compound reversed delay-induced deficits at doses of 0.03 and 0.1 mg/kg.[3] In the same study, the non-selective muscarinic agonist RS86 required a higher dose of 1.0 mg/kg to achieve a similar effect, while the cholinesterase inhibitor tacrine (B349632) had no effect.[3]
| Compound | Animal Model | Cognitive Task | Effective Dose |
| This compound | Rat | T-maze delayed alternation | 0.03 - 0.1 mg/kg |
| RS86 | Rat | T-maze delayed alternation | 1.0 mg/kg |
| Tacrine | Rat | T-maze delayed alternation | No effect |
Neurotransmitter Efflux
The pro-cognitive effects of M1 agonists are thought to be mediated, in part, by their ability to increase the release of key neurotransmitters like acetylcholine and dopamine (B1211576) in brain regions associated with cognition.
A microdialysis study in rats compared the effects of this compound and Xanomeline on acetylcholine and dopamine efflux in the medial prefrontal cortex and nucleus accumbens.[4] this compound was found to be more potent than Xanomeline in increasing the efflux of both neurotransmitters.[4] The rank order of ability to increase acetylcholine and dopamine levels was determined to be this compound > Xanomeline.[4]
| Compound | Brain Region | Neurotransmitter | Effect |
| This compound | Medial Prefrontal Cortex | Acetylcholine | Significant increase at 1 mg/kg |
| Medial Prefrontal Cortex | Dopamine | Dose-dependent increase | |
| Nucleus Accumbens | Dopamine | Increase at 1 mg/kg | |
| Xanomeline | Medial Prefrontal Cortex | Acetylcholine | Significant increase at 10 mg/kg |
| Nucleus Accumbens | Acetylcholine | Significant increase at 10 mg/kg | |
| Medial Prefrontal Cortex | Dopamine | Dose-dependent increase | |
| Nucleus Accumbens | Dopamine | Increase at 10 mg/kg |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms of action and the methods used to evaluate these M1 agonists, the following diagrams illustrate the M1 receptor signaling pathway and a typical experimental workflow for assessing agonist efficacy.
Experimental Protocols
Radioligand Binding Assay
Radioligand binding assays are employed to determine the affinity (Ki) of a compound for a specific receptor. This is achieved by measuring the displacement of a radiolabeled ligand by the test compound.
-
Materials: Cell membranes expressing the human muscarinic receptor subtypes (M1-M5), [3H]-N-methylscopolamine ([3H]-NMS) as the radioligand, test compounds (this compound, Xanomeline, etc.), assay buffer, wash buffer, glass fiber filters, and a scintillation counter.
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of [3H]-NMS and varying concentrations of the test compound.
-
The reaction is allowed to reach equilibrium.
-
The mixture is rapidly filtered through glass fiber filters to separate bound from unbound radioligand.
-
The filters are washed to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Microphysiometry
Microphysiometry measures the metabolic activity of cells as an indicator of receptor activation. It can be used to determine the functional potency (EC50) and efficacy (Emax) of an agonist.
-
Materials: Cells expressing the muscarinic receptor subtype of interest, a microphysiometer system (e.g., Cytosensor), cell culture medium, and test agonists.
-
Procedure:
-
Cells are cultured on transducer-based capsules within the microphysiometer.
-
The baseline metabolic rate (extracellular acidification rate) is measured.
-
The cells are exposed to increasing concentrations of the agonist.
-
The change in the metabolic rate in response to the agonist is recorded in real-time.
-
Dose-response curves are generated to calculate the EC50 and Emax values.
-
In Vivo Microdialysis
In vivo microdialysis is a technique used to measure the concentration of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals.
-
Materials: A microdialysis probe, a stereotaxic apparatus for probe implantation, a perfusion pump, artificial cerebrospinal fluid (aCSF), a fraction collector, and an analytical system (e.g., HPLC with electrochemical detection).
-
Procedure:
-
A microdialysis probe is surgically implanted into the brain region of interest (e.g., prefrontal cortex).
-
The probe is continuously perfused with aCSF at a slow, constant rate.
-
Neurotransmitters from the extracellular fluid diffuse across the semipermeable membrane of the probe and into the perfusate.
-
The collected dialysate samples are analyzed to quantify the concentration of neurotransmitters.
-
The animal is administered the test compound, and changes in neurotransmitter levels are monitored over time.
-
Conclusion
The comparative analysis of this compound with other M1 agonists like Xanomeline and Milameline reveals a complex landscape of pharmacological properties. While none of the examined compounds exhibit absolute M1 subtype selectivity in binding assays, they display distinct profiles in terms of functional potency and efficacy. This compound stands out for its high potency in functional assays and in vivo measures of neurotransmitter release, despite being a partial agonist at most muscarinic subtypes.[1][4] The choice of an optimal M1 agonist for therapeutic development will depend on a careful consideration of its in vitro and in vivo efficacy, selectivity profile, and the desired level of receptor activation to achieve therapeutic benefit while minimizing potential side effects.
References
- 1. MapLight Therapeutics Reports Phase 1 Trial Results for M1/M4 Muscarinic Agonist for Schizophrenia and Alzheimer's Psychosis [synapse.patsnap.com]
- 2. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M1 muscarinic agonists target major hallmarks of Alzheimer's disease--an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of muscarinic receptor agonists xanomeline and this compound on acetylcholine and dopamine efflux in the rat brain; comparison with effects of 4-[3-(4-butylpiperidin-1-yl)-propyl]-7-fluoro-4H-benzo[1,4]oxazin-3-one (AC260584) and N-desmethylclozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Sabcomeline's Muscarinic Receptor Selectivity: M1 vs. M2/M3
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of sabcomeline's selectivity for the M1 muscarinic acetylcholine (B1216132) receptor (mAChR) versus the M2 and M3 subtypes. The following analysis is based on publicly available experimental data from in vitro and in vivo studies, offering a comprehensive overview for researchers in neuropharmacology and drug development. This document summarizes key binding affinity and functional potency data, details common experimental protocols, and visualizes relevant biological pathways and workflows to clarify the nuanced selectivity profile of this compound.
Executive Summary: Functional Selectivity vs. Binding Affinity
A critical distinction in the pharmacology of this compound is the difference between its functional selectivity and its binding affinity. While numerous studies highlight this compound as a potent and functionally selective M1 partial agonist, this is not consistently reflected in direct binding assays. Radioligand binding studies often show that this compound has similar affinity across all five muscarinic receptor subtypes (M1-M5).[1] In contrast, functional assays, which measure the cellular response to receptor activation, demonstrate a preferential activation of M1-mediated signaling pathways. This suggests that this compound's therapeutic potential in cognitive enhancement is likely due to its efficacy in activating M1 receptor-downstream signaling rather than a high degree of binding selectivity for the M1 receptor itself.[2] Furthermore, in vivo studies in mice have indicated a lack of M1 binding selectivity, further underscoring the importance of functional assays in characterizing this compound.[3]
Comparative Analysis of Muscarinic Agonists
To provide a clear comparison, this guide evaluates this compound alongside other well-characterized muscarinic agonists: xanomeline (B1663083) and milameline, which are also partial agonists, and carbachol, a full agonist often used as a reference compound.
Binding Affinity Data
Binding affinity is typically measured using radioligand binding assays and is expressed as the inhibition constant (Ki) or its negative logarithm (pKi). A higher pKi value indicates a stronger binding affinity.
| Compound | Receptor Subtype | pKi | Selectivity vs. M1 | Reference |
| This compound | M1 | 8.0 | - | [1] |
| M2 | 7.1 | ~8-fold lower | [1] | |
| M3 | 7.3 | ~5-fold lower | [1] | |
| Xanomeline | M1-M5 | 6.7 - 7.7 | Similar affinity across subtypes | [4][5] |
| Milameline | M1 | 7.7 | - | [6] |
| M2 | 8.0 | ~2-fold higher | [6] | |
| M3 | 7.7 | Similar affinity | [6] | |
| Carbachol | M1 | 4.6 | - | [6] |
| M3 | 5.5 | ~8-fold higher | [6] | |
| M4 | 5.5 | ~8-fold higher | [6] | |
| M5 | 5.4 | ~6-fold higher | [6] |
Note: The data presented is a synthesis from multiple sources and experimental conditions may vary.
Functional Potency Data
Functional potency measures the concentration of a compound required to elicit a half-maximal response (EC50) in a cellular assay. It is often expressed as the negative logarithm (pEC50).
| Compound | Receptor Subtype | Assay Type | pEC50 / EC50 | Reference |
| This compound | M1 | PI Hydrolysis | EC50: 130 nM | [1] |
| M1 | Microphysiometry | 9.0 | [6] | |
| M2 | Microphysiometry | 8.4 | [6] | |
| M3 | Microphysiometry | 8.7 | [6] | |
| Xanomeline | M1 | Microphysiometry | 8.0 | [6] |
| M2 | Microphysiometry | 7.4 | [6] | |
| M3 | Microphysiometry | 8.0 | [6] | |
| Milameline | M1 | Microphysiometry | 7.7 | [6] |
| M2 | Microphysiometry | 8.0 | [6] | |
| M3 | Microphysiometry | 7.8 | [6] | |
| Carbachol | M1 | Microphysiometry | 6.4 | [6] |
| M2 | Microphysiometry | 7.1 | [6] | |
| M3 | Microphysiometry | 7.6 | [6] |
Note: The data presented is a synthesis from multiple sources and experimental conditions may vary.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of muscarinic agonist selectivity.
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
1. Membrane Preparation:
-
Tissues or cells expressing the muscarinic receptor of interest are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and large debris.
-
The supernatant is then centrifuged at high speed to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Assay Procedure:
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-radiolabeled antagonist like atropine).
-
Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
3. Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Phosphoinositide (PI) Hydrolysis Assay (M1/M3 Receptor Activation)
This functional assay measures the activation of Gq/11-coupled receptors like M1 and M3 by quantifying the accumulation of inositol (B14025) phosphates (IPs), a downstream second messenger.
1. Cell Culture and Labeling:
-
Culture cells stably expressing the M1 or M3 receptor in a suitable medium.
-
Label the cells overnight with [3H]-myo-inositol, which is incorporated into the cell membrane as phosphatidylinositol 4,5-bisphosphate (PIP2).
2. Agonist Stimulation:
-
Wash the cells to remove unincorporated [3H]-myo-inositol.
-
Pre-incubate the cells with a buffer containing lithium chloride (LiCl), which inhibits the breakdown of inositol monophosphates, leading to their accumulation.
-
Add varying concentrations of the test agonist (e.g., this compound) and incubate for a specific time (e.g., 30-60 minutes) at 37°C.
3. Extraction of Inositol Phosphates:
-
Terminate the reaction by adding a cold acid solution (e.g., trichloroacetic acid).
-
Separate the aqueous phase containing the [3H]-IPs from the organic phase.
-
Isolate the [3H]-IPs from the aqueous phase using anion-exchange chromatography.
4. Quantification and Data Analysis:
-
Measure the radioactivity of the eluted [3H]-IPs using a liquid scintillation counter.
-
Plot the amount of [3H]-IP accumulation as a function of the agonist concentration to generate a dose-response curve.
-
Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
Adenylyl Cyclase Inhibition Assay (M2 Receptor Activation)
This functional assay assesses the activation of Gi/o-coupled receptors like M2 by measuring the inhibition of adenylyl cyclase activity, which leads to a decrease in cyclic AMP (cAMP) levels.
1. Membrane Preparation:
-
Prepare cell membranes from cells expressing the M2 receptor as described in the radioligand binding assay protocol.
2. Assay Procedure:
-
In a reaction tube, incubate the cell membranes with a buffer containing ATP (the substrate for adenylyl cyclase), a phosphodiesterase inhibitor (to prevent cAMP degradation), and a stimulator of adenylyl cyclase (e.g., forskolin).
-
Add varying concentrations of the test agonist (e.g., this compound).
-
Initiate the reaction by adding the membranes and incubate at 30°C for a defined period (e.g., 10-15 minutes).
3. cAMP Quantification:
-
Terminate the reaction by heating or adding an acid.
-
Measure the amount of cAMP produced using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
4. Data Analysis:
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production as a function of the agonist concentration.
-
Determine the EC50 value for the inhibition of adenylyl cyclase activity.
Visualizing the Mechanisms
To better understand the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Differential G-protein signaling pathways of M1/M3 and M2 muscarinic receptors.
Caption: General experimental workflow for a competitive radioligand binding assay.
Caption: Illustrative diagram of functional selectivity versus binding affinity for this compound.
Conclusion
The evidence strongly suggests that this compound's M1 selectivity is a matter of functional efficacy rather than preferential binding. While it binds to M1, M2, and M3 receptors with comparable affinity, its ability to activate the M1 receptor's downstream signaling pathway is more pronounced. This characteristic makes this compound a valuable tool for studying M1-mediated physiological processes and a promising, albeit complex, candidate for therapeutic development in disorders characterized by cholinergic deficits. For researchers, this underscores the importance of employing a multi-assay approach, combining both binding and functional studies, to fully elucidate the selectivity profile of novel muscarinic receptor ligands.
References
- 1. benchchem.com [benchchem.com]
- 2. Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. In vitro muscarinic receptor radioligand-binding assays [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Cross-Validation of Sabcomeline's Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro effects of Sabcomeline (also known as SB-202026), a partial agonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), across different cell lines. This compound was primarily investigated for its potential therapeutic role in Alzheimer's disease due to its functional selectivity for the M1 muscarinic receptor.[1][2] This document summarizes key experimental data on its binding affinity, functional potency, and efficacy in Chinese Hamster Ovary (CHO) cells expressing human muscarinic receptor subtypes. While extensive comparative data in other common neuronal cell lines such as PC12 and SH-SY5Y is limited in the publicly available literature, this guide presents the existing evidence to facilitate further research and cross-validation studies.
Quantitative Data Summary
The following tables summarize the binding affinity and functional activity of this compound at human muscarinic M1-M5 receptors expressed in CHO cells. This data is crucial for understanding its receptor subtype selectivity and agonist properties.
Table 1: Binding Affinity of this compound at Human Muscarinic Receptors Expressed in CHO Cells
| Receptor Subtype | This compound pKi | Reference Compound (Carbachol) pKi |
| hM1 | 7.6 | 4.6 |
| hM2 | 7.7 | 5.8 |
| hM3 | 7.8 | 5.9 |
| hM4 | 7.7 | 5.8 |
| hM5 | 7.6 | 5.7 |
Data extracted from Wood et al., 1999. pKi is the negative logarithm of the inhibitor constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value indicates a higher binding affinity.
Table 2: Functional Potency and Efficacy of this compound at Human Muscarinic Receptors Expressed in CHO Cells
| Receptor Subtype | This compound pEC50 | This compound Emax (% of Carbachol) | Reference Compound (Carbachol) pEC50 |
| hM1 | 7.9 | 63% | 5.6 |
| hM2 | 7.4 | 55% | 6.8 |
| hM3 | 8.0 | 100% (Full Agonist) | 6.5 |
| hM4 | 7.3 | 48% | 6.9 |
| hM5 | 7.5 | 52% | 6.7 |
Data extracted from Wood et al., 1999. pEC50 is the negative logarithm of the half maximal effective concentration (EC50), indicating the potency of an agonist. Emax represents the maximum response elicited by the agonist, expressed as a percentage of the maximum response to the full agonist Carbachol.
Data Interpretation:
The data from CHO cells indicates that this compound exhibits similar high-affinity binding across all five human muscarinic receptor subtypes.[3] However, its functional activity displays a degree of selectivity. It acts as a partial agonist at hM1, hM2, hM4, and hM5 receptors, with the highest potency observed at the hM1 and hM3 subtypes.[3] Notably, at the hM3 receptor, this compound behaves as a full agonist, which may be attributed to a large receptor reserve in the experimental system.[3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathways activated by muscarinic receptors and a general workflow for in vitro drug testing.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are representative methodologies for key experiments cited in the literature for this compound and other muscarinic agonists.
Radioligand Binding Assay (for determining Binding Affinity)
This protocol is a generalized procedure based on standard methods for determining the binding affinity of a compound to a specific receptor.
-
Cell Culture and Membrane Preparation:
-
Culture CHO cells stably expressing the human muscarinic receptor subtype of interest (hM1, hM2, hM3, hM4, or hM5) in appropriate growth medium (e.g., DMEM/F12 supplemented with fetal bovine serum and antibiotics).
-
Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add cell membranes, a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine), and varying concentrations of this compound.
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-radiolabeled antagonist (e.g., atropine).
-
Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.
-
Microphysiometry (for determining Functional Potency and Efficacy)
This protocol is based on the methodology described by Wood et al. (1999) for the functional comparison of muscarinic agonists.
-
Cell Culture:
-
Culture CHO cells stably expressing the human muscarinic receptor subtype of interest on Cytosensor® microphysiometer capsules.
-
-
Microphysiometry Assay:
-
Place the capsules containing the cells into the microphysiometer chamber and perfuse with a low-buffering capacity medium.
-
Establish a baseline metabolic rate (acidification rate).
-
Introduce varying concentrations of this compound or a reference agonist (e.g., Carbachol) into the perfusion medium.
-
Measure the change in the acidification rate, which reflects the cellular metabolic response to receptor activation.
-
-
Data Analysis:
-
Generate concentration-response curves by plotting the change in acidification rate against the agonist concentration.
-
Determine the EC50 and Emax values from the concentration-response curves using non-linear regression analysis.
-
[³⁵S]GTPγS Binding Assay (for assessing G-protein activation)
This is a representative protocol for measuring the activation of G-proteins following receptor stimulation.
-
Membrane Preparation:
-
Prepare cell membranes from the cell line of interest as described in the radioligand binding assay protocol.
-
-
GTPγS Binding Assay:
-
In a 96-well plate, incubate the cell membranes with varying concentrations of this compound in an assay buffer containing GDP.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C to allow for the binding of [³⁵S]GTPγS to activated G-proteins.
-
Terminate the reaction by rapid filtration.
-
Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [³⁵S]GTPγS bound against the concentration of this compound to generate a concentration-response curve.
-
Determine the EC50 and Emax values from the curve.
-
Cross-Validation in Other Cell Lines: A Research Gap
A comprehensive cross-validation of this compound's effects requires comparative data from multiple cell lines, particularly those of neuronal origin that are commonly used in neuropharmacological research.
-
PC12 Cells: This rat pheochromocytoma cell line is a well-established model for neuronal differentiation and neurosecretory studies. These cells express muscarinic receptors and are responsive to cholinergic stimulation.
-
SH-SY5Y Cells: This human neuroblastoma cell line is widely used in research on neurodegenerative diseases, neurotoxicity, and neuroprotection.[4] These cells can be differentiated into a more mature neuronal phenotype and express various muscarinic receptor subtypes.
Despite the relevance of these cell lines, a thorough search of the scientific literature did not yield specific studies providing quantitative data on the effects of this compound on signaling pathways (e.g., calcium mobilization, cAMP levels), cell viability, or other functional readouts in either PC12 or SH-SY5Y cells. This represents a significant gap in the characterization of this compound and highlights an opportunity for future research. Such studies would be invaluable for:
-
Confirming Functional Selectivity: Validating the M1-preferential functional activity of this compound in a neuronal context.
-
Assessing Neuronal-Specific Effects: Investigating potential differences in signaling and cellular responses between recombinant systems (like CHO cells) and more neuronally relevant models.
-
Evaluating Neuroprotective or Neurotoxic Potential: Determining the impact of this compound on the viability and health of neuronal cells.
Conclusion
The available in vitro data from CHO cell lines provides a solid foundation for understanding the pharmacological profile of this compound at human muscarinic receptors. It demonstrates high-affinity binding to all subtypes with functional partial agonism at M1, M2, M4, and M5 receptors and full agonism at the M3 receptor. However, the lack of comparative data in neuronal cell lines like PC12 and SH-SY5Y underscores the need for further cross-validation studies. Future research focusing on these cell lines will be critical for a more complete understanding of this compound's mechanism of action and its potential effects in a more physiologically relevant context. This will ultimately provide a more robust basis for the development and evaluation of novel muscarinic receptor modulators.
References
A Comparative Guide to M1 Receptor Modulation: Sabcomeline vs. Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
Differentiated Mechanisms of M1 Receptor Activation
Sabcomeline is a partial agonist that directly binds to the orthosteric site of the M1 receptor, the same site as the endogenous ligand acetylcholine (B1216132).[3] As a partial agonist, it elicits a submaximal receptor response compared to a full agonist. In contrast, positive allosteric modulators bind to a distinct allosteric site on the receptor.[2] PAMs do not activate the receptor on their own but enhance the affinity and/or efficacy of the endogenous neurotransmitter, acetylcholine.[2] This fundamental difference in their interaction with the M1 receptor leads to distinct pharmacological profiles and potential therapeutic windows.
References
- 1. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Advances in Allosteric Modulation of Muscarinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro characterisation of the muscarinic receptor partial agonist, this compound, in rat cortical and heart membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Downstream Targets of Sabcomeline Signaling: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sabcomeline, a functionally selective M1 muscarinic acetylcholine (B1216132) receptor (mAChR) partial agonist, with other notable muscarinic agonists, Xanomeline and Cevimeline. The focus is on the validation of their downstream signaling targets, supported by experimental data to aid in research and drug development.
Introduction to this compound and Cholinergic Signaling
This compound is a partial agonist for muscarinic acetylcholine receptors with functional selectivity for the M1 subtype. The M1 receptor, a G-protein coupled receptor (GPCR), is predominantly coupled to Gq/11 proteins. Activation of this pathway initiates a cascade of intracellular events, beginning with the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, mobilize intracellular calcium and activate protein kinase C (PKC), respectively, leading to a variety of cellular responses. Due to its pro-cognitive effects, this compound was investigated for the treatment of Alzheimer's disease, but clinical trials were discontinued (B1498344) due to poor results.[1]
Comparative Analysis of Muscarinic Agonists
This section compares this compound with two other significant muscarinic agonists, Xanomeline and Cevimeline, focusing on their receptor binding affinities, functional potencies, and effects on downstream signaling pathways.
Receptor Binding and Functional Potency
A comparative study using microphysiometry at human cloned muscarinic receptor subtypes (hM1-hM5) provides valuable insights into the potency and efficacy of these compounds.[2][3]
| Compound | Receptor Subtype | pKi (Binding Affinity) | pEC50 (Functional Potency) | Efficacy (relative to Carbachol) |
| This compound | hM1 | 7.9 | 7.7 | 45% |
| hM2 | 7.8 | 7.2 | 40% | |
| hM3 | 7.9 | 7.5 | 100% (full agonist) | |
| hM4 | 7.8 | 7.3 | 45% | |
| hM5 | 7.8 | 7.5 | 50% | |
| Xanomeline | hM1 | 8.1 | 7.4 | 80% |
| hM2 | 8.0 | 6.9 | 70% | |
| hM3 | 8.1 | 7.3 | 100% (full agonist) | |
| hM4 | 8.0 | 7.2 | 75% | |
| hM5 | 8.0 | 7.3 | 80% | |
| Cevimeline | hM1 | 7.6 | 7.64 | Potent Agonist |
| hM2 | 6.0 | 5.98 | - | |
| hM3 | 7.3 | 7.32 | - | |
| hM4 | 5.9 | 5.88 | - | |
| hM5 | 7.2 | 7.20 | - |
Note: Data for this compound and Xanomeline are from Wood et al. (1999)[2][3]. Data for Cevimeline is from Heinrich et al., as cited in Dagytė et al. (2021)[4]. Direct comparison of Cevimeline's efficacy with the other two compounds from a single study is not available. The pKi values represent the negative logarithm of the inhibition constant, and pEC50 values represent the negative logarithm of the half-maximal effective concentration.
Downstream Signaling Pathways
The primary downstream signaling pathway for M1 receptor agonists involves the Gq/11-PLC-IP3/DAG cascade. However, interactions with other signaling pathways, such as the dopaminergic system, have also been reported.
References
- 1. This compound (SB-202026), a functionally selective M1 receptor partial agonist, reverses delay-induced deficits in the T-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
In-Vivo Target Engagement of Sabcomeline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in-vivo target engagement for Sabcomeline, a selective M1 muscarinic acetylcholine (B1216132) receptor (mAChR) partial agonist, with other relevant M1 agonists, Xanomeline (B1663083) and Milameline. The following sections detail the pharmacological profiles of these compounds, present key quantitative data in comparative tables, and provide detailed experimental protocols for assessing in-vivo target engagement.
Comparative Pharmacological Profiles
This compound, Xanomeline, and Milameline are all muscarinic receptor agonists that have been investigated for their potential in treating cognitive deficits, particularly in Alzheimer's disease. While all three compounds target muscarinic receptors, they exhibit distinct profiles in terms of their selectivity, potency, and in-vivo target engagement.
This compound is a potent and functionally selective M1 muscarinic acetylcholine receptor partial agonist.[1][2] It was developed for the treatment of Alzheimer's disease and reached phase III clinical trials before being discontinued.[3] In preclinical studies, this compound has been shown to improve cognitive function.[4]
Xanomeline is a muscarinic agonist with functional selectivity for M1 and M4 receptors.[5][6] It has demonstrated efficacy in improving cognitive and psychotic symptoms in Alzheimer's disease and schizophrenia.[7]
Milameline is a partial muscarinic agonist with high affinity for all five muscarinic receptor subtypes (M1-M5).[8] It has shown cognition-enhancing effects in preclinical models.[8]
Quantitative Data Comparison
The following tables summarize the in-vitro binding affinities, functional potencies, and in-vivo receptor occupancy data for this compound, Xanomeline, and Milameline.
| Compound | Receptor Subtype | Binding Affinity (Ki) | Reference |
| This compound | M1 | 1.2 nM | [9] |
| M2 | 25 nM | [9] | |
| M3 | 32 nM | [9] | |
| M4 | 10 nM | [9] | |
| M5 | 16 nM | [9] | |
| Xanomeline | M1 | ~10-15 nM | [7] |
| M4 | ~10-15 nM | [7] | |
| Milameline | M1-M5 | Nanomolar affinity (agonist binding) | [8] |
Table 1: In-Vitro Muscarinic Receptor Binding Affinities.
| Compound | Assay | Potency (EC50) | Efficacy (% of Carbachol) | Reference |
| This compound | Phosphoinositide Hydrolysis (M1) | 160 nM | 50% | [9] |
| Xanomeline | Phosphoinositide Hydrolysis (M1) | - | 55-100% | [10] |
| Milameline | Phosphoinositide Hydrolysis (M1) | - | Stimulated | [8] |
Table 2: In-Vitro Functional Potency and Efficacy.
| Compound | Species | Method | Brain Region | In-Vivo Receptor Occupancy (IC50) | Reference |
| This compound | Mouse | [3H]NMPB binding | Cortex, Hippocampus, Striatum | ~0.2 mg/kg | [1][2] |
Table 3: In-Vivo Muscarinic Receptor Occupancy.
Experimental Protocols for In-Vivo Target Engagement
Two primary methods for confirming in-vivo target engagement of muscarinic agonists are Positron Emission Tomography (PET) imaging and ex-vivo autoradiography.
In-Vivo Target Engagement Confirmation using PET Imaging
Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantification of receptor occupancy in the living brain.
Experimental Workflow:
PET Imaging Workflow for Receptor Occupancy.
Detailed Protocol:
-
Radiotracer: Utilize a selective M1 muscarinic receptor PET radiotracer such as [11C]LSN3172176.
-
Animal Subjects: Use appropriate animal models (e.g., mice, rats, or non-human primates).
-
Baseline Scan:
-
Anesthetize the animal and position it in the PET scanner.
-
Administer the radiotracer intravenously.
-
Acquire dynamic PET data for a specified duration (e.g., 90 minutes).
-
Collect arterial blood samples throughout the scan to measure the arterial input function.
-
-
Drug Administration: Administer a single dose of this compound or a comparator compound (e.g., Xanomeline, Milameline) at a relevant dose.
-
Post-Dosing Scan:
-
At a time point corresponding to the peak brain concentration of the drug, perform a second PET scan following the same procedure as the baseline scan.
-
-
Data Analysis:
-
Reconstruct the PET images.
-
Analyze the time-activity curves from various brain regions of interest using appropriate kinetic models to estimate the total distribution volume (VT).
-
Calculate receptor occupancy (RO) using the following formula: RO (%) = [(VT_baseline - VT_postdrug) / VT_baseline] * 100
-
Ex-Vivo Autoradiography for Target Engagement Confirmation
Ex-vivo autoradiography provides a quantitative measure of receptor occupancy by assessing the binding of a radioligand to brain tissue sections from animals previously treated with the compound of interest.
Experimental Workflow:
Ex-Vivo Autoradiography Workflow.
Detailed Protocol:
-
Animal Dosing:
-
Administer various doses of this compound, a comparator, or vehicle to different groups of animals (e.g., mice).
-
-
Tissue Collection:
-
At the time of expected peak brain concentration (Tmax), euthanize the animals.
-
Rapidly extract the brains and freeze them (e.g., in isopentane (B150273) cooled with dry ice).
-
-
Cryosectioning:
-
Section the frozen brains at a thickness of 20 µm using a cryostat.
-
Thaw-mount the sections onto microscope slides.
-
-
Radioligand Incubation:
-
Incubate the slides with a saturating concentration of a suitable radioligand (e.g., [3H]N-methyl-scopolamine or [3H]pirenzepine for M1 receptors) in a buffer solution.
-
Include a set of slides incubated with the radioligand plus a high concentration of a non-labeled antagonist (e.g., atropine) to determine non-specific binding.
-
-
Washing and Drying:
-
Wash the slides in ice-cold buffer to remove unbound radioligand.
-
Perform a final quick rinse in distilled water and then dry the slides.
-
-
Imaging and Quantification:
-
Expose the slides to a phosphor imaging plate.
-
Scan the plate using a phosphorimager.
-
Quantify the signal intensity in specific brain regions of interest (ROIs).
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percent receptor occupancy for each dose group relative to the vehicle-treated group.
-
Calculate the IC50 value from the dose-response curve.
-
Signaling Pathway of this compound at the M1 Receptor
This compound, as a partial agonist at the M1 muscarinic receptor, activates downstream signaling cascades primarily through the Gq/11 G-protein pathway.
This compound's M1 Receptor Signaling Pathway.
References
- 1. Effect of this compound on muscarinic and dopamine receptor binding in intact mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jsnm.sakura.ne.jp [jsnm.sakura.ne.jp]
- 3. Effect of this compound on muscarinic and dopamine receptor binding in intact mouse brain. (2003) | Rie Hosoi | 1 Citations [scispace.com]
- 4. The profile of this compound (SB-202026), a functionally selective M1 receptor partial agonist, in the marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The M1/M4 preferring muscarinic agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Pharmacological Comparison of TAK-071, a Positive Allosteric Modulator of Muscarinic M1 Receptor, and Xanomeline, an Agonist of Muscarinic M1/M4 Receptor, in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Milameline (CI-979/RU35926): a muscarinic receptor agonist with cognition-activating properties: biochemical and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro characterisation of the muscarinic receptor partial agonist, this compound, in rat cortical and heart membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Xanomeline: a novel muscarinic receptor agonist with functional selectivity for M1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side-Effect Profile of Sabcomeline and Other Muscarinic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side-effect profile of Sabcomeline, a functionally selective M1 partial agonist, with other muscarinic agents, including the M1/M4 preferring agonist Xanomeline, and the non-selective agents Cevimeline (B1668456) and Pilocarpine (B147212). The information presented is based on available data from clinical and preclinical studies to assist researchers and drug development professionals in understanding the comparative tolerability of these compounds.
Executive Summary
Muscarinic agonists are a class of drugs that mimic the action of acetylcholine (B1216132) on muscarinic receptors, holding therapeutic promise for cognitive and autoimmune disorders. However, their clinical utility is often hampered by a range of cholinergic side effects. This compound, with its functional selectivity for the M1 receptor subtype and partial agonist activity, was developed with the aim of providing a better-tolerated therapeutic option. This guide synthesizes available data to compare its side-effect profile against other notable muscarinic agents.
Comparative Side-Effect Profile
The following table summarizes the incidence of common cholinergic adverse events observed in clinical trials of this compound, Xanomeline, Cevimeline, and Pilocarpine. It is important to note that direct head-to-head comparative trials are limited, and the data is compiled from separate studies with varying patient populations and methodologies.
| Adverse Event | This compound | Xanomeline (with Trospium) | Cevimeline | Pilocarpine |
| Sweating | Mild to moderate, most frequent | Reduced with Trospium (B1681596) co-administration | 18.7%[1] | More frequent than Cevimeline (up to 25% leading to discontinuation in one study)[2][3] |
| Nausea | Infrequent[4] | 19.2%[5] | 13.8%[1] | Reported |
| Vomiting | Not prominent | 16.0%[5] | Reported | Reported |
| Diarrhea | Not prominent | Reported | 10.3%[1] | Reported |
| Dry Mouth | Not a typical side effect | Reported (as an anticholinergic effect of Trospium) | Not a typical side effect | Not a typical side effect |
| Headache | Reported | Reported | Reported[6] | 27.9%[7] |
| Dizziness | Reported | Reported | Reported | Reported |
| Blurred Vision | Not prominent | Reported | Reported | 16.3% (vision blurred)[7] |
| Urinary Frequency | Not prominent | Reported | Reported | Reported |
Note: Data for this compound is primarily qualitative from early trials, indicating good tolerability at therapeutic doses with infrequent cholinergic side effects[4][8][9]. Data for Xanomeline is for the co-formulation with trospium (KarXT), designed to mitigate peripheral cholinergic side effects[10][11][12][13].
Key Insights from Comparative Data
-
This compound's Favorable Profile in Early Studies: Early clinical data suggests that this compound was well-tolerated, with a side-effect profile for the lowest therapeutic doses being similar to placebo[4]. The most frequently reported adverse effect was mildly or moderately increased sweating[4]. This improved tolerability is attributed to its functional M1 selectivity and partial agonist nature, which was predicted to provide a therapeutic window between cognitive enhancement and undesirable peripheral effects[14].
-
Xanomeline and the Mitigation of Side Effects: Xanomeline, a potent M1/M4 preferring agonist, initially showed dose-limiting cholinergic side effects[15]. The co-formulation with the peripherally acting muscarinic antagonist trospium (KarXT) has been shown to significantly reduce these side effects, although anticholinergic effects like dry mouth are introduced[10][11][12][13].
-
Cevimeline and Pilocarpine - Non-Selective Agents: As non-selective muscarinic agonists, Cevimeline and Pilocarpine are associated with a higher incidence of typical cholinergic side effects such as sweating, nausea, and diarrhea[1][2][3]. Studies comparing the two for xerostomia suggest that Cevimeline may be better tolerated than Pilocarpine, with severe sweating being a more frequent reason for discontinuation with the latter[2][3].
Experimental Protocols
Detailed methodologies are crucial for the interpretation of comparative data. Below are representative protocols from clinical trials of the discussed muscarinic agents.
This compound: Early Phase Clinical Trial for Alzheimer's Disease
-
Study Design: A double-blind, parallel-group, dose-ranging study in patients with probable Alzheimer's disease[4].
-
Participants: 364 patients meeting the criteria for probable Alzheimer's disease.
-
Intervention: Patients were treated for 14 weeks with this compound hydrochloride (25, 50, or 75 mcg b.i.d.) or placebo[4].
-
Adverse Event Assessment: Adverse events were recorded at each study visit. The relationship of the adverse event to the study drug was assessed by the investigator. Vital signs, ECG, hematological parameters, clinical chemistry, and urinalysis were monitored[4].
Xanomeline-Trospium (KarXT): EMERGENT-2 Phase 3 Trial in Schizophrenia
-
Study Design: A randomized, double-blind, placebo-controlled, flexible-dose, 5-week inpatient trial[12].
-
Participants: Adults aged 18-65 years with a diagnosis of schizophrenia experiencing a recent worsening of psychosis[12]. Key inclusion criteria included a Positive and Negative Syndrome Scale (PANSS) score of 80 or higher and a Clinical Global Impression-Severity score of 4 or higher[10][12].
-
Intervention: Participants were randomized (1:1) to receive KarXT or placebo twice daily. Dosing for KarXT was flexible, starting at 50 mg xanomeline/20 mg trospium and could be increased to 125 mg xanomeline/30 mg trospium based on tolerability[12].
-
Adverse Event Assessment: Spontaneously reported adverse events were recorded throughout the study. The incidence, severity, and seriousness of treatment-emergent adverse events were assessed. Specific scales for assessing extrapyramidal symptoms were also used[12].
Cevimeline: Clinical Trial in Sjögren's Syndrome
-
Study Design: A 12-week, double-blind, randomized, placebo-controlled study[6][16].
-
Participants: Patients with Sjögren's syndrome experiencing xerostomia and keratoconjunctivitis sicca.
-
Intervention: Patients were randomly assigned to receive placebo, 15 mg of cevimeline three times daily, or 30 mg of cevimeline three times daily[6][16].
-
Adverse Event Assessment: Adverse events were recorded at baseline and throughout the study. This included monitoring for frequently reported side effects such as headache, increased sweating, abdominal pain, and nausea[6][16].
Pilocarpine: Clinical Trial for Radiation-Induced Xerostomia
-
Study Design: A 12-week, randomized, double-blind, placebo-controlled, dose-titration study[5][17].
-
Participants: Patients with clinically significant xerostomia following radiation therapy for head and neck cancer[5][17].
-
Intervention: Patients received a thrice-daily regimen, starting with 2.5 mg tablets for the first 4 weeks, titrating up to 5.0 mg and then 10.0 mg for the subsequent 4-week periods. Patients could down-titrate to manage side effects[5].
-
Adverse Event Assessment: Adverse experiences were recorded at each visit. The most common expected side effects, such as sweating, rhinitis, headache, nausea, and urinary frequency, were specifically monitored[17].
Signaling Pathways and Experimental Workflows
To visualize the mechanisms underlying the differential side-effect profiles and the typical workflow for their assessment, the following diagrams are provided.
References
- 1. psychiatrist.com [psychiatrist.com]
- 2. [PDF] Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Portico [access.portico.org]
- 5. Oral pilocarpine for radiation-induced xerostomia: integrated efficacy and safety results from two prospective randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A double-blind, randomized, placebo-controlled study of cevimeline in Sjögren's syndrome patients with xerostomia and keratoconjunctivitis sicca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. This compound (SB-202026), a functionally selective M1 receptor partial agonist, reverses delay-induced deficits in the T-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The profile of this compound (SB-202026), a functionally selective M1 receptor partial agonist, in the marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 11. Efficacy and Safety of Xanomeline-Trospium Chloride in Schizophrenia: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of the muscarinic receptor agonist KarXT (xanomeline-trospium) in schizophrenia (EMERGENT-2) in the USA: results from a randomised, double-blind, placebo-controlled, flexible-dose phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Safety and efficacy of KarXT (Xanomeline Trospium) in Schizophrenia in the Phase 3, Randomized, Double-Blind, Placebo-Controlled EMERGENT-2 Trial | CNS Spectrums | Cambridge Core [cambridge.org]
- 14. SB 202026: a novel muscarinic partial agonist with functional selectivity for M1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. ascopubs.org [ascopubs.org]
Sabcomeline's Efficacy in Alzheimer's Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sabcomeline's efficacy in various preclinical models of Alzheimer's disease (AD), juxtaposed with the performance of established cholinesterase inhibitors such as Donepezil, Rivastigmine, and Galantamine. The objective is to present a clear, data-driven overview to inform further research and drug development efforts in the field.
Introduction to this compound and Cholinergic Therapies
Alzheimer's disease is characterized by a progressive decline in cognitive function, closely linked to the degeneration of cholinergic neurons in the brain. Current first-line treatments, primarily acetylcholinesterase (AChE) inhibitors like Donepezil, Rivastigmine, and Galantamine, aim to alleviate symptoms by increasing the synaptic availability of acetylcholine (B1216132). This compound (SB-202026) represents a different therapeutic strategy. It is a functionally selective partial agonist of the M1 muscarinic acetylcholine receptor, a postsynaptic receptor that is relatively preserved in the AD brain. By directly stimulating these M1 receptors, this compound aims to enhance cholinergic neurotransmission and potentially offers disease-modifying effects by modulating the underlying pathology of AD.
Mechanism of Action: A Tale of Two Approaches
This compound's direct agonism of the M1 receptor bypasses the need for presynaptic acetylcholine release, a process that is compromised in Alzheimer's disease. In contrast, cholinesterase inhibitors work by preventing the breakdown of acetylcholine that is released into the synapse. This fundamental difference in their mechanism of action is a key consideration in their potential therapeutic profiles.
Comparative Efficacy in Preclinical Models
Cognitive Enhancement
Rodent Models: T-Maze Task
This compound has demonstrated efficacy in reversing cognitive deficits in a delayed reinforced alternation task in a T-maze, a test of short-term spatial memory in rats.[1]
| Compound | Dosage (mg/kg, i.p.) | Outcome in T-Maze Task |
| This compound | 0.03 and 0.1 | Significantly reversed choice accuracy deficit[1] |
| Tacrine | 0.1 - 3.0 | No effect at any dose[1] |
| RS86 | 1.0 | Reversed deficit[1] |
Table 1: Efficacy in the Rat Delayed Reinforced Alternation T-Maze Task
Non-Human Primate Models: Visual Object Discrimination Task
In a study with common marmosets, this compound was shown to improve performance in a visual object discrimination task, particularly in the reversal learning phase, which requires cognitive flexibility.[2]
| Compound | Dosage (mg/kg, p.o.) | Outcome in Visual Object Discrimination Task |
| This compound | 0.03 | Statistically significant improvement in performance[2] |
| RS86 | 0.1 | No improvement observed[2] |
Table 2: Efficacy in the Marmoset Visual Object Discrimination Task
Indirect Comparison with Cholinesterase Inhibitors in Cognitive Tasks
While direct head-to-head preclinical studies comparing this compound with Donepezil, Rivastigmine, and Galantamine are limited, numerous studies have demonstrated the efficacy of these cholinesterase inhibitors in various animal models of cognitive impairment.
| Compound | Animal Model | Cognitive Task | General Outcome |
| Donepezil | APP23 Mice | Morris Water Maze | Reduced cognitive deficits[3] |
| Rivastigmine | Ketamine-induced rat model | Various memory tasks | Improved cognitive deficits[4] |
| Galantamine | Scopolamine-induced rat model | Maze tests | Ameliorated memory impairment[5] |
Table 3: Efficacy of Cholinesterase Inhibitors in Rodent Cognitive Tasks
Effects on Alzheimer's Disease Pathology
A potential advantage of M1 muscarinic agonists like this compound is their ability to modulate the underlying neuropathological hallmarks of Alzheimer's disease, suggesting a disease-modifying potential.
Amyloid-Beta (Aβ) Pathology
Activation of M1 muscarinic receptors has been shown to promote the non-amyloidogenic processing of amyloid precursor protein (APP), leading to a decrease in the production of amyloid-beta (Aβ) peptides.[6][7] This is a significant point of differentiation from cholinesterase inhibitors, whose primary mechanism is not directed at Aβ pathology, although some studies suggest they may have indirect effects.
| Compound Class | Proposed Effect on APP Processing | Effect on Aβ Levels |
| M1 Agonists (e.g., this compound) | Promotes α-secretase pathway[6][7] | Decreased Aβ production[6][7] |
| Cholinesterase Inhibitors | Indirect and varied effects | Some studies suggest a reduction, but not a primary mechanism |
Table 4: Comparative Effects on Amyloid-Beta Pathology
Tau Pathology
Hyperphosphorylation of the tau protein leads to the formation of neurofibrillary tangles, another key pathological hallmark of Alzheimer's disease. M1 muscarinic agonists have been shown to decrease tau protein phosphorylation, potentially through the inhibition of glycogen (B147801) synthase kinase-3 (GSK-3β), a key kinase involved in tau phosphorylation.[1][6][8] The effects of cholinesterase inhibitors on tau pathology are less clear and, in some cases, contested.
| Compound Class | Proposed Effect on Tau Phosphorylation |
| M1 Agonists (e.g., this compound) | Decreased tau hyperphosphorylation (potentially via GSK-3β inhibition)[1][6][8] |
| Cholinesterase Inhibitors | Conflicting evidence; some studies suggest a potential increase in phosphorylated tau |
Table 5: Comparative Effects on Tau Pathology
Experimental Protocols
Delayed Reinforced Alternation T-Maze Task (Rat)
This task assesses spatial working memory. The protocol generally involves the following steps:
-
Habituation: Rats are familiarized with the T-maze and the food reward.
-
Forced-Choice Trial: One arm of the T-maze is blocked, forcing the rat to enter the open arm to receive a reward.
-
Delay Interval: The rat is removed from the maze for a specific duration (e.g., 20 seconds).[1]
-
Free-Choice Trial: The rat is placed back at the start of the maze with both arms open. A reward is placed in the arm not visited during the forced-choice trial.
-
Scoring: A correct choice is recorded if the rat enters the previously unvisited arm (alternation). An incorrect choice is recorded if it re-enters the same arm.
Visual Object Discrimination Task (Marmoset)
This task evaluates learning and cognitive flexibility. A typical protocol includes:
-
Acclimation: Marmosets are trained to interact with a touchscreen for a food reward.
-
Initial Discrimination: Two novel objects are presented on the screen. A touch to the designated "correct" object results in a reward. This continues until the marmoset consistently chooses the correct object.
-
Reversal Learning: The reward contingency is switched. The previously "incorrect" object now becomes the "correct" one. The number of trials or errors to reach criterion on this reversal is a measure of cognitive flexibility.[2]
Summary and Conclusion
This compound, as a selective M1 muscarinic receptor partial agonist, demonstrates significant promise in preclinical models of Alzheimer's disease. Its efficacy in improving cognitive function in both rodent and non-human primate models is evident. Furthermore, its proposed mechanism of action suggests potential disease-modifying effects by favorably modulating both amyloid-beta and tau pathology, a key differentiator from current standard-of-care cholinesterase inhibitors.
However, a notable limitation in the current body of research is the scarcity of direct, head-to-head comparative studies of this compound against Donepezil, Rivastigmine, and Galantamine within the same experimental paradigms. Such studies are crucial for a definitive assessment of its relative efficacy.
Despite this, the existing data strongly supports the continued investigation of this compound and other selective M1 agonists as a viable and potentially superior therapeutic strategy for Alzheimer's disease, offering the prospect of not only symptomatic relief but also a means to address the underlying progression of this devastating neurodegenerative disorder.
References
- 1. Dangerous Liaisons: Tau Interaction with Muscarinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Mouse Model Helps Accelerate Development of New Alzheimer's Therapies | Taconic Biosciences [taconic.com]
- 4. Rivastigmine reverses cognitive deficit and acetylcholinesterase activity induced by ketamine in an animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Marmoset core visual object recognition behavior is comparable to that of macaques and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M1 Muscarinic Agonists Target Major Hallmarks of Alzheimers Disease – an Update | Bentham Science [benthamscience.com]
- 7. M1 Muscarinic Agonists Target Major Hallmarks of Alzheimer’s Disease – The Pivotal Role of Brain M1 Receptors | Semantic Scholar [semanticscholar.org]
- 8. M1 muscarinic agonists as potential disease-modifying agents in Alzheimer's disease. Rationale and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Sabcomeline: A Guide for Laboratory Professionals
The proper disposal of investigational compounds like Sabcomeline is a critical aspect of laboratory safety, environmental responsibility, and regulatory compliance. For researchers, scientists, and drug development professionals, adherence to established disposal protocols is paramount to minimize occupational exposure and prevent the release of active pharmaceutical ingredients into the environment. This guide provides a procedural, step-by-step framework for the safe and compliant disposal of this compound waste.
While the Safety Data Sheet (SDS) for this compound hydrochloride indicates it is not classified as a hazardous substance or mixture, it is imperative to handle all pharmaceutical waste with a high degree of care and in accordance with institutional policies and national regulations such as those set by the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA).[1][2][3][4]
Core Principles of this compound Waste Management
Effective disposal begins with proper segregation at the point of generation.[5] All laboratory waste must be separated according to its hazard classification: chemical, biological, and general non-hazardous waste.[5] The fundamental principle is to isolate pharmaceutical waste from general waste streams to ensure it is handled and destroyed appropriately, typically through incineration.[6][7]
Step-by-Step Disposal Procedures for this compound
1. Waste Identification and Segregation:
-
Initial Assessment: Begin by consulting the this compound Safety Data Sheet (SDS) and your institution's specific chemical hygiene and waste management plans.[5]
-
Segregation: At the point of generation, separate this compound waste from all other waste streams. Use dedicated, clearly labeled containers for each category of pharmaceutical waste.[5][8]
2. Disposal of Unused or Expired this compound (Bulk Pharmaceutical Waste):
-
Any vials of this compound that are unused, expired, or contain more than 3% of the original volume by weight are classified as bulk pharmaceutical waste.[6]
-
Procedure:
-
Do not dispose of these vials in the regular trash or down the drain.[7][8]
-
Keep the compound in its original, sealed container.
-
Place the intact vial directly into a designated pharmaceutical waste container. Depending on institutional and state regulations, this will typically be a black container for hazardous pharmaceutical waste or a blue container for non-hazardous pharmaceutical waste .[7]
-
Ensure the container is securely closed and stored in a designated Satellite Accumulation Area (SAA) until collection by a licensed waste contractor.[8]
-
3. Disposal of Contaminated Sharps (Trace Waste):
-
Needles, syringes, and other sharps that have come into contact with this compound and are now "RCRA empty" (containing less than 3% of the original volume) are considered trace-contaminated sharps.[6]
-
Procedure:
4. Disposal of Contaminated Lab Materials and PPE (Trace Waste):
-
Personal Protective Equipment (PPE) such as gloves and gowns, as well as other materials like empty vials, absorbent pads, and wipes with trace contamination, require special handling.[6]
-
Procedure:
-
Place all contaminated soft waste into a yellow bag or container designated for trace pharmaceutical waste.[6]
-
Ensure the container is properly sealed before removal from the laboratory.
-
Summary of this compound Waste Disposal Streams
The following table provides a summary of the recommended disposal streams for waste generated during the handling and use of this compound in a research setting.
| Waste Type | Description | Recommended Container | Disposal Method |
| Bulk Pharmaceutical Waste | Unused or expired vials of this compound; partially used vials containing more than 3% of the original volume.[6] | Black Hazardous Waste Container or Blue Non-Hazardous Pharmaceutical Container (as per institutional policy).[7] | Collection by a licensed medical or chemical waste contractor for incineration.[6][7] |
| Trace Contaminated Sharps | Used needles and syringes that are "RCRA empty" (contain less than 3% of the original volume).[6] | Yellow sharps container labeled for pharmaceutical waste.[3][6] | Collection by a licensed medical or chemical waste contractor for incineration.[3] |
| Trace Contaminated Waste | Empty vials, contaminated PPE (gloves, gowns), and other lab materials that are "RCRA empty."[6] | Yellow bag or container designated for trace pharmaceutical waste.[6] | Collection by a licensed medical or chemical waste contractor for incineration.[6] |
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
References
- 1. rxdestroyer.com [rxdestroyer.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. easyrxcycle.com [easyrxcycle.com]
- 4. epa.gov [epa.gov]
- 5. clinicallab.com [clinicallab.com]
- 6. benchchem.com [benchchem.com]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. danielshealth.com [danielshealth.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Sabcomeline
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Sabcomeline, a potent and functionally selective muscarinic M1 receptor partial agonist used in Alzheimer's disease research.[1] Adherence to these protocols is critical for minimizing exposure risk and ensuring the integrity of your research.
While the Safety Data Sheet (SDS) for this compound hydrochloride states that it is not classified as a hazardous substance or mixture, it is prudent to handle it with a high degree of caution due to its pharmacological activity.[2] The primary routes of exposure for potent compounds are inhalation, dermal absorption, and ingestion.[3]
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive personal protective equipment (PPE) strategy is essential to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Gloves | Eye/Face Protection | Lab Coat/Gown | Respiratory Protection |
| Unpacking/Inventory | Double Nitrile Gloves | Safety Glasses with Side Shields | Disposable Gown over Lab Coat | Recommended: N95 Respirator |
| Weighing Solid Compound | Double Nitrile Gloves | Safety Goggles | Disposable Gown | Mandatory: N95 or higher-level respirator within a certified chemical fume hood or powder containment enclosure. |
| Preparing Stock Solutions | Double Nitrile Gloves | Safety Goggles and Face Shield | Disposable Gown | N95 or higher-level respirator within a certified chemical fume hood. |
| Administering to Animals | Double Nitrile Gloves | Safety Glasses with Side Shields | Disposable Gown | As required by institutional animal care and use committee protocols. |
| General Handling | Nitrile Gloves | Safety Glasses | Lab Coat | Not generally required if handled in solution within a well-ventilated area. |
Important Considerations for PPE:
-
Gloves: Always use powder-free nitrile gloves.[3] When double-gloving, ensure one glove is under the gown cuff and the other is over it to prevent skin exposure.[4] Change gloves frequently, at least hourly, or immediately if they are torn, punctured, or contaminated.[4]
-
Gowns: Use disposable gowns made of a low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[4] Standard cloth lab coats are not sufficient when handling solid this compound or concentrated solutions.
-
Respiratory Protection: The use of respiratory protection should be determined by a risk assessment of the specific procedures being performed.[5]
Operational Plan: From Receipt to Disposal
A clear operational plan ensures that this compound is handled safely and effectively throughout its lifecycle in the laboratory.
1. Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Store this compound hydrochloride in a cool, dry, and dark place. For long-term storage (months to years), -20°C is recommended. For short-term storage (days to weeks), 0-4°C is suitable.[6] Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month under nitrogen.[7]
-
Clearly label the container with the compound name, CAS number (159912-58-0 for hydrochloride), concentration, and date of receipt.[2][6]
2. Handling and Preparation of Solutions:
-
All procedures that may generate dust or aerosols, such as weighing the solid compound or preparing stock solutions, must be conducted in a certified chemical fume hood or a powder containment balance enclosure.[3]
-
Avoid inhalation, and contact with eyes and skin.[2]
-
Use only in areas with appropriate exhaust ventilation.[2]
3. Spill Management:
-
In the event of a spill, evacuate personnel from the immediate area.
-
Use full personal protective equipment during cleanup.[2]
-
Absorb liquid spills with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.
-
For solid spills, carefully scoop the material into a container, avoiding dust generation.
-
Decontaminate the spill area thoroughly.
4. Disposal Plan:
-
Waste contaminated with this compound should be considered hazardous chemical waste.
-
Dispose of all contaminated consumables, including gloves, gowns, and vials, in a designated and clearly labeled hazardous waste container.
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures: First Aid Measures
In case of accidental exposure, immediate action is crucial.
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, separating the eyelids with fingers. Seek prompt medical attention.[2]
-
Skin Contact: Rinse the skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and seek medical attention.[2]
-
Inhalation: Relocate the individual to fresh air immediately. If breathing is difficult, provide cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[2]
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2]
Visualizing the Workflow: Handling a this compound Spill
The following diagram illustrates the logical steps to be taken in the event of a this compound spill, ensuring a swift and safe response.
Caption: Workflow for a safe and effective response to a this compound spill.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
